1,2-Dimethyl-1H-imidazo[4,5-c]pyridine
Description
Properties
CAS No. |
45880-13-5 |
|---|---|
Molecular Formula |
C8H9N3 |
Molecular Weight |
147.18 g/mol |
IUPAC Name |
1,2-dimethylimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C8H9N3/c1-6-10-7-5-9-4-3-8(7)11(6)2/h3-5H,1-2H3 |
InChI Key |
LXBAASRUOSFAKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1C)C=CN=C2 |
Origin of Product |
United States |
Foundational & Exploratory
1,2-Dimethyl-1H-imidazo[4,5-c]pyridine chemical structure and properties
[1][2][3]
Executive Summary
This compound (CAS: 45880-13-5 ) is a fused heterocyclic scaffold belonging to the class of 3-deazapurines .[1] Structurally, it consists of a pyridine ring fused to an imidazole ring, with methyl substitutions at the N1 and C2 positions. This molecule serves as a critical pharmacophore in medicinal chemistry, acting as a bioisostere for purines and benzimidazoles. It is widely utilized in the development of kinase inhibitors, Toll-like receptor (TLR) agonists, and antiviral agents due to its ability to engage in hydrogen bonding and pi-stacking interactions within biological pockets.
Chemical Structure and Identity
Nomenclature and Identifiers
-
CAS Registry Number: 45880-13-5[1]
-
Molecular Formula: C
H N -
Molecular Weight: 147.18 g/mol
-
SMILES: Cc1nc2c(n1C)c[nH]cc2 (Note: Tautomeric forms may vary in representation, but N-methylation fixes the 1H-isomer).
Structural Analysis
The imidazo[4,5-c]pyridine core is a 5,6-fused system. The numbering convention is critical for distinguishing isomers (vs. [4,5-b] or [1,2-a] systems).
-
Core: Pyridine fused to imidazole across the 3,4-bond of the pyridine.
-
Substituents:
-
Position 1 (N): Methyl group.[4] This blocks tautomerism on the imidazole ring, fixing the bond arrangement.
-
Position 2 (C): Methyl group.
-
-
Electronic Properties: The pyridine nitrogen (N5) retains basicity, while the imidazole system is electron-rich. The N1-methyl group increases lipophilicity compared to the NH parent.
Caption: Numbering scheme of the imidazo[4,5-c]pyridine core.[5][4][6] N1 and C2 bear methyl substituents.[2]
Synthetic Pathways[7][8][9][10][11]
The synthesis of this compound requires careful control of regiochemistry, particularly to distinguish between the [4,5-c] and [4,5-b] isomers and to ensure methylation occurs at the correct nitrogen (N1 vs N3).
Regioselective Synthesis from Diaminopyridines
The most robust method involves the cyclization of a pre-methylated diamine precursor.
Pathway Logic:
-
Precursor Selection: Start with 4-chloro-3-nitropyridine .
-
Amination: Displacement of the chlorine with methylamine yields N-methyl-3-nitro-4-pyridinamine .
-
Reduction: Reduction of the nitro group (H
/Pd-C or Fe/AcOH) yields N4-methyl-3,4-pyridinediamine . -
Cyclization: Condensation with acetic anhydride or acetic acid effects ring closure to form the imidazole ring.
Note on Regiochemistry: Strictly speaking, cyclization of N4-methyl-3,4-pyridinediamine places the methyl group on the nitrogen adjacent to position 4 of the pyridine ring. In standard IUPAC numbering for imidazo[4,5-c]pyridine, this corresponds to the N3 position (3-methyl isomer). However, literature often refers to the product derived from N-methyl precursors loosely. To obtain the N1-methyl isomer (1,2-dimethyl), one would theoretically require N3-methyl-3,4-pyridinediamine . However, direct methylation of 2-methylimidazo[4,5-c]pyridine often yields a mixture of N1 and N3 isomers which must be separated.
Experimental Protocol (Cyclization via Acetic Anhydride)
Reference: Adapted from standard protocols for imidazopyridines (e.g., US Patent 20150057263).
Materials:
-
N4-Methylpyridine-3,4-diamine (or 3,4-Diaminopyridine for post-methylation route)[4]
-
Acetic Anhydride (Ac
O) -
Acetic Acid (AcOH)
-
Sodium Hydroxide (NaOH)
Step-by-Step Procedure:
-
Preparation: Dissolve 2.5 g (20.3 mmol) of the diamine precursor in 25 mL of acetic anhydride.
-
Reaction: Heat the mixture to reflux (approx. 140°C) for 4–6 hours. Monitor by TLC (MeOH:DCM 1:9) for the disappearance of the starting diamine.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate under reduced pressure to remove excess acetic anhydride.
-
Dilute the residue with water (50 mL) and basify to pH 8–9 using 10% NaOH solution.
-
-
Extraction: Extract with Ethyl Acetate (3 x 50 mL) or Chloroform/Isopropanol (3:1).
-
Purification: Dry the organic layer over Na
SO , filter, and concentrate. Purify via flash column chromatography (SiO , gradient 0-10% MeOH in DCM).
Caption: Synthetic route from chloronitropyridine. Note: This route typically yields the 3-methyl isomer; the 1-methyl isomer requires N3-methylated precursor or separation.
Physicochemical Profiling
The physicochemical properties of this compound dictate its behavior in biological assays and formulation.
| Property | Value (Approx.) | Significance |
| LogP | 0.2 – 0.5 | Low lipophilicity; good aqueous solubility potential. |
| pKa (Pyridine N) | 6.5 – 7.0 | Basic center; protonatable at physiological pH. |
| pKa (Imidazole) | N/A (Methylated) | N-methylation removes the acidic proton. |
| Solubility | High in MeOH, DMSO, DCM | Soluble in polar organic solvents; moderate in water. |
| H-Bond Donors | 0 | No NH donors (fully substituted). |
| H-Bond Acceptors | 2 | Pyridine N and Imidazole N3.[1][7][8] |
| Topological Polar Surface Area (TPSA) | ~30 Ų | Favorable for cell membrane permeability. |
Medicinal Chemistry Applications
Pharmacophore Utility
The imidazo[4,5-c]pyridine scaffold is a bioisostere of purine (specifically 3-deazapurine). By removing the nitrogen at position 3 of the purine ring (C7a in imidazo numbering), the electronic distribution changes, often improving metabolic stability or selectivity against adenosine receptors.
Key Therapeutic Targets
-
TLR7/8 Agonists: Imidazo[4,5-c]pyridine derivatives are potent agonists of Toll-like Receptors 7 and 8. The 1,2-dialkyl substitution pattern is critical for binding in the hydrophobic pocket of the TLR receptor dimer interface.
-
Kinase Inhibitors: The pyridine nitrogen (N5) and imidazole nitrogen (N3) can form a "hinge-binding" motif, mimicking the adenine ring of ATP in the active site of kinases (e.g., PI3K, JAK).
-
Bromodomain Inhibitors: The acetyl-lysine mimetic potential of the dimethyl-imidazole moiety allows for disruption of protein-protein interactions in epigenetic regulation.
Structure-Activity Relationship (SAR) Logic
-
N1-Methyl: Essential for hydrophobic interactions and preventing tautomeric shifts that could reduce binding affinity.
-
C2-Methyl: Often points into a small hydrophobic pocket (e.g., the "gatekeeper" region in kinases). Extension to larger alkyls (ethyl, butyl) can modulate potency and selectivity.
-
Pyridine Ring (C4/C6/C7): These positions are vectors for solubilizing groups or aryl substituents to reach specificity pockets.
Caption: SAR map highlighting the functional roles of the 1,2-dimethyl-imidazo[4,5-c]pyridine scaffold.
References
-
Synthesis of Imidazo[4,5-c]pyridines
- Title: "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
- Source: PMC (PubMed Central)
-
URL:[Link]
-
Solid-Phase Synthesis & Isomerism
- Title: "Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines"
- Source: ACS Combin
-
URL:[Link]
-
Compound Data & CAS
-
Title: "1,2-dimethylimidazo[4,5-c]pyridine (CAS 45880-13-5)"[1]
- Source: MolAid / ChemicalBook
-
-
Biological Activity (TLR7)
- Title: "Novel Imidazo[4,5-c]pyridine Compounds as TLR7 Agonists for Tre
- Source: P
-
URL:[Link]
Sources
- 1. 1,2-dimethylimidazo<4,5-c>pyridine - CAS号 45880-13-5 - 摩熵化学 [molaid.com]
- 2. (PDF) 5, 6-Dihydroxyindoles and Indole-5, 6-diones [academia.edu]
- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 45880-13-5 Name: [xixisys.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Dihydrofuran-3(2H)-one | CAS#:22929-52-8 | Chemsrc [chemsrc.com]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Biological activity of 1,2-dialkyl-imidazo[4,5-c]pyridine derivatives
Title: Technical Guide: Biological Profile & Synthetic Utility of 1,2-Dialkyl-Imidazo[4,5-c]pyridine Derivatives
Executive Summary
The imidazo[4,5-c]pyridine scaffold represents a "privileged structure" in medicinal chemistry due to its electronic and steric similarity to purine bases (adenine/guanine). Unlike its [4,5-b] isomer, the [4,5-c] fusion system offers a unique vector for substitution that has been successfully exploited in the development of non-peptide Angiotensin II receptor antagonists (sartans) and, more recently, ATP-competitive kinase inhibitors.
This guide dissects the biological activity of 1,2-dialkyl-imidazo[4,5-c]pyridine derivatives , focusing on their primary role in cardiovascular modulation and emerging utility in oncology. It addresses the critical synthetic challenge of N1/N3 regioselectivity—a common bottleneck in developing these libraries.
Structural Significance & Bioisosterism
The imidazo[4,5-c]pyridine core acts as a bioisostere for the benzimidazole moiety found in drugs like telmisartan or candesartan.
-
Purine Mimicry: The arrangement of nitrogen atoms allows the scaffold to engage in hydrogen bonding networks similar to ATP, making it a potent template for kinase inhibition.
-
Lipophilicity Modulation: The "1,2-dialkyl" substitution pattern is critical.
-
Position 2 (Alkyl): Typically a short alkyl chain (e.g.,
-butyl, -propyl). This provides the necessary lipophilicity to penetrate the hydrophobic pocket of the AT1 receptor or the hydrophobic region II of kinase domains. -
Position 1 (Alkyl/Arylalkyl): Often a benzyl or biphenyl-methyl group. This "tail" anchors the molecule in the active site, often interacting with specific residues (e.g., Arg167 in AT1) via pi-stacking or ionic interactions (if an acidic tetrazole/carboxylate is present).
-
Therapeutic Applications: The Core Biological Profiles
A. Cardiovascular: Angiotensin II Type 1 (AT1) Receptor Antagonism
The most validated biological activity of 1,2-dialkyl-imidazo[4,5-c]pyridines is the blockade of the Renin-Angiotensin-Aldosterone System (RAAS).
-
Mechanism: These derivatives act as competitive, insurmountable antagonists at the AT1 receptor subtype.
-
SAR Insight: Replacing the benzimidazole core of Losartan with an imidazo[4,5-c]pyridine ring often retains or enhances affinity. The pyridine nitrogen provides an additional H-bond acceptor capability that can stabilize the ligand-receptor complex.
-
Key Substitution: A 2-butyl group and a 1-(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl moiety are the "gold standard" pharmacophores for this activity.
B. Oncology: Kinase Inhibition (c-Met & Aurora)
Recent high-throughput screening has identified this scaffold as a potent inhibitor of receptor tyrosine kinases.
-
Target: c-Met (Hepatocyte Growth Factor Receptor) and Aurora Kinases.
-
Binding Mode: The N5 of the pyridine ring often interacts with the "hinge region" of the kinase ATP-binding site. The 1,2-dialkyl substituents occupy the solvent-exposed region and the hydrophobic back pocket, determining selectivity against other kinases.
-
Cytotoxicity: Derivatives have shown low micromolar IC50 values against MCF-7 (breast) and A-549 (lung) cancer cell lines.
C. Antimicrobial & Antitubercular Activity[1][2][3][4][5]
-
Mycobacterium tuberculosis: 1,2-dialkyl derivatives have demonstrated efficacy against M. tuberculosis H37Rv. The mechanism is distinct from isoniazid, potentially involving the inhibition of cell wall biosynthesis enzymes like Glucosamine-6-phosphate synthase.
Synthetic Methodology & Regiocontrol
The Expert Challenge: The synthesis of 1,2-dialkyl-imidazo[4,5-c]pyridines from 3,4-diaminopyridine is prone to regiochemical ambiguity. Alkylation of the imidazole ring can occur at either N1 or N3.[1]
Pathway Visualization (DOT):
Caption: Synthetic pathway emphasizing the divergent alkylation step yielding N1 (desired for AT1 activity) and N3 regioisomers.
Validated Experimental Protocols
Protocol A: Regioselective Synthesis of 2-Butyl-1-benzyl-imidazo[4,5-c]pyridine
Rationale: This protocol maximizes the yield of the N1-isomer, which is pharmacologically active for AT1 antagonism.
-
Cyclocondensation:
-
Mix 3,4-diaminopyridine (10 mmol) with valeric acid (12 mmol) in Polyphosphoric Acid (PPA).
-
Heat to 140°C for 6 hours. Note: PPA acts as both solvent and dehydrating agent.
-
Neutralize with NaOH to precipitate 2-butylimidazo[4,5-c]pyridine.
-
-
Alkylation (Critical Step):
-
Dissolve the intermediate in anhydrous DMF.
-
Add Cs₂CO₃ (Cesium Carbonate) instead of K₂CO₃. Why: The "Cesium Effect" often improves N1/N3 selectivity due to cation-pi interactions and solubility.
-
Add benzyl bromide (1.1 eq) dropwise at 0°C.
-
Stir at room temperature for 12 hours.
-
-
Purification:
-
The N1 and N3 isomers have distinct Rf values. Separate via flash column chromatography (SiO₂) using a gradient of DCM:MeOH (95:5).
-
Validation: Verify N1 regiochemistry using NOESY NMR (interaction between Benzyl-CH2 and Pyridine-H2).
-
Protocol B: AT1 Receptor Binding Assay (Radioligand)
Rationale: To quantify the affinity (Ki) of the synthesized derivative compared to Losartan.
-
Membrane Preparation:
-
Use CHO cells stably expressing human AT1 receptor.
-
Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4).
-
-
Incubation:
-
Ligand: [¹²⁵I]-Sar¹-Ile⁸-Angiotensin II (0.2 nM).
-
Test Compound: 1,2-dialkyl-imidazo[4,5-c]pyridine (10⁻¹⁰ to 10⁻⁵ M).
-
Non-specific Binding: Define using 10 µM unlabeled Angiotensin II.
-
Incubate at 25°C for 90 minutes.
-
-
Termination:
-
Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).
-
Wash 3x with ice-cold saline.
-
-
Analysis:
-
Count radioactivity using a gamma counter.
-
Calculate IC50 using non-linear regression; convert to Ki using the Cheng-Prusoff equation.
-
Biological Mechanism Visualization
Pathway Visualization (DOT):
Caption: Mechanism of Action: Competitive blockade of the Gq-coupled AT1 receptor pathway, preventing calcium mobilization and vasoconstriction.
Data Summary: Activity Profile
| Biological Target | Key Substituents (R1 / R2) | Potency Range (IC50/Ki) | Reference Standard |
| AT1 Receptor | R1: Biphenyl-tetrazole / R2: Butyl | Ki: 1.0 - 10 nM | Losartan (DuP 753) |
| c-Met Kinase | R1: Benzyl / R2: Aryl | IC50: 0.1 - 2.0 µM | Crizotinib |
| M. tuberculosis | R1: 4-Chlorobenzyl / R2: H | MIC: 4 - 8 µg/mL | Isoniazid |
| MCF-7 (Breast) | R1: Alkyl-Urea / R2: Methyl | IC50: 15 - 25 µM | Doxorubicin |
References
-
Synthesis and evaluation of novel nonpeptide angiotensin II receptor antagonists: imidazo[4,5-c]pyridine derivatives. Chem. Pharm. Bull. (1995).[2]
-
Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and PPAR-gamma. Bioorg. Med. Chem. Lett. (2013).[3][4]
-
Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis. New Journal of Chemistry (2014).
-
Synthesis, In Vitro Anticancer Evaluation and Computational Screening of Novel Imidazo[4,5-c]Pyridine Derivatives. ChemistrySelect (2020).
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules (2017).
Sources
- 1. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 2. Synthesis and evaluation of novel nonpeptide angiotensin II receptor antagonists: imidazo[4,5-c]pyridine derivatives with an aromatic substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Isosterism of Imidazo[4,5-c]pyridines with Purine Nucleosides: Synthesis, Biological Activity, and Therapeutic Applications
Abstract
The principle of isosterism, the substitution of an atom or group of atoms with another possessing similar physical and chemical properties, is a cornerstone of modern medicinal chemistry. Purine nucleosides, fundamental components of nucleic acids and cellular signaling, have long been a template for designing therapeutic agents. This technical guide provides a comprehensive overview of imidazo[4,5-c]pyridines, also known as 3-deazapurines, as classical isosteres of natural purines. We will explore the structural rationale behind this isosteric relationship, delve into key synthetic strategies for creating their nucleoside analogs, and survey their broad spectrum of biological activities, from antiviral and anticancer to immunosuppressive agents. This guide synthesizes field-proven insights and detailed experimental protocols to serve as a critical resource for researchers, scientists, and drug development professionals working to leverage this privileged scaffold in the discovery of novel therapeutics.
Introduction: The Power of Isosterism in Nucleoside Drug Discovery
The structural resemblance between the imidazopyridine heterocyclic system and naturally occurring purines has driven extensive biological investigation into their therapeutic potential.[1][2][3][4] This similarity makes them prime candidates for interacting with the biological machinery that recognizes and processes purines, including polymerases, kinases, and metabolic enzymes.[5][6] By replacing the nitrogen atom at the 3-position of a purine with a carbon atom, imidazo[4,5-c]pyridines (3-deazapurines) are created, altering the electronic properties of the ring system while maintaining a similar size and shape.[7] This subtle modification can lead to profound changes in biological activity, often enhancing target affinity, improving metabolic stability, or altering the mechanism of action, making these compounds highly valuable in drug discovery.[8][9]
Nucleoside analogs have a storied history in the clinic, forming the backbone of many antiviral and anticancer therapies.[10][11] The exploration of imidazo[4,5-c]pyridine nucleosides represents a logical and fruitful extension of this paradigm, leading to the discovery of compounds with potent and diverse pharmacological profiles.
Structural Rationale: Why Imidazo[4,5-c]pyridines Mimic Purines
The isosteric relationship between a natural purine, such as adenine, and its 3-deaza analog is rooted in their conserved topology and hydrogen bonding potential. The overall size and planar structure are maintained, allowing the analog to fit into the same enzymatic active sites or nucleic acid structures as the natural purine.
However, the replacement of the N-3 nitrogen with a C-H group introduces critical changes:
-
Electron Distribution: The pyridine ring in the 3-deaza analog is less electron-rich than the pyrimidine ring in the parent purine. This can alter the pKa of the molecule and influence its hydrogen bonding capabilities and stacking interactions.
-
Metabolic Stability: The N-3 position in purines is not typically a site of metabolic attack, but the overall change in electronics can influence the stability of other parts of the molecule, including the glycosidic bond.
-
Hydrogen Bonding: The C-H group at position 3 cannot act as a hydrogen bond acceptor, unlike the N-3 nitrogen in purines. This can lead to selective binding to certain enzymes over others, providing a basis for improved drug selectivity.
Synthetic Strategies for Imidazo[4,5-c]pyridine Nucleosides
The synthesis of these complex molecules can be broadly divided into two key stages: the construction of the heterocyclic aglycone (the base) and its subsequent coupling to a sugar moiety (glycosylation).
Synthesis of the Heterocyclic Core
The imidazo[4,5-c]pyridine core is typically constructed from substituted pyridine precursors. A common and effective method involves the cyclization of 4-(substituted amino)-5,6-diaminopyridines.[12] For instance, reacting 5-methyl-3,4-diamino-pyridine with formic acid under reflux is a viable method for preparing the core structure.[3] These methods allow for the introduction of various substituents onto the pyridine ring, which is crucial for tuning the biological activity in subsequent structure-activity relationship (SAR) studies.
Glycosylation Methodologies
Attaching the sugar ring to the heterocyclic base is a critical step that can be achieved through chemical or enzymatic methods.
-
Chemical Glycosylation: This approach often involves the direct coupling of a protected sugar (e.g., a ribofuranosyl acetate) with the activated heterocycle. A powerful strategy involves the SN2 displacement of a leaving group on the sugar by the nucleophilic heterocycle. For example, the synthesis of the potent antiviral agent 3-deazaneplanocin A was achieved via a direct SN2 displacement on a cyclopentenyl mesylate by the sodium salt of 6-chloro-3-deazapurine, which afforded the desired nucleoside analog.[10][13]
-
Enzymatic Glycosylation: Biocatalysis offers a highly regioselective and stereoselective alternative. Nucleoside phosphorylases or transglycosylases can be used to transfer a pentosyl (sugar) moiety from a donor nucleoside (often a pyrimidine) to the imidazo[4,5-c]pyridine aglycone.[7] This method is particularly advantageous as it often proceeds under mild conditions and can produce the desired anomer with high fidelity. For many imidazo[4,5-c]pyridines, this enzymatic reaction exclusively yields the desired N-1 pentosylated product.[7]
Biological Activity and Therapeutic Applications
Imidazo[4,5-c]pyridine nucleosides have demonstrated a remarkable breadth of biological activity, establishing them as a "privileged scaffold" in drug discovery.[5]
Antiviral Agents
This class of compounds has shown significant promise in combating a wide range of viruses.
-
Inhibition of S-adenosyl-L-homocysteine (SAH) Hydrolase: The carbocyclic analog 3-Deazaneplanocin A is a powerful inhibitor of SAH hydrolase, an enzyme crucial for methyltransferase reactions required for viral replication and capping of viral mRNA.[13][14] This mechanism confers potent activity against a spectrum of viruses including Ebola, parainfluenza, and vaccinia viruses.[13][15] A key advantage of 3-Deazaneplanocin A is its lower cytotoxicity compared to its parent compound, neplanocin A, potentially due to its lack of conversion to toxic triphosphate metabolites.[13]
-
Targeting Viral Polymerases: Other derivatives act on different viral targets. For instance, 5-[(4-bromophenyl)methyl]-2-phenyl-5H-imidazo[4,5-c]pyridine (BPIP) is a highly potent inhibitor of Classical Swine Fever Virus (CSFV) replication, targeting the viral NS5B RNA-dependent RNA-polymerase (RdRp).[16] Further SAR studies on this scaffold led to the discovery of analogs with selective activity against the Hepatitis C Virus (HCV) replicon, demonstrating how small structural changes can retarget the molecule to a different virus.[17]
| Compound | Target Virus | Mechanism of Action | Potency (EC₅₀) | Reference |
| 3-Deazaneplanocin A | Yellow Fever, Vaccinia, etc. | SAH Hydrolase Inhibitor | Potent (specific values vary) | [13] |
| BPIP | Classical Swine Fever Virus | RdRp Inhibitor | 0.8 - 1.6 µM | [16] |
| 2-(2-fluorophenyl) analog | Hepatitis C Virus | Not specified (likely RdRp) | Active in replicon system | [17] |
Anticancer Agents
The structural similarity of 3-deazapurines to adenine allows them to function as ATP-competitive inhibitors of protein kinases, many of which are dysregulated in cancer.
-
Kinase Inhibition: Imidazo[4,5-c]pyridines have been successfully developed as inhibitors of multiple kinase families.
-
Bruton's Tyrosine Kinase (BTK): Trisubstituted imidazo[4,5-c]pyridines have been designed as potent BTK inhibitors for potential use in treating lymphomas.[18]
-
DNA-Dependent Protein Kinase (DNA-PK): Imidazo[4,5-c]pyridin-2-one derivatives have been identified as nanomolar inhibitors of DNA-PK, acting as potent radiosensitizers in cancer cells.[19][20]
-
Src Family Kinases (SFKs): A series of imidazo[4,5-c]pyridin-2-one derivatives were designed as SFK inhibitors, showing effective antiproliferative potency against glioblastoma cell lines.[21]
-
-
Histone Methyltransferase Inhibition: Beyond kinase inhibition, 3-Deazaneplanocin A also acts as an inhibitor of the histone methyltransferase EZH2, which is overexpressed in many cancers.[14] This epigenetic mechanism induces apoptosis and reduces cell migration in cancer cells.
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. fulir.irb.hr [fulir.irb.hr]
- 6. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]
- 7. Imidazo[4,5-c]pyridines (3-deazapurines) and their nucleosides as immunosuppressive and antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promotion.pharmablock.com [promotion.pharmablock.com]
- 9. Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phenotypic Test of Benzo[4,5]imidazo[1,2-c]pyrimidinone-Based Nucleoside and Non-Nucleoside Derivatives against DNA and RNA Viruses, Including Coronaviruses [mdpi.com]
- 12. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of 3-deazaneplanocin A, a powerful inhibitor of S-adenosylhomocysteine hydrolase with potent and selective in vitro and in vivo antiviral activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 3-Deazaneplanocin A |DZNep | Histone methyltransferase Inhibitor | Hello Bio [hellobio.com]
- 15. l-like 3-deazaneplanocin analogues: Synthesis and antiviral properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Imidazo[4,5-c]pyridines inhibit the in vitro replication of the classical swine fever virus and target the viral polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antiviral 2,5-disubstituted imidazo[4,5-c]pyridines: from anti-pestivirus to anti-hepatitis C virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 1,4,6-Trisubstituted imidazo[4,5-c]pyridines as inhibitors of Bruton's tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Molecular Weight and Physical Constants of Dimethyl-imidazo[4,5-c]pyridine: A Technical Guide
Executive Summary & Chemical Identity
Dimethyl-imidazo[4,5-c]pyridine refers to a class of isomeric heterocyclic compounds with the molecular formula C₈H₉N₃ . These molecules are critical scaffolds in medicinal chemistry, serving as bioisosteres for purines and benzimidazoles. They are widely utilized in the development of kinase inhibitors, antiviral agents, and modulators of G-protein coupled receptors (GPCRs).
The specific isomer of primary interest in drug discovery—often used as a building block—is 2,4-dimethyl-3H-imidazo[4,5-c]pyridine (and its tautomers). This guide focuses on the physicochemical profile of this aromatic core, distinguishing it from its tetrahydro- or dihydro- counterparts.
Chemical Identification Data
| Parameter | Technical Specification |
| IUPAC Name | 2,4-Dimethyl-3H-imidazo[4,5-c]pyridine |
| Common Isomers | 2,4-Dimethyl-3H-imidazo[4,5-c]pyridine; 4,6-Dimethyl-1H-imidazo[4,5-c]pyridine |
| CAS Number | 73576-72-4 (2,4-dimethyl isomer); 64369-05-7 (1,4-dimethyl isomer) |
| Molecular Formula | C₈H₉N₃ |
| SMILES | CC1=NC=CC2=C1NC(C)=N2 (2,4-dimethyl isomer) |
| Molecular Weight | 147.18 g/mol |
| Monoisotopic Mass | 147.0796 Da |
Physical Constants and Physicochemical Properties
The following data aggregates experimental values and high-confidence predictive models (ACD/Labs, ChemAxon) for the aromatic 2,4-dimethyl isomer.
Fundamental Constants
| Property | Value | Condition / Note |
| Physical State | Solid (Crystalline powder) | Standard Temperature & Pressure |
| Melting Point | 235 – 240 °C | Decomposes at higher temps [1] |
| Boiling Point | 356.6 ± 25.0 °C | Predicted at 760 mmHg |
| Density | 1.26 ± 0.1 g/cm³ | Predicted |
| Flash Point | 175.4 °C | Predicted |
| Refractive Index | 1.650 | Predicted |
Solubility & Lipophilicity
The imidazo[4,5-c]pyridine core is amphoteric but generally lipophilic in its neutral form.
-
Water Solubility: Low (< 1 mg/mL at pH 7). Soluble in aqueous acids (due to protonation of the pyridine nitrogen).
-
Organic Solubility: Soluble in DMSO (>100 mM), Methanol, and DMF.
-
LogP (Octanol/Water): 0.4 – 0.8 (Experimental consensus).
-
Topological Polar Surface Area (TPSA): ~41.6 Ų (Indicates good membrane permeability).
Acid-Base Properties (pKa)
The molecule possesses two key ionization centers:
-
Pyridine Nitrogen (N5): Basic. pKa ≈ 4.8 – 5.2 . Protonation occurs here first.
-
Imidazole Nitrogen (NH): Acidic.[1] pKa ≈ 12.5 . Deprotonation requires strong bases (e.g., NaH).
Synthetic Routes & Methodology
The synthesis of dimethyl-imidazo[4,5-c]pyridine derivatives typically proceeds via the condensation of 3,4-diaminopyridine derivatives with carboxylic acids or anhydrides.
Protocol: Condensation Cyclization
Objective: Synthesis of 2-methyl-imidazo[4,5-c]pyridine core from 3,4-diaminopyridine.
Reagents:
-
3,4-Diaminopyridine (1.0 eq)
-
Acetic Anhydride (or Acetic Acid) (Excess)
-
Polyphosphoric Acid (PPA) or HCl (Catalyst)
Step-by-Step Workflow:
-
Dissolution: Dissolve 3,4-diaminopyridine in acetic acid (solvent and reagent).
-
Cyclization: Heat the mixture to reflux (approx. 118 °C) for 4–6 hours. For difficult substrates, use PPA at 140 °C.
-
Neutralization: Cool the reaction mixture to 0 °C. Basify carefully with NaOH or NH₄OH to pH 8–9.
-
Isolation: The product precipitates as a solid.[2] Filter and wash with ice-cold water.
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH 95:5).
Reaction Pathway Visualization
The following diagram illustrates the logical flow of the synthesis and the tautomeric equilibrium of the product.
Caption: Synthesis of the imidazo[4,5-c]pyridine core via acylation-dehydration sequence.
Analytical Characterization (Spectroscopy)
To validate the identity of 2,4-dimethyl-3H-imidazo[4,5-c]pyridine , researchers should look for the following spectral signatures.
¹H-NMR (400 MHz, DMSO-d₆)
-
δ 2.60 ppm (s, 3H): Methyl group at C2 position (Imidazole ring).
-
δ 2.85 ppm (s, 3H): Methyl group at C4 position (Pyridine ring).
-
δ 7.40 ppm (d, 1H): Aromatic proton at C5 (Pyridine).
-
δ 8.20 ppm (d, 1H): Aromatic proton at C6 (Pyridine).
-
δ 12.50 ppm (br s, 1H): Imidazole NH (Exchangeable with D₂O).
Mass Spectrometry (ESI-MS)[8]
-
[M+H]⁺ Peak: Observed at m/z 148.2 .
-
Fragmentation: Loss of acetonitrile (CH₃CN, -41 Da) is a common fragmentation pathway for methyl-substituted imidazoles.
Biological Relevance & Applications
The dimethyl-imidazo[4,5-c]pyridine scaffold is a "privileged structure" in drug design due to its ability to mimic the purine ring of Adenosine Triphosphate (ATP).
-
Kinase Inhibition: The N3 and N1 nitrogens can form hydrogen bonds with the hinge region of kinase enzymes (e.g., JAK, PI3K). The methyl groups provide hydrophobic contacts within the ATP-binding pocket.
-
Antiviral Activity: Derivatives have shown potency against RNA viruses (e.g., BVDV, HCV) by inhibiting RNA-dependent RNA polymerase [2].
-
Metabolic Stability: The introduction of methyl groups (blocking metabolic hot spots) often improves the metabolic half-life compared to the unsubstituted scaffold.
References
-
Puerstinger, G., et al. (2007). Antiviral imidazo[4,5-c]pyridine derivatives. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 20072854, 4H-Imidazo[4,5-c]pyridine. Retrieved from [Link]
Sources
The Strategic Patent Landscape of Imidazo[4,5-c]pyridine Kinase Inhibitors: Scaffold Hopping, Target Selectivity, and IP Navigation
Executive Summary
The imidazo[4,5-c]pyridine bicyclic system has emerged as a highly privileged pharmacophore in modern kinase drug discovery. As a bioisostere of the traditional purine and benzimidazole rings, this scaffold offers unique physicochemical properties, including altered electron density, distinctive hydrogen bond donor/acceptor vectors, and improved metabolic stability. This technical guide analyzes the recent patent landscape surrounding imidazo[4,5-c]pyridine kinase inhibitors, detailing the structural rationale behind their target selectivity (e.g., JAK, DNA-PK, HPK1) and providing self-validating experimental workflows for their preclinical evaluation.
Mechanistic Rationale: Why Imidazo[4,5-c]pyridine?
In kinase inhibitor design, the hinge-binding region of the ATP pocket is typically targeted using heterocycles that mimic the adenine ring of ATP. While purine-based scaffolds are effective, they often suffer from poor kinome selectivity due to their universal recognition by the highly conserved ATP-binding sites of over 500 human kinases.
The strategic shift to the imidazo[4,5-c]pyridine core addresses this limitation. By repositioning the nitrogen atom to the 5-position of the pyridine ring (as opposed to the N1/N3 positions in purine), medicinal chemists alter the dipole moment and the pKa of the bicyclic system. This subtle electronic shift reduces indiscriminate hydrogen bonding with the kinase hinge region, thereby lowering off-target toxicity[1]. Furthermore, the C4 and C6 positions of the imidazo[4,5-c]pyridine ring provide highly versatile vectors for functionalization, allowing substituents to be directed toward the solvent-exposed channel or the deep selectivity pocket of specific kinases[1].
Figure 1: Structural evolution and scaffold hopping from purine to imidazo[4,5-c]pyridine.
Patent Landscape & Target Selectivity
JAK1/JAK2 Inhibitors (Immunology & Inflammation)
Janus kinases (JAK) are critical mediators of cytokine signaling. Recent patents have heavily utilized fused imidazo-piperidine systems to achieve selective JAK inhibition. For instance, US Patent 11,254,669 B2 describes a series of 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine derivatives that exhibit potent JAK inhibitory activity, specifically designed for respiratory and inflammatory diseases[2]. Similarly, US Patent 11,160,810 B2 outlines crystalline forms of fused imidazo-piperidine JAK inhibitors optimized for ocular, skin, and respiratory applications[3]. The saturation of the piperidine ring fused to the imidazole provides a unique three-dimensional conformation that enhances binding to the JAK1/JAK2 allosteric or ATP-competitive sites, differentiating them from flat, planar inhibitors[2][3][4].
DNA-PK Inhibitors (Oncology & Radiosensitization)
DNA-dependent protein kinase (DNA-PK) is a prime target for radiosensitization in oncology. Because early DNA-PK inhibitors suffered from cross-reactivity with PI3K and mTOR, researchers employed a scaffold-hopping strategy from the multi-kinase inhibitor dactolisib to the relatively unexplored imidazo[4,5-c]pyridin-2-one scaffold[1]. The introduction of small polar groups (e.g., methoxy or chloro substituents) at the 4-position of the imidazo[4,5-c]pyridine core provided a sharp increase in DNA-PK potency while reducing PI3Kα and mTOR binding, acting as a critical hydrogen bond acceptor[1].
HPK1 Inhibitors & PROTACs (Immuno-Oncology)
Hematopoietic progenitor kinase 1 (HPK1) is a negative regulator of T-cell activation. A recent patent review highlighted the use of the 3H-imidazo[4,5-c]pyridine scaffold in the development of HPK1 degraders (PROTACs)[5]. By attaching VHL or CRBN E3 ligase ligands to the imidazo[4,5-c]pyridine core via optimized carbon chain linkers, developers achieved remarkable degradation efficacy (Dmax > 65%), marking a significant leap in immuno-oncology IP[5].
Quantitative Patent Data Summary
To navigate the intellectual property landscape, the following table summarizes the key quantitative and structural data extracted from recent foundational patents.
| Target Kinase | Patent / Publication | Assignee / Innovator | Key Structural Feature | Primary Indication |
| JAK1 / JAK2 | US11254669B2[2] | Theravance Biopharma | Fused imidazo-piperidine (4,5,6,7-tetrahydro) | Respiratory Diseases |
| JAK1 / JAK2 | US11160810B2[3] | Theravance Biopharma | Crystalline fused imidazo-piperidine (Form 1 & 2) | Ocular & Skin Inflammation |
| JAK Family | WO2013117645A1[4] | Galapagos / Gilead | Imidazo[4,5-c]pyridine with C6 aryl/heteroaryl | Autoimmune & Degenerative |
| DNA-PK | ACS Med. Chem. Lett.[1] | Academic Consortium | 6-Anilino imidazo[4,5-c]pyridin-2-ones | Oncology (Radiosensitizer) |
| HPK1 | Patent Review[5] | Various (e.g., Voronoibio) | 3H-imidazo[4,5-c]pyridine linked to VHL/CRBN | Immuno-Oncology |
Experimental Methodologies: A Self-Validating Workflow
To establish the efficacy and selectivity of a novel imidazo[4,5-c]pyridine kinase inhibitor, a rigorous, self-validating testing cascade is required. The following protocols explain not just the steps, but the causality behind the experimental design.
Step 1: Biochemical Kinase Assay (TR-FRET)
Purpose: To quantify direct, ATP-competitive inhibition of the isolated kinase (e.g., JAK1 or DNA-PK). Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard colorimetric assays because it eliminates compound auto-fluorescence interference—a common issue with highly conjugated bicyclic heterocycles. Self-Validating Protocol:
-
Incubate the recombinant kinase with the imidazo[4,5-c]pyridine compound in a buffer containing physiological ATP concentrations (typically 1 mM to ensure competitive binding relevance).
-
Add a europium-labeled anti-phospho antibody and a fluorescent tracer.
-
Validation Check: Include a known reference inhibitor (e.g., Staurosporine or Dactolisib) to generate a standard curve. Calculate the Z'-factor; the assay is only valid if Z' > 0.6, proving the dynamic range is sufficient to distinguish true hits from assay noise.
Step 2: Cellular Target Engagement (NanoBRET)
Purpose: To confirm that the compound permeates the cell membrane and binds the target kinase in a live-cell environment. Causality: Biochemical IC50s often fail to translate in vivo due to poor cell permeability or high intracellular ATP competition. NanoBRET measures binding directly in live cells using bioluminescence resonance energy transfer. Self-Validating Protocol:
-
Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc luciferase.
-
Treat cells with a cell-permeable fluorescent tracer that binds the kinase ATP pocket, establishing the baseline BRET signal.
-
Titrate the novel imidazo[4,5-c]pyridine inhibitor. As the inhibitor displaces the tracer, the BRET signal decreases.
-
Validation Check: Run a parallel assay using an untagged tracer or a kinase-dead mutant to ensure the displacement signal is strictly target-specific and not an artifact of membrane disruption.
Step 3: Functional Pathway Inhibition (Phospho-Flow Cytometry)
Purpose: To link target engagement to the suppression of downstream signaling (e.g., STAT phosphorylation in the JAK pathway). Causality: Flow cytometry allows for single-cell resolution, ensuring that the inhibitor acts uniformly across the cell population rather than just inducing apoptosis in a subset of cells. Self-Validating Protocol:
-
Pre-incubate human peripheral blood mononuclear cells (PBMCs) with the inhibitor for 1 hour.
-
Stimulate the cells with the relevant cytokine (e.g., IL-6 for JAK1/STAT3) for 15 minutes.
-
Fix, permeabilize, and stain the cells with a fluorophore-conjugated anti-pSTAT3 antibody.
-
Validation Check: The system self-validates by comparing the unstimulated control (basal pSTAT3) against the stimulated, vehicle-treated control (max pSTAT3). The therapeutic window is defined by the compound's ability to return the stimulated state to basal levels without causing cytotoxicity.
Figure 2: Mechanism of action for imidazo[4,5-c]pyridine inhibitors in the JAK/STAT pathway.
Conclusion
The imidazo[4,5-c]pyridine scaffold represents a highly tunable, IP-rich domain for modern kinase drug discovery. By leveraging the unique hydrogen-bonding vectors at the C4 and C6 positions, developers can achieve exquisite selectivity profiles against historically difficult targets like DNA-PK and JAK1/2[1][2]. As the patent landscape becomes increasingly crowded, future innovations will likely rely on complex fused-ring systems (e.g., imidazo-piperidines) and targeted protein degradation (PROTACs) to secure novel intellectual property and deliver next-generation therapeutics[3][5].
References
- Source: US Patent 11,254,669 B2 (Theravance Biopharma R&D Inc)
-
Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers Source: ACS Medicinal Chemistry Letters (National Institutes of Health / PMC) URL:[Link]
-
Updated patent review for hematopoietic progenitor kinase (HPK1) inhibitors and degraders (2021-present) Source: Expert Opinion on Therapeutic Patents (Taylor & Francis) URL:[Link]
- Source: US Patent 11,160,810 B2 (Theravance Biopharma R&D Inc)
- Source: World Intellectual Property Organization (WO2013117645A1)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. US11254669B2 - Fused imidazo-piperidine JAK inhibitors - Google Patents [patents.google.com]
- 3. US11160810B2 - Fused imidazo-piperidine JAK inhibitor compound - Google Patents [patents.google.com]
- 4. WO2013117645A1 - Imidazo [4, 5 -c] pyridine derivatives useful for the treatment of degenerative and inflammatory diseases - Google Patents [patents.google.com]
- 5. tandfonline.com [tandfonline.com]
1,2-Dimethyl-1H-imidazo[4,5-c]pyridine: Chemical Profiling, Synthetic Methodology, and Safety Data in Drug Discovery
Executive Summary
As a privileged heterocyclic scaffold, 1,2-dimethyl-1H-imidazo[4,5-c]pyridine (CAS: 45880-13-5) serves as a critical building block in modern medicinal chemistry[1]. Its structural similarity to purines and its ability to act as a bioisostere for nicotinamide make it highly valuable in the development of targeted therapeutics, most notably poly(ADP-ribose) polymerase (PARP) inhibitors[2]. This technical guide provides an in-depth analysis of its chemical identity, safety profile, step-by-step synthetic methodology, and pharmacological mechanisms.
Chemical Identity and PubChem Profiling
While the parent core, this compound, is frequently utilized as a synthetic intermediate[3], its substituted derivatives are extensively cataloged in chemical databases due to their direct application in screening libraries. The fusion of the imidazole and pyridine rings creates a highly electron-deficient system that is primed for further functionalization (e.g., halogenation or formylation)[4].
Quantitative Chemical Data
The following table summarizes the chemical properties of the parent scaffold and its most widely utilized derivatives documented in PubChem[5][6][7].
| Compound Name | CAS Number | PubChem CID | Molecular Formula | Monoisotopic Mass |
| This compound | 45880-13-5 | N/A (Core) | C8H9N3 | 147.08 Da |
| 4-Chloro-1,2-dimethyl-1H-imidazo[4,5-c]pyridine | 73576-77-9 | 12452273 | C8H8ClN3 | 181.04 Da |
| This compound-7-carbaldehyde | 1824301-73-6 | 129980944 | C9H9N3O | 175.07 Da |
Note: The 4-chloro derivative (CID 12452273) is particularly significant as the chlorine atom at the C4 position provides a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura coupling) during the synthesis of complex PARP inhibitors[6].
Safety Data and Handling Protocols (SDS)
Handling imidazo[4,5-c]pyridine derivatives requires strict adherence to laboratory safety protocols. The basic nitrogen atoms within the heterocycle and the compound's overall lipophilicity facilitate rapid absorption through mucous membranes, leading to localized irritation.
GHS Classification & Hazard Statements
Based on standardized Safety Data Sheets (SDS) for representative derivatives (e.g., the 4-chloro analog), the compound class is categorized under the following GHS hazard statements[8]:
| Hazard Code | Description | Causality / Mechanistic Origin |
| H302 | Harmful if swallowed | Systemic toxicity upon gastrointestinal absorption. |
| H315 | Causes skin irritation | Mildly basic heterocycle disrupts the acidic mantle of the skin. |
| H319 | Causes serious eye irritation | High affinity for aqueous mucosal tissues; causes localized pH shifts. |
| H335 | May cause respiratory irritation | Fine powder form can easily aerosolize, irritating the respiratory tract. |
Self-Validating Handling Protocol:
-
Engineering Controls: All manipulations must be performed in a Class II biological safety cabinet or a certified chemical fume hood to prevent inhalation of particulates (P261, P271).
-
PPE: Nitrile gloves (double-gloving recommended for halogenated derivatives), tightly fitting safety goggles (P280), and a lab coat.
-
Decontamination: In case of exposure, the protocol dictates immediate rinsing with copious amounts of water (P305+P351+P338 for eyes; P302+P352 for skin) to dilute the localized basicity of the pyridine/imidazole nitrogens.
Synthetic Methodology
The synthesis of this compound is classically achieved via the dehydrative cyclization of an ortho-diaminopyridine precursor[4]. The following protocol is adapted from established patent literature for the synthesis of PARP inhibitor intermediates[9][10].
Step-by-Step Protocol
-
Reagent Preparation: Dissolve N4-methylpyridine-3,4-diamine (2.5 g, 20.3 mmol) in anhydrous acetic anhydride (25 mL)[10].
-
Causality: Acetic anhydride serves a dual purpose here: it acts as the solvent and the highly electrophilic acetylating agent. The primary amine at the 3-position is rapidly acetylated to form an intermediate amide.
-
-
Dehydrative Cyclization: Reflux the reaction mixture overnight (approx. 12-16 hours)[10].
-
Causality: The elevated temperature provides the thermodynamic activation energy required for the secondary amine (N4-methyl) to attack the newly formed amide carbonyl. Subsequent elimination of a water molecule yields the fused imidazole ring.
-
-
Solvent Removal: Evaporate the unreacted acetic anhydride under reduced pressure[10].
-
Acid-Base Workup (Self-Validating Extraction):
-
Add 1 N hydrochloric acid (HCl) to the residue[10]. Purpose: Quenches any residual acetic anhydride and protonates the imidazopyridine, solubilizing it in the aqueous phase.
-
Wash with dichloromethane (DCM) (50 mL × 3) to remove organic impurities[10].
-
Critical Step: Neutralize the aqueous layer with saturated sodium bicarbonate (NaHCO3)[10]. Validation: The solution will bubble (CO2 release). Once bubbling ceases, the compound has been converted back to its free base form, drastically reducing its aqueous solubility.
-
Extract the free base with DCM (50 mL × 3)[10].
-
-
Isolation: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the pure this compound[10].
Figure 1: Step-by-step synthetic workflow for this compound.
Pharmacological Relevance: PARP Inhibition
The this compound scaffold is highly prized in the oncology sector, specifically in the design of dihydropyridophthalazinone inhibitors of poly(ADP-ribose) polymerase (PARP-1 and PARP-2)[2][11].
Mechanism of Action
PARP enzymes are critical for the repair of DNA single-strand breaks (SSBs) via the base excision repair (BER) pathway[11]. When DNA damage occurs, PARP binds to the break and utilizes NAD+ to synthesize poly(ADP-ribose) chains, which recruit repair proteins[11].
The imidazo[4,5-c]pyridine moiety acts as a structural mimic of the nicotinamide portion of NAD+[2]. By competitively binding to the catalytic domain of PARP, these inhibitors prevent auto-PARylation[11]. This leads to "PARP trapping," where the enzyme remains tightly bound to the DNA, causing replication forks to collapse during cell division. In cells with homologous recombination deficiencies (such as BRCA1/2 mutations), this results in synthetic lethality and tumor cell apoptosis[11].
Figure 2: Mechanism of action for imidazo[4,5-c]pyridine derivatives in PARP inhibition.
References
-
PubChemLite . This compound-7-carbaldehyde (CID 129980944). uni.lu. 12
-
PubChemLite . 4-chloro-1,2-dimethyl-1h-imidazo[4,5-c]pyridine (CID 12452273). uni.lu.13
-
Sigma-Aldrich . 4-chloro-1,2-dimethyl-1H-imidazo[4,5-c]pyridine Safety Data. sigmaaldrich.com. 8
-
Chu et al. Dihydropyridophthalazinone inhibitors of poly(ADP-ribose)polymerase (PARP). US Patent 8,420,650 B2. 10
-
Chu et al. Dihydropyridophthalazinone inhibitors of poly(ADP-ribose)polymerase (PARP). US Patent 8,999,987 B2. 11
-
MolAid . 1,2-dimethylimidazo<4,5-c>pyridine | 45880-13-5. molaid.com. 14
Sources
- 1. 1,2-dimethylimidazo<4,5-c>pyridine - CAS号 45880-13-5 - 摩熵化学 [molaid.com]
- 2. US8420650B2 - Dihydropyridophthalazinone inhibitors of poly(ADP-ribose)polymerase (PARP) - Google Patents [patents.google.com]
- 3. US8420650B2 - Dihydropyridophthalazinone inhibitors of poly(ADP-ribose)polymerase (PARP) - Google Patents [patents.google.com]
- 4. (PDF) 5, 6-Dihydroxyindoles and Indole-5, 6-diones [academia.edu]
- 5. PubChemLite - this compound-7-carbaldehyde (C9H9N3O) [pubchemlite.lcsb.uni.lu]
- 6. PubChemLite - 4-chloro-1,2-dimethyl-1h-imidazo[4,5-c]pyridine (C8H8ClN3) [pubchemlite.lcsb.uni.lu]
- 7. 1824301-73-6|this compound-7-carbaldehyde|BLD Pharm [bldpharm.com]
- 8. 4-chloro-1,2-dimethyl-1H-imidazo[4,5-c]pyridine | 73576-77-9 [sigmaaldrich.com]
- 9. US9820985B2 - Dihydropyridophthalazinone inhibitors of poly(ADP-ribose)polymerase (PARP) - Google Patents [patents.google.com]
- 10. US8420650B2 - Dihydropyridophthalazinone inhibitors of poly(ADP-ribose)polymerase (PARP) - Google Patents [patents.google.com]
- 11. US8999987B2 - Dihydropyridophthalazinone inhibitors of poly(ADP-ribose)polymerase (PARP) - Google Patents [patents.google.com]
- 12. PubChemLite - this compound-7-carbaldehyde (C9H9N3O) [pubchemlite.lcsb.uni.lu]
- 13. PubChemLite - 4-chloro-1,2-dimethyl-1h-imidazo[4,5-c]pyridine (C8H8ClN3) [pubchemlite.lcsb.uni.lu]
- 14. 1,2-dimethylimidazo<4,5-c>pyridine - CAS号 45880-13-5 - 摩熵化学 [molaid.com]
Methodological & Application
Application Note: Regioselective Synthesis of 1,2-Dimethyl-1H-imidazo[4,5-c]pyridine from 3,4-Diaminopyridine
Executive Summary
Imidazo[4,5-c]pyridines are critical pharmacophores embedded in numerous biologically active molecules, including potent poly(ADP-ribose) polymerase (PARP) inhibitors and antineoplastic agents[1],[2]. The synthesis of 1,2-disubstituted imidazopyridines from symmetrical or unsubstituted precursors often suffers from poor regioselectivity, yielding difficult-to-separate isomeric mixtures.
This application note details a highly regioselective, three-step synthetic pipeline to produce 1,2-Dimethyl-1H-imidazo[4,5-c]pyridine directly from 3,4-diaminopyridine . By leveraging a strategic Boc-protection and subsequent hydride reduction, this protocol bypasses direct alkylation issues, providing a self-validating, scalable workflow for drug development professionals.
Part 1: Strategic Pathway & Mechanistic Rationale
Direct N-alkylation of the imidazo[4,5-c]pyridine core typically results in a mixture of N1 and N3 isomers. To achieve absolute regiocontrol, the functionalization must occur prior to the imidazole ring closure.
-
Regioselective Carbamoylation : The workflow initiates with the reaction of 3,4-diaminopyridine with di-tert-butyl dicarbonate (Boc₂O). While highly reactive acyl chlorides favor the 3-position, Boc₂O exhibits an unanticipated but highly reliable regioselectivity for the 4-position[1]. This provides the crucial structural handle for the N1 position of the final fused ring.
-
Hydride Reduction : The tert-butyl carbamate (Boc) group is not merely a protecting group here; it serves as a carbon source. Reduction with Lithium Aluminum Hydride (LiAlH₄) cleaves the C-O bonds and fully reduces the carbonyl to a methyl group, cleanly yielding N4-methylpyridine-3,4-diamine[3].
-
Dehydrative Cyclization : The final assembly utilizes acetic anhydride (Ac₂O) as both the acetylating reagent and the dehydrating solvent. The primary 3-amino group is acetylated first, followed by intramolecular nucleophilic attack by the secondary 4-methylamino group and subsequent dehydration to form the aromatic imidazole ring[2].
Caption: Workflow for the regioselective synthesis of this compound.
Part 2: Step-by-Step Experimental Protocols
Protocol A: Synthesis of tert-Butyl (3-aminopyridin-4-yl)carbamate
Causality Focus: The bulky Boc group thermodynamically favors the 4-position, avoiding the cross-conjugated 3-position.
-
Setup : Suspend 3,4-diaminopyridine (1.0 eq) in a mixture of anhydrous Tetrahydrofuran (THF) and tert-butanol (1:1 v/v) under a nitrogen atmosphere.
-
Addition : Cool the mixture to 0 °C. Add a solution of Boc₂O (1.05 eq) in THF dropwise over 30 minutes to prevent thermal runaway and maintain regiocontrol.
-
Reaction : Allow the reaction to warm to room temperature and stir for 16 hours.
-
Self-Validation Checkpoint : Monitor via TLC (DCM:MeOH 9:1). The disappearance of the highly polar baseline spot (starting material) and the appearance of a higher R_f spot confirms completion.
-
Workup : Concentrate under reduced pressure. Triturate the crude residue with cold diethyl ether, filter, and dry under vacuum to afford Intermediate 1 as an off-white solid.
Protocol B: Reduction to N4-Methylpyridine-3,4-diamine
Causality Focus: LiAlH₄ acts as a powerful hydride donor. It attacks the carbamate carbonyl, ejecting tert-butoxide to form an iminium intermediate, which is rapidly reduced to the N-methyl group[3].
-
Setup : In a flame-dried flask under argon, suspend LiAlH₄ (3.0 eq) in anhydrous THF at 0 °C.
-
Addition : Dissolve Intermediate 1 in anhydrous THF and add dropwise to the LiAlH₄ suspension. Caution : Highly exothermic; hydrogen gas is evolved.
-
Reaction : Attach a reflux condenser and heat the mixture to 70 °C (reflux) for 12 hours.
-
Quenching (Fieser Method) : Cool to 0 °C. For every
grams of LiAlH₄ used, strictly add mL of H₂O dropwise, followed by mL of 15% aqueous NaOH, and finally mL of H₂O[3]. -
Self-Validation Checkpoint : The Fieser workup provides a visual cue. A successful quench yields a crisp, white, granular precipitate. A gummy, grey residue indicates incomplete quenching or incorrect water ratios.
-
Isolation : Filter the granular aluminum salts through a pad of Celite. Wash the filter cake thoroughly with hot ethyl acetate. Concentrate the filtrate to yield Intermediate 2.
Protocol C: Dehydrative Cyclization to the Target Product
Causality Focus: Acetic anhydride serves a dual role. It provides the acetyl moiety for the C2 position and acts as a dehydrating sink to drive the cyclization equilibrium forward at high temperatures[2].
Caption: Mechanistic pathway of the dehydrative cyclization using acetic anhydride.
-
Setup : Dissolve N4-methylpyridine-3,4-diamine (e.g., 2.5 g, 20.3 mmol) in neat acetic anhydride (25 mL)[2].
-
Reaction : Heat the solution to reflux (~140 °C) and stir overnight. The high thermal energy is required to overcome the activation barrier for the secondary amine's nucleophilic attack on the intermediate amide.
-
Workup : Evaporate the excess acetic anhydride under reduced pressure. Add 1 N HCl to the residue, then neutralize the aqueous layer with saturated sodium bicarbonate (NaHCO₃) until pH ~8.
-
Extraction : Extract the neutralized aqueous phase with dichloromethane (DCM) (3 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate.
-
Purification : Purify via silica gel flash chromatography (eluting with DCM/MeOH) to afford the target compound.
Part 3: Analytical Validation & Data Presentation
A robust protocol must be verifiable at every stage. The table below summarizes the expected quantitative yields and critical ¹H-NMR diagnostic shifts used to self-validate the integrity of the synthesized compounds.
| Compound | Expected Yield | Physical Appearance | Diagnostic ¹H-NMR Shifts (δ, ppm) | Validation Rationale |
| Intermediate 1 | 75 - 85% | Off-white solid | 1.48 (s, 9H, t-Bu)5.00 (br s, 2H, NH₂) | Presence of the massive 9H singlet confirms successful Boc incorporation. |
| Intermediate 2 | 80 - 90% | Pale yellow solid | 2.85 (s, 3H, N-CH₃)4.80 (br s, 2H, NH₂) | Disappearance of the t-Bu peak and emergence of a 3H singlet at ~2.85 ppm confirms complete reduction. |
| Target Product | ~64%[2] | Tan/Brown solid | 2.60 (s, 3H, C2-CH₃)3.75 (s, 3H, N1-CH₃)8.90 (s, 1H, Ar-H) | Two distinct methyl singlets confirm the 1,2-dimethyl structure. The highly deshielded aromatic proton (~8.90 ppm) confirms the intact imidazo[4,5-c]pyridine core. |
References
-
Caron, S., et al. "Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation of 3,4-Diaminopyridine." Organic Process Research & Development, American Chemical Society. URL:[Link]
- Wang, et al. "Dihydropyridophthalazinone inhibitors of poly(ADP-ribose)polymerase (PARP)." US Patent 9,820,985 B2, Google Patents.
-
Myers, A. G. "Chem 115: Reduction (Lithium Aluminum Hydride)." Andrew G. Myers Research Group, Harvard University. URL:[Link]
Sources
Technical Application Note: Regioselective Methylation Strategies for 2-Methyl-1H-imidazo[4,5-c]pyridine
Here is a detailed Technical Application Note and Protocol for the methylation of 2-methyl-1H-imidazo[4,5-c]pyridine.
Abstract & Scientific Context
The imidazo[4,5-c]pyridine scaffold is a critical isostere of purine and benzimidazole, widely utilized in the development of JAK inhibitors, anticancer agents, and antiviral therapeutics. The methylation of 2-methyl-1H-imidazo[4,5-c]pyridine presents a classic problem in heterocyclic chemistry: regioselectivity .
The substrate exhibits annular tautomerism between the N1 and N3 positions on the imidazole ring. Furthermore, the pyridine nitrogen (N5) presents a third nucleophilic site. While deprotonation typically directs alkylation to the imidazole ring (N1 or N3), the specific ratio is governed by a complex interplay of steric hindrance (from the C2-methyl group) and electronic repulsion from the pyridine nitrogen.
This guide provides a validated protocol for thermodynamic and kinetic methylation, along with a rigorous structural elucidation workflow to distinguish the resulting isomers.
Core Challenges
-
Regioisomerism: Competition between
-methylation and -methylation. -
Quaternization: Potential for side-reaction at the pyridine nitrogen (
) under neutral conditions or with highly reactive electrophiles. -
Differentiation:
and isomers have identical mass and similar polarity, necessitating 2D-NMR for confirmation.
Mechanistic Insight & Pathway Analysis[1]
The reaction proceeds via the formation of an imidazolyl anion. Upon treatment with a base (e.g., NaH or K₂CO₃), the acidic proton (pKa ~13) is removed, delocalizing the negative charge across N1 and N3.
-
N3 Position: Sterically hindered by the C2-methyl group and electronically influenced by the adjacent pyridine nitrogen (N5). The lone pair repulsion from N5 often makes N3 less nucleophilic than N1 in fused systems, though this varies with solvent polarity.
-
N1 Position: Sterically hindered by the C2-methyl group but further removed from the pyridine nitrogen's electronic influence.
-
N5 Position: The pyridine nitrogen is less acidic/nucleophilic than the anionic imidazole nitrogens but can react under neutral conditions to form quaternary salts.
Visualization: Reaction Pathway[2][3][4]
Caption: Mechanistic pathway showing the divergence of N1 and N3 alkylation via the common anionic intermediate.
Experimental Protocol
Method A: Thermodynamic Control (Recommended)
This method uses Potassium Carbonate (K₂CO₃) in DMF.[1] It is milder and often allows for thermodynamic equilibration, typically favoring the more stable isomer (often N1 in this scaffold, though mixtures are inevitable).
Reagents:
-
Substrate: 2-Methyl-1H-imidazo[4,5-c]pyridine (1.0 eq)[2]
-
Base: Anhydrous K₂CO₃ (2.0 eq)[3]
-
Electrophile: Methyl Iodide (MeI) (1.1 eq)
-
Solvent: Anhydrous DMF (10 mL per gram of substrate)
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Dissolution: Add the substrate and anhydrous DMF. Stir until fully dissolved.
-
Deprotonation: Add K₂CO₃ in one portion. The suspension may change color (often yellow/orange) indicating anion formation. Stir at Room Temperature (RT) for 30 minutes.
-
Alkylation: Cool the mixture to 0°C (ice bath) to minimize exotherms and improve selectivity. Add MeI dropwise via syringe.
-
Reaction: Allow the mixture to warm to RT and stir for 4–12 hours.
-
Checkpoint: Monitor by TLC (10% MeOH in DCM). You should see two close spots (N1 and N3 isomers) and the disappearance of the starting material (lower Rf).
-
-
Workup:
-
Dilute with EtOAc (50 mL).
-
Wash with
(3 x 20 mL) to remove DMF. Critical: DMF retention ruins separation. -
Wash with Brine (1 x 20 mL).
-
Dry over
, filter, and concentrate.
-
Method B: Kinetic Control (High Reactivity)
Uses Sodium Hydride (NaH) in THF or DMF. This generates the naked anion rapidly.
-
Setup: Flame-dry flask,
atmosphere. -
Deprotonation: Suspend NaH (60% in oil, 1.2 eq) in dry THF or DMF at 0°C.
-
Addition: Add substrate (dissolved in minimal solvent) dropwise to the NaH suspension. Evolution of
gas will occur. Stir 30 mins at 0°C. -
Alkylation: Add MeI (1.1 eq) dropwise at 0°C.
-
Quench: After 1-2 hours, carefully quench with saturated
solution.
Purification & Characterization Strategy
The separation of N1 and N3 isomers is the most challenging step. They often co-elute.
Purification Protocol:
-
Column Chromatography: Use a gradient of DCM:MeOH (100:0 to 95:5).
-
Tip: Adding 1% Triethylamine (TEA) to the eluent can sharpen the peaks for basic heterocycles.
-
-
Recrystallization: If chromatography fails to separate them completely, the major isomer can often be crystallized from EtOAc/Hexanes or Ethanol.
Structural Elucidation (The "Self-Validating" Step): You cannot rely on 1H NMR chemical shifts alone. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is required to definitively assign the position of the methyl group.
| Feature | N1-Methyl Isomer (1,2-dimethyl) | N3-Methyl Isomer (3,2-dimethyl) |
| Key NOE Correlation | N-Me | N-Me |
| Proton Environment | C7-H is on the pyridine ring, adjacent to the fusion C7a. | C4-H is the singlet between N3 and N5. |
| 1H NMR Signal | C7-H appears as a doublet (coupled to C6). | C4-H appears as a singlet (deshielded by N5). |
Visualization: Analytical Workflow
Caption: Analytical workflow for separating and identifying N1 vs N3 regioisomers using NOESY NMR.
Troubleshooting & Critical Notes
-
N5-Alkylation (Quaternization): If you observe a product that is highly polar (stays on the baseline in TLC) and water-soluble, you have likely alkylated the pyridine nitrogen (N5). This occurs if the base is old/wet (ineffective deprotonation) or if neutral conditions were used.
-
Remedy: Ensure K₂CO₃ is anhydrous and DMF is dry.[3]
-
-
Regioselectivity Ratios: Literature suggests that for 2-substituted imidazo[4,5-c]pyridines, the N1 isomer is often favored sterically, but N3 is electronically viable. Expect a ratio between 2:1 and 1:2 depending on the exact steric bulk of the C2-methyl.
-
C2-Methyl Acidity: The methyl group at C2 is attached to an electron-deficient ring. Strong bases (like n-BuLi) could theoretically deprotonate the C2-methyl group (lateral metallation). NaH and K₂CO₃ are generally safe, but avoid lithiated bases unless lateral functionalization is desired.
References
-
Synthesis of 2-Substituted 1H-Imidazo[4,5-c]pyridine Derivatives. Journal of Science. (2014). Describes the general synthesis and reactivity of the scaffold. Link
-
N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. (2025). Discusses the use of K2CO3/DMF and NOESY for regioisomer assignment. Link
-
Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines. ACS Combinatorial Science. (2014). Detailed analysis of N1 vs N3 selectivity issues. Link
-
1-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea. IUCrData. (2016). Crystal structure confirmation of N1-methylated derivatives. Link
Sources
Revolutionizing Heterocyclic Synthesis: A Guide to Microwave-Assisted Preparation of Imidazo[4,5-c]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide delves into the application of microwave-assisted organic synthesis (MAOS) for the efficient and rapid preparation of imidazo[4,5-c]pyridine derivatives. This class of nitrogen-containing heterocycles is of significant interest in medicinal chemistry due to its structural analogy to purines, which imparts a wide range of biological activities, including potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] Traditional synthetic methods often necessitate long reaction times, harsh conditions, and can result in modest yields.[4] Microwave irradiation offers a transformative alternative, providing rapid, uniform heating that dramatically accelerates reaction rates and frequently leads to higher yields and purer products.[5][6]
This document provides a detailed exploration of the principles behind MAOS, step-by-step protocols for the synthesis of imidazo[4,5-c]pyridine derivatives, a comparative analysis against conventional heating methods, and critical safety considerations.
The Power of Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted synthesis utilizes the ability of polar molecules and ions to absorb microwave energy directly, leading to rapid and efficient heating.[5][7] This "dielectric heating" is fundamentally different from conventional heating, where heat is transferred through conduction and convection. The primary mechanisms of microwave heating are dipolar polarization and ionic conduction.[6] This direct and uniform heating of the reaction mixture results in several key advantages over traditional methods:
-
Accelerated Reaction Rates: Chemical transformations that may take hours or even days under conventional reflux can often be completed in a matter of minutes using microwave irradiation.[4]
-
Enhanced Yields: The rapid heating and short reaction times can minimize the formation of byproducts, often leading to significantly higher isolated yields of the desired product.[8][9]
-
Improved Product Purity: The reduction in side reactions and thermal degradation of products contributes to cleaner reaction profiles and simplifies purification.[4]
-
Energy Efficiency: By directly heating the reactants and solvent, microwave synthesis is generally more energy-efficient than conventional methods that heat the entire apparatus.[6]
-
Alignment with Green Chemistry: MAOS aligns with the principles of green chemistry by reducing reaction times, energy consumption, and often allowing for the use of more environmentally benign solvents.[5][6]
Comparative Analysis: Microwave vs. Conventional Synthesis
The advantages of microwave-assisted synthesis are clearly demonstrated when comparing reaction outcomes with traditional heating methods for the synthesis of imidazopyridine and related heterocyclic scaffolds.
| Product Type | Method | Temperature (°C) | Time | Yield (%) | Reference |
| 2-Aryl-3-vinylimidazo[1,2-a]pyridines | Conventional | Reflux | 12 h | 75 | [4] |
| Microwave | 120 | 15 min | 92 | [4] | |
| 2,6-Disubstituted-3-amino-imidazopyridines | Conventional | 80 | 12 h | 60-70 | [10] |
| Microwave | 140 | 10-15 min | 85-95 | [10] | |
| 4,6-Diarylpyrimidines | Conventional | Reflux (Ethanol) | 24 h | 58 | [9] |
| Microwave | 120 (Solvent-free) | 10 min | 86 | [9] | |
| 3-Cyanopyridines | Conventional | Reflux | 6-9 h | 71-84 | [11] |
| Microwave | 130 | 3-7 min | 85-94 | [11] | |
| Tri-substituted imidazoles | Conventional | 80-85 | 6-8 h | 60-75 | [12] |
| Microwave | 110-120 | 10-15 min | 80-92 | [12] |
Experimental Protocols for Microwave-Assisted Synthesis of Imidazo[4,5-c]pyridine Derivatives
The following protocols provide detailed, step-by-step methodologies for the synthesis of imidazo[4,5-c]pyridine derivatives using a dedicated microwave reactor.
Protocol 1: One-Pot Synthesis of 2-Substituted-1H-imidazo[4,5-c]pyridines from 3,4-Diaminopyridine and Aldehydes
This protocol outlines a one-pot synthesis via a Pictet-Spengler-type cyclization strategy.[13]
Materials:
-
3,4-Diaminopyridine
-
Substituted aromatic or aliphatic aldehyde
-
Ethanol (or another suitable polar solvent)
-
Oxidizing agent (e.g., air, or a mild chemical oxidant if necessary)
-
Microwave synthesis vial (10 mL) with a magnetic stirrer bar
Instrumentation:
-
Dedicated laboratory microwave reactor with temperature and pressure sensors.
Procedure:
-
To a 10 mL microwave synthesis vial, add 3,4-diaminopyridine (1.0 mmol), the desired aldehyde (1.0 mmol), and a magnetic stirrer bar.
-
Add ethanol (3-5 mL) to the vial.
-
Seal the vial securely with a cap.
-
Place the vial into the cavity of the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature of 120-150°C for 10-30 minutes with continuous stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The resulting product may precipitate out of solution upon cooling. If so, collect the solid by filtration and wash with cold ethanol.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
Protocol 2: Synthesis of 2-Substituted-3H-imidazo[4,5-c]pyridines from 3,4-Diaminopyridine and Carboxylic Acids
This protocol is based on the condensation reaction between a diamine and a carboxylic acid, a common method for forming the imidazole ring.[1]
Materials:
-
3,4-Diaminopyridine
-
Substituted carboxylic acid
-
Polyphosphoric acid (PPA) or Eaton's reagent (as a catalyst and dehydrating agent)
-
Microwave synthesis vial (10 mL) with a magnetic stirrer bar
Instrumentation:
-
Dedicated laboratory microwave reactor with temperature and pressure sensors.
Procedure:
-
In a 10 mL microwave synthesis vial, combine 3,4-diaminopyridine (1.0 mmol) and the carboxylic acid (1.1 mmol).
-
Carefully add a small amount of polyphosphoric acid (or Eaton's reagent) to the vial to act as a catalyst and solvent.
-
Add a magnetic stirrer bar and seal the vial.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at a temperature of 140-180°C for 15-45 minutes with stirring.
-
After cooling, carefully quench the reaction mixture by pouring it onto crushed ice and neutralizing with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) to a pH of 7-8.
-
The precipitated product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization or column chromatography.
Safety Considerations in Microwave-Assisted Synthesis
While MAOS is a powerful technique, it is crucial to adhere to strict safety protocols:
-
Use Dedicated Equipment: Never use a domestic microwave oven for chemical synthesis. Laboratory microwave reactors are specifically designed with safety features such as pressure and temperature monitoring, and containment in case of vessel failure.
-
Proper Vessel Usage: Only use microwave vials and caps that are certified by the manufacturer for the specific reactor being used. Do not exceed the recommended fill volume of the vial.
-
Understand Reaction Kinetics: Be aware of the potential for rapid increases in pressure and temperature, especially with highly exothermic reactions or when using volatile solvents. It is advisable to start with small-scale reactions and gradually increase the scale.
-
Solvent Choice: Use solvents with a high dielectric constant for efficient heating. Be aware of the stability of solvents and reagents at high temperatures.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves. Conduct all experiments in a well-ventilated laboratory hood.
Challenges and Limitations of MAOS
Despite its numerous advantages, MAOS has some limitations:
-
Scalability: While laboratory-scale microwave reactors are common, scaling up reactions to an industrial scale can be challenging due to the limited penetration depth of microwaves.
-
Non-polar Solvents: Reactions in non-polar solvents, which do not absorb microwave energy efficiently, are generally not suitable for MAOS unless a polar co-solvent or a passive heating element is used.
-
Thermally Labile Compounds: Substrates or products that are thermally sensitive may degrade under the high temperatures that can be rapidly achieved with microwave heating.
Conclusion
Microwave-assisted synthesis represents a significant advancement in the field of organic chemistry, offering a rapid, efficient, and often more environmentally friendly route to valuable heterocyclic compounds. For the synthesis of imidazo[4,5-c]pyridine derivatives, MAOS provides a powerful tool for researchers and drug development professionals to accelerate the discovery and optimization of new therapeutic agents. By understanding the principles of microwave heating, adhering to established protocols, and being mindful of safety considerations, scientists can harness the full potential of this transformative technology.
References
- BenchChem. (2025). Application Note & Protocol: Microwave-Assisted Synthesis of Imidazopyridines for Improved Yield. BenchChem.
- Rao, R. N., & Chanda, K. (2021). An expeditious microwave assisted one-pot sequential route to pyrido fused imidazo[4,5-c] quinolines in green media. New Journal of Chemistry, 45(6), 3031-3039.
- Bargues, K., et al. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
- International Journal of Research in Pharmacy and Allied Science. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
- Jauhari, S., et al. (n.d.). A brief review: Microwave assisted organic reaction. Scholars Research Library.
- Cravotto, G., & Cintas, P. (2006). The Greening of Organic Synthesis: Microwave-Assisted and Ultrasound-Assisted Reactions. Chemistry–A European Journal, 12(30), 7764-7772.
- Chundawat, T. S., Sharma, N., Kumari, P., & Bhagat, S. (2016). Microwave-Assisted Nickel-Catalyzed One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles. Synlett, 27(03), 404-408.
- Shawali, A. S., et al. (2005). Microwave-Assisted Synthesis of Novel Imidazo- and Pyrimidopyrido[4',3':4,5]thieno[2,3-d]pyrimidines.
-
Abdel-Wahab, B. F., et al. (2015). Microwave-assisted synthesis in water: first one-pot synthesis of a novel class of polysubstituted benzo[6][7]imidazo[1,2-b]pyridazines via intramolecular SNAr. RSC Advances, 5(10), 7167-7173.
- SciSpace. (n.d.).
- International Journal of Chemistry. (n.d.). Microwave Assisted Reactions in Organic Chemistry: A Review of Recent Advances.
- Giergl, M., et al. (2017).
- Kappe, C. O. (2006). Rapid Synthesis of 3-Amino-imidazopyridines by a Microwave-Assisted Four-Component Coupling in One Pot. The Journal of Organic Chemistry, 71(16), 6167-6170.
- ResearchGate. (n.d.). Comparison Table of Various Methods for the Synthesis of Imidazo[1,2-a]pyridines.
- Sedić, M., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 28(1), 1.
- Monash University. (2022). Microwave‐Assisted Synthesis of Bioactive Pyridine‐Functionalized N‐Alkyl‐Substituted (Benz)Imidazolium Salts.
- Al-Majid, A. M., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(12), 4785.
- Gonzalez-Vera, J. A., et al. (2023). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. ChemistrySelect, 8(44), e202302928.
- El-Damasy, A. K., et al. (2012). Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. European Journal of Medicinal Chemistry, 57, 223-233.
- ResearchGate. (n.d.). Comparison Efficiency between Microwave (MW)
- R Discovery. (2022). Conventional vs. Microwave-assisted Synthesis: A Comparative Study on The Synthesis of Tri-substituted imidazoles.
- Semantic Scholar. (2020). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing tri/tetrasubstituted im.
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]
- 6. ijrpas.com [ijrpas.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. Microwave-Assisted Nickel-Catalyzed One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles [organic-chemistry.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. scilit.com [scilit.com]
- 11. researchgate.net [researchgate.net]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. An expeditious microwave assisted one-pot sequential route to pyrido fused imidazo[4,5-c] quinolines in green media - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Topic: Systematic Solvent Selection for the Recrystallization of 1,2-Dimethyl-1H-imidazo[4,5-c]pyridine
An Application Note and Protocol from the Office of the Senior Application Scientist
**Abstract
This document provides a comprehensive guide and a detailed experimental protocol for the systematic selection of an optimal solvent or solvent system for the recrystallization of 1,2-Dimethyl-1H-imidazo[4,5-c]pyridine. Imidazopyridine scaffolds are a privileged structure in medicinal chemistry, making the isolation of pure compounds paramount for reliable downstream biological evaluation.[1] This guide moves beyond a trial-and-error approach, establishing a logical workflow grounded in the physicochemical properties of the target molecule and the fundamental principles of crystallization. We present a two-stage screening protocol, culminating in a refined, scalable recrystallization method.
Introduction: The Critical Role of Purity
The imidazo[4,5-c]pyridine core is a key pharmacophore found in numerous compounds investigated for a range of biological activities.[2] this compound, a specific derivative, requires robust purification methods to ensure that impurities from the synthetic route are removed. Recrystallization is a powerful and widely used technique for purifying solid compounds, leveraging differences in solubility between the desired compound and contaminants.[3] The selection of an appropriate solvent is the most critical factor determining the success of this process, directly impacting yield, crystal quality, and, ultimately, purity.
This application note details the scientific rationale and a practical, step-by-step protocol for identifying the ideal recrystallization solvent for this compound.
Foundational Principles: Analyte & Solvent Characteristics
A successful recrystallization hinges on the interplay between the solute (the compound to be purified) and the solvent. An ideal solvent should exhibit steep solubility curve: high solubility at an elevated temperature and low solubility at room or sub-ambient temperature.[3] This differential ensures maximum recovery of the purified compound upon cooling.
Physicochemical Profile of this compound
To make an educated choice of solvents, we must first understand the structural and electronic nature of the target molecule.
-
Structure: The molecule consists of a fused imidazole and pyridine ring system. This heterocyclic core contains three nitrogen atoms, which, through their lone pairs of electrons, impart significant polarity to the molecule.
-
Substitution: The presence of two methyl groups (on the imidazole nitrogen and at the 2-position) introduces some non-polar, lipophilic character. The N1-methyl group also removes the hydrogen bond-donating capability of the parent imidazole ring, which will influence its solubility in protic solvents compared to its unsubstituted counterpart, 1H-Imidazo(4,5-c)pyridine.[4]
-
Inferred Properties: Based on its structure, this compound is a moderately polar compound. Therefore, solvents in the polar aprotic and polar protic categories are the most logical candidates to investigate. Literature on the recrystallization of similar imidazopyridine derivatives frequently reports the successful use of alcohols like ethanol, isopropanol, and methanol, or binary mixtures such as ethanol-water.[1][5][6][7]
| Property | Predicted/Inferred Value | Source/Rationale |
| Molecular Formula | C₈H₉N₃ | Deduced from structure |
| Molecular Weight | 147.18 g/mol | Calculated from formula |
| Polarity | Moderately Polar | Based on N-heterocyclic core[8] |
| Hydrogen Bond Acceptors | 2 (Pyridine N, Imidazole N) | Structural analysis |
| Hydrogen Bond Donors | 0 | The acidic imidazole proton is replaced by a methyl group. |
The Logic of Solvent Selection
Our approach is a systematic screening process to identify a suitable solvent. The decision-making workflow is outlined below.
Caption: Decision workflow for systematic solvent selection.
Experimental Protocols
Safety Precaution: All experimental work should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Protocol 1: Single Solvent Solubility Screening
This protocol aims to rapidly identify promising single solvents from a broad polarity range.
Materials:
-
Crude this compound
-
Test Solvents: Heptane, Toluene, Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetone, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Water.
-
Small test tubes (e.g., 13x100 mm) or vials
-
Spatula
-
Graduated pipettes or syringes
-
Heating block or sand bath
-
Vortex mixer
Procedure:
-
Place approximately 20 mg of the crude compound into each of the nine test tubes.
-
Add 0.5 mL of a single solvent to its corresponding test tube.
-
Vortex the mixture at room temperature for 1 minute. Record the solubility in Table 2.
-
If the compound is insoluble or sparingly soluble at room temperature, heat the test tube cautiously in the heating block to the boiling point of the solvent.
-
Stir or swirl gently while heating. If the solid does not dissolve after adding up to 2.0 mL of solvent, it is considered poorly soluble. Record the observation.
-
If the solid dissolves completely, remove the test tube from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize precipitation.
-
Record the observations regarding crystal formation (e.g., none, amorphous powder, fine needles, large prisms) and estimate the relative yield.
Data Recording:
| Solvent | Solubility (Room Temp) | Solubility (Hot) | Observations Upon Cooling (Quality & Quantity) | Suitability |
| Heptane | Insoluble | Insoluble | N/A | Poor |
| Toluene | Sparingly Soluble | Soluble | Oiled out | Poor |
| DCM | Soluble | Soluble | No crystals | Poor (for single solvent) |
| EtOAc | Sparingly Soluble | Soluble | Fine powder, low yield | Moderate |
| Acetone | Sparingly Soluble | Soluble | Well-formed needles, good yield | Good Candidate |
| Isopropanol | Sparingly Soluble | Completely Soluble | Large prisms, excellent yield | Excellent Candidate |
| Ethanol | Sparingly Soluble | Completely Soluble | Needles, excellent yield | Excellent Candidate |
| Methanol | Soluble | Soluble | Low yield of crystals | Poor (for single solvent) |
| Water | Insoluble | Sparingly Soluble | N/A | Poor (potential anti-solvent) |
| Note: Data in this table is representative and should be determined experimentally. |
Protocol 2: Binary Solvent System Development
This protocol is employed when no single solvent provides the ideal solubility profile. A common scenario is finding a solvent where the compound is too soluble (like Methanol or DCM) and one where it is insoluble (like Water or Heptane).
Procedure (Example: Ethanol-Water System):
-
Dissolve a known amount of crude compound (e.g., 100 mg) in the minimum volume of hot ethanol required for complete dissolution in a small Erlenmeyer flask.
-
While maintaining the solution at or near its boiling point, add water (the anti-solvent) dropwise until a faint, persistent cloudiness (turbidity) is observed. This indicates the solution is saturated.
-
Add 1-2 drops of hot ethanol to redissolve the precipitate and ensure the solution is clear.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for 20-30 minutes to complete the crystallization process.
-
Collect the crystals via vacuum filtration.
Scaled-Up Recrystallization Protocol: Isopropanol
Based on the screening results and supporting literature for related compounds, isopropanol is identified as an excellent solvent.[5] The following protocol describes a larger-scale purification.
Caption: Step-by-step workflow for scaled-up recrystallization.
Procedure:
-
Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask with a stir bar.
-
Add approximately 10 mL of isopropanol. Heat the mixture to a gentle boil with stirring.
-
Continue adding isopropanol in small portions (1-2 mL) until the solid has just completely dissolved. Note the total volume of solvent used.
-
If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel into a clean, pre-warmed flask.
-
Remove the solution from the heat and cover the flask. Allow it to cool undisturbed to room temperature. Crystal formation should be observed.
-
Place the flask in an ice-water bath for at least 30 minutes.
-
Set up a Büchner funnel for vacuum filtration. Wet the filter paper with a small amount of cold isopropanol.
-
Collect the crystals by filtering the cold slurry.
-
Wash the collected crystals with two small portions (2-3 mL each) of ice-cold isopropanol to remove any adhering mother liquor.[9]
-
Allow the crystals to dry on the filter under vacuum. For final drying, transfer the solid to a watch glass and place it in a vacuum oven at a temperature well below the compound's melting point.
Conclusion
This application note provides a robust, systematic framework for selecting and optimizing a recrystallization solvent for this compound. By beginning with a small-scale, multi-solvent screening, researchers can efficiently identify promising candidates like isopropanol and ethanol, which are frequently effective for this class of heterocycles. This methodical approach minimizes material loss and maximizes the probability of achieving high purity and good recovery, which are essential for the advancement of drug discovery and development programs.
References
- EP0289371A1 - Imidazopyridine derivatives, their preparation and therapeutical use.
-
1H-Imidazo(4,5-c)pyridine | C6H5N3 | CID 9227. PubChem, National Center for Biotechnology Information. [Link]
-
Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. MDPI. [Link]
-
Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Synthesis and Characterization of Oxadiazole Derivatives Bearing Imidazo[1,2- a]pyridine Scaffold. Atmiya University. [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]
-
Solubilization of nitrogen‐containing heterocyclic compounds in reactive solvents. ResearchGate. [Link]
Sources
- 1. library.atmiya.net:8080 [library.atmiya.net:8080]
- 2. mdpi.com [mdpi.com]
- 3. mt.com [mt.com]
- 4. 1H-Imidazo(4,5-c)pyridine | C6H5N3 | CID 9227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. EP0289371A1 - Imidazopyridine derivatives, their preparation and therapeutical use - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. nanobioletters.com [nanobioletters.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Strategic Approach to HPLC Method Development for the Analysis of Imidazo[4,5-c]pyridine and Its Impurities
Abstract
This application note provides a comprehensive and strategic guide for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of imidazo[4,5-c]pyridine and its potential process-related and degradation impurities. Recognizing the polar and basic nature of this heterocyclic scaffold, we address the common analytical challenges, such as poor retention and peak tailing, by systematically exploring column chemistries, mobile phase parameters, and instrument settings. This guide follows the principles of Quality-by-Design (QbD) as outlined in ICH Q14, establishing an Analytical Target Profile (ATP) to ensure the method is fit-for-purpose.[1][2] A detailed starting protocol, strategies for forced degradation studies, and a roadmap for method validation according to ICH Q2(R2) are presented to aid researchers, scientists, and drug development professionals in creating a stability-indicating assay.[3][4]
Introduction
Imidazo[4,5-c]pyridine, a structural isomer of purine, is a privileged heterocyclic scaffold found in a multitude of biologically active compounds, with applications ranging from antiviral to anticancer agents.[5][6] As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to the safety and efficacy of the final drug product. Regulatory bodies worldwide mandate the identification, quantification, and control of impurities.[7] High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[8]
The development of a stability-indicating HPLC method—one that can separate the API from its impurities and degradation products—is a critical step in the drug development lifecycle.[9] The imidazo[4,5-c]pyridine structure, however, presents specific analytical challenges. Its fused ring system contains basic nitrogen atoms, making it polar and susceptible to strong interactions with residual silanols on conventional silica-based stationary phases, often leading to poor peak shape (tailing). Furthermore, its hydrophilic nature can result in poor retention on traditional reversed-phase (RP) columns.[10][11]
This document serves as an in-depth technical guide, leveraging the expertise of a Senior Application Scientist to navigate these challenges. We will explain the causality behind experimental choices, from initial column screening to final method optimization, ensuring the development of a scientifically sound, robust, and reliable analytical procedure.
Understanding the Analyte: Imidazo[4,5-c]pyridine
A successful method development strategy begins with understanding the physicochemical properties of the target analyte and its potential impurities.
-
Structure and Polarity: Imidazo[4,5-c]pyridine is a polar molecule due to the presence of three nitrogen atoms, which can engage in hydrogen bonding. This high polarity makes it poorly retained on standard C18 columns with highly organic mobile phases.
-
Basicity (pKa): The pyridine and imidazole rings confer basic properties. The pKa of related pyridine compounds is typically around 5-6.[11] This means the molecule's ionization state is highly dependent on the mobile phase pH. At a pH below its pKa, the molecule will be protonated (cationic), which can lead to strong, undesirable interactions with negatively charged silanol groups on the column packing material, causing peak tailing.
-
UV Absorbance: The aromatic nature of the fused ring system results in strong UV absorbance, making UV detection a suitable choice. A full UV scan should be performed to determine the optimal wavelength for detection of both the API and its impurities, often around 254-280 nm.[12]
Strategic Approach to Method Development
A systematic, risk-based approach as described in ICH Q14 is recommended for developing an analytical procedure that is robust and fit for its intended purpose.[13][14]
Defining the Analytical Target Profile (ATP)
The first step is to define the goals of the method. The ATP is a prospective summary of the desired performance characteristics of the analytical procedure.[1] For an impurity method, the ATP would typically include:
-
Analyte(s): Imidazo[4,5-c]pyridine and all potential impurities (known and unknown).
-
Matrix: Drug substance (bulk) and/or drug product.
-
Intended Purpose: To accurately and precisely quantify impurities and demonstrate stability (stability-indicating).
-
Performance Characteristics:
-
Specificity: The method must resolve the API from all known impurities and degradation products.
-
Limit of Quantitation (LOQ): Sufficiently low to quantify impurities at the reporting threshold (e.g., 0.05% as per ICH Q3A/B).
-
Linearity & Range: A defined range over which the method is linear, accurate, and precise (e.g., from LOQ to 150% of the specification limit).
-
Accuracy & Precision: Pre-defined acceptance criteria for recovery and repeatability (%RSD).
-
dot graph TD { graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} enddot Caption: Workflow for HPLC Method Development.
Column and Mobile Phase Selection
This is the most critical stage, as the stationary phase chemistry dictates the selectivity of the separation.
Column Selection: Given the polar and basic nature of imidazo[4,5-c]pyridine, several column chemistries should be considered.
| Column Type | Stationary Phase Chemistry | Rationale & Key Considerations |
| Standard C18 | Octadecylsilane bonded to silica. | Starting Point. Good hydrophobicity, but may provide insufficient retention for polar analytes. Prone to peak tailing for basic compounds without mobile phase modifiers. |
| Polar-Embedded | C18 with an embedded polar group (e.g., amide, carbamate). | Recommended. The polar group improves retention of polar compounds and shields residual silanols, leading to better peak shape for bases, even at neutral pH.[15] Compatible with highly aqueous mobile phases. |
| Phenyl Phases | Phenyl groups bonded to silica. | Provides alternative selectivity through π-π interactions with the aromatic rings of the analyte. Can be effective for separating structurally similar aromatic impurities.[16] |
| HILIC | Hydrophilic Interaction Liquid Chromatography (e.g., bare silica, diol, amide). | Alternative Approach. Excellent for retaining very polar compounds that are unretained in reversed-phase.[17][18] Uses a high organic mobile phase. Elution order is typically reversed (most polar elutes last). |
Mobile Phase Selection: The mobile phase must be optimized to control retention and analyte ionization.
-
Aqueous Phase: A buffer is essential to control the pH.
-
pH Control: To mitigate peak tailing from silanol interactions, it is crucial to control the ionization state of both the analyte and the silica surface. A common strategy is to work at a low pH (e.g., 2.5-3.5) using a buffer like phosphate or formate. At this pH, the basic nitrogens on the imidazo[4,5-c]pyridine are protonated, and the residual silanols on the column are suppressed, minimizing secondary interactions.
-
Buffer Choice: Ammonium formate or ammonium acetate (typically 10-20 mM) are excellent choices as they are volatile and compatible with mass spectrometry (MS) detection, which is invaluable for impurity identification.
-
-
Organic Modifier: Acetonitrile is generally the first choice due to its low viscosity and UV transparency. Methanol can be used as an alternative and will provide different selectivity.
Optimizing Chromatographic Parameters
Once initial separation is achieved, the method must be fine-tuned.
-
Gradient Elution: A gradient elution (starting with a low percentage of organic modifier and increasing over time) is almost always necessary for impurity analysis. This allows for the elution of impurities with a wide range of polarities while ensuring the main API peak is sharp and well-resolved.
-
Temperature: Column temperature affects viscosity and reaction kinetics. A typical starting point is 30-40°C. Increasing temperature can decrease retention times and improve peak efficiency, but may also affect the stability of certain analytes.
-
Flow Rate: A standard flow rate for a 4.6 mm ID column is 1.0 mL/min. Adjusting the flow rate can be used to fine-tune resolution and analysis time.
Forced Degradation Studies
To ensure the method is "stability-indicating," forced degradation studies must be performed.[9][19] The goal is to intentionally stress the API to generate potential degradation products. The industry-accepted range is to achieve 5-20% degradation of the parent API.[7]
Protocol: Forced Degradation Sample Preparation
-
Prepare Stock Solution: Prepare a stock solution of imidazo[4,5-c]pyridine in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of ~1 mg/mL.
-
Stress Conditions: Expose the API to the following conditions. A control sample (unstressed) should be analyzed alongside the stressed samples.
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M HCl, heat at 60-80°C for several hours. |
| Base Hydrolysis | 0.1 M NaOH, heat at 60-80°C for several hours. |
| Oxidation | 3% H₂O₂, room temperature for several hours. |
| Thermal | Store solid API and solution at 80°C for 24-48 hours. |
| Photolytic | Expose solid API and solution to UV/Vis light as per ICH Q1B guidelines. |
-
Analysis: After exposure, neutralize the acid and base samples if necessary, then dilute all samples to the target analytical concentration. Analyze using the developed HPLC method. The results should demonstrate that the degradation peaks are well-resolved from the main API peak and from each other.
Protocol: A Starting Point for Method Development
This protocol provides a robust starting point that can be further optimized.
Instrumentation and Materials:
-
HPLC System: A gradient-capable HPLC or UHPLC system with a UV/PDA detector.
-
Column: Polar-Embedded C18, 150 mm x 4.6 mm, 3.5 µm (e.g., Waters XBridge Shield RP18, Agilent Zorbax Extend-C18).
-
Mobile Phase A: 10 mM Ammonium Formate in water, adjust pH to 3.0 with Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: 50:50 Acetonitrile:Water.
-
Sample Concentration: ~0.5 mg/mL.
Chromatographic Conditions:
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 5 µL |
| Detection | PDA Detector, 254 nm (or optimal wavelength) |
| Gradient Program | Time (min) |
| 0.0 | |
| 25.0 | |
| 30.0 | |
| 32.0 | |
| 32.1 | |
| 40.0 |
Method Validation Strategy (as per ICH Q2(R2))
Once the method is developed and optimized, it must be validated to demonstrate its suitability for the intended purpose.[3][20][21] The key validation parameters for an impurity method are:
-
Specificity: Verified through forced degradation studies and analysis of a placebo (if in a drug product). Peak purity analysis using a PDA detector should be performed to assess for co-eluting peaks.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined by signal-to-noise ratio (typically 3:1 for LOD, 10:1 for LOQ) or by statistical analysis of the calibration curve.
-
Linearity: Assessed by analyzing a minimum of five concentrations across the desired range (e.g., LOQ to 150% of specification). The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy: Determined by spiking the sample matrix with known amounts of impurities at different concentration levels (e.g., 50%, 100%, 150% of specification) and calculating the percent recovery.
-
Precision:
-
Repeatability: Multiple injections of the same sample.
-
Intermediate Precision: Analysis performed on different days, by different analysts, or on different instruments. Results are typically reported as %RSD.
-
-
Robustness: Deliberate, small variations are made to method parameters (e.g., pH ±0.2 units, column temperature ±5°C, flow rate ±10%) to assess the method's reliability during normal use.
Troubleshooting
Conclusion
The development of a robust, stability-indicating HPLC method for imidazo[4,5-c]pyridine and its impurities requires a systematic approach grounded in the physicochemical properties of the analyte. By carefully selecting a suitable stationary phase, such as a polar-embedded column, and controlling the mobile phase pH to suppress undesirable silanol interactions, the common challenges of poor retention and peak tailing can be overcome. This application note provides a comprehensive framework, from defining the Analytical Target Profile and conducting forced degradation studies to outlining a starting protocol and validation strategy. Following this guide will enable analytical scientists to develop and validate a method that is fit-for-purpose, compliant with regulatory expectations, and capable of ensuring the quality and purity of imidazo[4,5-c]pyridine-containing pharmaceuticals.
References
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
-
MasterControl. (n.d.). ICH Q2 (R2) Validation of Analytical Procedures. Retrieved from [Link]
-
QbD Group. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from [Link]
-
IntuitionLabs.ai. (2026, February 28). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
-
European Medicines Agency. (2022, March 31). ICH Q14 Analytical procedure development. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Q14 Analytical Procedure Development. Retrieved from [Link]
-
Premier Research. (2024, April 3). Applying ICH Q14 in Pharmaceuticals: Analytical Targeting. Retrieved from [Link]
-
ACD/Labs. (2023, December 21). Implement ICH Q14 Guidelines More Easily with Method Development Software. Retrieved from [Link]
-
SlideShare. (n.d.). ICH Q14 Guideline Overview. Retrieved from [Link]
-
Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]
-
Agilent Technologies. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Retrieved from [Link]
-
Dave, R. S., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]
-
ACS Combinatorial Science. (2014, July 21). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Publications. [Link]
-
Journal of Chromatography B. (2020, March). Zwitterionic HILIC tandem mass spectrometry with isotope dilution for rapid, sensitive and robust quantification of pyridine nucleotides in biological extracts. ResearchGate. [Link]
-
Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Retrieved from [Link]
-
Axion Labs. (2024, January 25). HPLC problems with very polar molecules. Retrieved from [Link]
-
PMC. (2025, August 31). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. [Link]
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]
-
Iram, F., et al. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research. [Link]
-
Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. [Link]
-
Singh, R., & Raza, K. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
MDPI. (2024, April 27). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]
-
BioProcess International. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). Separation of 1H-Imidazo[4,5-b]pyridine on Newcrom R1 HPLC column. Retrieved from [Link]
-
PMC. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]
-
New Journal of Chemistry. (n.d.). Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis. RSC Publishing. [Link]
-
DTIC. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of functionalized imidazo[4,5-c]pyridine. Retrieved from [Link]
-
Atmiya University. (n.d.). Chapter : 1 Synthesis and Characterization of Oxadiazole Derivatives Bearing Imidazo[1,2- a]pyridine Scaffold. Retrieved from [Link]
-
MDPI. (2023, April 4). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. [Link]
Sources
- 1. premier-research.com [premier-research.com]
- 2. acdlabs.com [acdlabs.com]
- 3. mastercontrol.com [mastercontrol.com]
- 4. intuitionlabs.ai [intuitionlabs.ai]
- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. researchgate.net [researchgate.net]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polar Compounds | SIELC Technologies [sielc.com]
- 11. helixchrom.com [helixchrom.com]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. ICH Q14 Analytical procedure development - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. fda.gov [fda.gov]
- 15. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 16. agilent.com [agilent.com]
- 17. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. scispace.com [scispace.com]
- 20. database.ich.org [database.ich.org]
- 21. qbdgroup.com [qbdgroup.com]
Advanced Protocol: Regioselective Cyclization of N-Methyl-3,4-Diaminopyridine
Abstract & Strategic Significance
The imidazo[4,5-c]pyridine scaffold is a privileged pharmacophore in modern drug discovery, serving as the core structure for numerous kinase inhibitors (e.g., CP-885,316), H+/K+ ATPase inhibitors, and antiviral agents. The cyclization of N-methyl-3,4-diaminopyridine is the critical step in establishing the fused bicyclic aromatic system.
This guide addresses the specific challenge of cyclizing N-methylated diaminopyridines. Unlike symmetrical diamines, the presence of the N-methyl group introduces electronic bias and steric constraints that dictate regioselectivity. This protocol focuses on the conversion of 3-amino-4-(methylamino)pyridine to 1-methylimidazo[4,5-c]pyridine , the most commercially relevant isomer, while providing adaptable conditions for the 3-methyl congener.
Chemical Context & Mechanistic Insight
Substrate Identity and Regiochemistry
The term "N-methyl-3,4-diaminopyridine" is chemically ambiguous without locants. In medicinal chemistry, it predominantly refers to two distinct precursors that yield different regioisomers:
| Precursor | Target Scaffold | Electronic Characteristic |
| 3-Amino-4-(methylamino)pyridine | 1-Methylimidazo[4,5-c]pyridine | Preferred. The 4-position amine is more nucleophilic due to para-nitrogen resonance, facilitating methylation at this position during precursor synthesis. |
| 4-Amino-3-(methylamino)pyridine | 3-Methylimidazo[4,5-c]pyridine | Less common.[1] Requires specific synthetic routes to install the methyl group at the sterically crowded 3-position. |
Reaction Mechanism (Orthoester Cyclization)
The most robust method for generating the unsubstituted C2-position utilizes Triethyl Orthoformate (TEOF) . The reaction proceeds via a two-step sequence:[2]
-
Condensation: The more nucleophilic primary amine (3-NH2) attacks the orthoester to form an imidate intermediate.
-
Cyclization: The secondary amine (4-NHMe) attacks the imidate carbon, followed by the elimination of ethanol to aromatize the system.
Figure 1: Mechanistic pathway for the TEOF-mediated cyclization of 3-amino-4-(methylamino)pyridine.
Protocol A: Formylation-Cyclization (The "Gold Standard")
Objective: Synthesis of 1-methylimidazo[4,5-c]pyridine. Scale: 10 mmol (adaptable to kg scale).
Materials
-
Substrate: 3-Amino-4-(methylamino)pyridine (1.23 g, 10 mmol).
-
Reagent: Triethyl orthoformate (TEOF) (10 mL, excess).
-
Catalyst: Sulfamic acid (5 mol%) OR Ytterbium(III) triflate (1 mol%).
-
Solvent: Anhydrous DMF (optional, if TEOF is not used as solvent).
Experimental Procedure
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 3-amino-4-(methylamino)pyridine (1.23 g).
-
Reagent Addition: Add Triethyl orthoformate (10 mL). If solubility is poor, add 5 mL of anhydrous DMF.
-
Catalysis: Add Sulfamic acid (48 mg, 0.5 mmol). Note: Sulfamic acid is a green, solid acid catalyst that simplifies workup compared to liquid acids.
-
Reaction: Heat the mixture to 100–110 °C (oil bath temperature). Stir for 3–5 hours.
-
Monitoring: Monitor by TLC (10% MeOH in DCM) or LCMS. The starting diamine is polar; the product is less polar and UV active.
-
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove excess TEOF and ethanol.
-
Dissolve the residue in Ethyl Acetate (30 mL).
-
Wash with saturated NaHCO3 solution (2 x 15 mL) to neutralize the catalyst.
-
Wash with Brine (10 mL).
-
Dry over anhydrous Na2SO4, filter, and concentrate.
-
-
Purification: The crude product is often >90% pure. If necessary, purify via flash chromatography (DCM/MeOH 95:5) or recrystallize from Ethyl Acetate/Hexanes.
Expected Yield: 85–95% Appearance: Off-white to pale yellow solid.
Protocol B: Carbonylation (Synthesis of 2-Oxo Derivatives)
Objective: Synthesis of 1-methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one. Application: Accessing cyclic urea scaffolds (e.g., for hydrogen bonding interactions in active sites).
Materials
-
Substrate: 3-Amino-4-(methylamino)pyridine (10 mmol).
-
Reagent: 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv) OR Urea (excess).
-
Solvent: Anhydrous THF (for CDI) or neat melt (for Urea).
Experimental Procedure (CDI Method)
-
Dissolution: Dissolve the diamine (10 mmol) in anhydrous THF (20 mL) under Nitrogen atmosphere.
-
Addition: Add CDI (1.95 g, 12 mmol) in one portion at room temperature.
-
Reaction: Stir at room temperature for 1 hour, then heat to reflux (66 °C) for 2–4 hours.
-
Workup: Cool to room temperature. The product often precipitates directly from THF.
-
If precipitate forms: Filter and wash with cold THF.
-
If no precipitate:[3] Concentrate and triturate with diethyl ether.
-
Optimization & Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Moisture in TEOF or old reagent. | Distill TEOF before use or add 3Å molecular sieves to the reaction. |
| N3 vs N4 Regioisomers | Starting material impurity. | Verify the purity of the diamine precursor. 3-amino-4-methylamino pyridine is stable, but ensure it hasn't rearranged. |
| Dark/Tar Formation | Oxidation of the diamine. | Degas solvents with Nitrogen. Diaminopyridines are air-sensitive; store under inert gas. |
| Low Yield | Product water-solubility.[4] | Imidazopyridines are polar. Avoid excessive aqueous washes. Use "salting out" techniques if extracting from water. |
Regioselectivity Check
To confirm you have the 1-methyl isomer (from 3-amino-4-methylamino) and not the 3-methyl isomer:
-
NOE (Nuclear Overhauser Effect) NMR: Irradiate the N-methyl signal.
-
1-Methyl Isomer: You will see NOE enhancement of the proton at C7 (the pyridine proton adjacent to the bridgehead nitrogen) and C2 (imidazole proton).
-
3-Methyl Isomer: You will see NOE enhancement of the proton at C4 (if present) or C2, but distinct coupling patterns on the pyridine ring.
-
Safety & Handling Protocol
Hazard Class: Acute Toxin (Oral/Dermal), Irritant.
-
Potassium Channel Blockade: 3,4-Diaminopyridines are potent potassium channel blockers. While the fused imidazole derivatives are generally less potent, the starting material is highly toxic and can cause seizures at high doses.
-
Handling:
-
Handle all solids in a fume hood or powder containment enclosure.
-
Double-glove (Nitrile) to prevent dermal absorption.
-
Decontaminate surfaces with 10% bleach solution followed by ethanol.
-
References
-
Synthesis of CP-885,316 (Pfizer): Caron, S., et al. "Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation of 3,4-Diaminopyridine." Organic Process Research & Development, 2006, 10(2), 257–261.
-
General Cyclization Methods: Bakke, J. M., & Riha, J. "Synthesis of 3,4-diaminopyridine and imidazo[4,5-c]pyridines by nitration of 4-(acylamino)pyridines." Journal of Heterocyclic Chemistry, 1999, 36(5), 1143–1145.
- Ytterbium Triflate Catalysis: Dymińska, L. "Synthesis of imidazo[4,5-b]pyridine from 2,3-diaminopyridine and carboxylic acids." Polish Journal of Chemistry, 2000. (Methodology adapted for [4,5-c] systems).
-
Substrate Safety Data: PubChem Compound Summary for 3,4-Diaminopyridine.
Sources
- 1. Preparation of imidazopyridines by the pyrolytic cyclisation of 3-azidopyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. jubilantingrevia.com [jubilantingrevia.com]
Application Note: Scalable Preparation of 1,2-Dimethyl-1H-imidazo[4,5-c]pyridine Hydrochloride
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Introduction & Strategic Rationale
The imidazo[4,5-c]pyridine scaffold is a highly versatile heterocyclic system that serves as a critical bioisostere for the purine nucleus. Due to its structural and electronic affinity, it readily interacts with macromolecules such as DNA, RNA, and specific kinase domains, making it a privileged pharmacophore in the development of anticancer agents, including1[1] and 2[2].
This application note details a robust, scalable, and self-validating protocol for the synthesis of 1,2-dimethyl-1H-imidazo[4,5-c]pyridine and its subsequent conversion to the stable hydrochloride salt. The methodology leverages a one-pot acetylation and dehydrative cyclization strategy, avoiding the need for cryogenic conditions or highly toxic coupling reagents often associated with 3[3].
Mechanistic Pathway & Workflow
The synthesis begins with N4-methylpyridine-3,4-diamine. When heated in neat acetic anhydride, both the primary 3-amino and secondary 4-methylamino groups undergo rapid acetylation. Under prolonged reflux, the transient di-acetylated intermediate undergoes an intramolecular dehydrative cyclization. The acetyl group on the 3-position acts as the electrophilic center, driving ring closure with the elimination of water and acetic acid to form the thermodynamically stable imidazole ring.
Synthesis workflow of this compound hydrochloride salt.
Reagent Matrix
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| N4-Methylpyridine-3,4-diamine | 123.16 | 1.0 | 2.5 g (20.3 mmol) | Starting Material |
| Acetic Anhydride | 102.09 | Excess | 25 mL | Reactant & Solvent |
| Dichloromethane (DCM) | 84.93 | - | Multiple | Extraction Solvent |
| 1N Hydrochloric Acid | 36.46 | - | 30 mL | Aqueous Phase Modifier |
| Sodium Bicarbonate (Sat. Aq.) | 84.01 | - | As needed | Neutralization Base |
| 4N HCl in 1,4-Dioxane | 36.46 | 1.1 | 5.6 mL | Salt Formation Reagent |
Validated Experimental Protocol
Phase 1: Cyclization and Free Base Isolation
-
Reaction Setup: Charge a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with N4-methylpyridine-3,4-diamine (2.5 g, 20.3 mmol).
-
Acetylation: Cautiously add acetic anhydride (25 mL) to the flask. Note: The initial acetylation is exothermic.
-
Cyclization: Heat the mixture to reflux (approx. 130–140 °C) and stir overnight (12–16 hours) under an inert nitrogen atmosphere.
-
Concentration: Cool the reaction mixture to room temperature. Evaporate the excess acetic anhydride and acetic acid byproduct under reduced pressure to yield a crude residue.
-
Acid-Base Workup (Critical Step):
-
Suspend the crude residue in 1N HCl (30 mL). Extract this acidic aqueous layer with DCM (3 × 50 mL). Discard the organic layers.
-
Causality: At low pH, the target imidazo[4,5-c]pyridine is fully protonated and remains in the aqueous phase. Washing with DCM at this stage selectively removes neutral organic impurities and unreacted acetic anhydride byproducts, ensuring high purity without column chromatography[1].
-
-
Neutralization & Extraction: Carefully adjust the aqueous layer to pH ~8 using saturated aqueous sodium bicarbonate (NaHCO3). Extract the neutralized aqueous layer with fresh DCM (3 × 50 mL).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo to afford the this compound free base (Expected yield: ~1.9 g, 64%)[1].
Phase 2: Hydrochloride Salt Formation
-
Dissolution: Dissolve the purified free base (1.9 g, 12.9 mmol) in anhydrous DCM or diethyl ether (20 mL) in a clean, dry flask.
-
Precipitation: Cool the solution to 0 °C in an ice bath. Slowly add 4N HCl in 1,4-dioxane (5.6 mL, 22.4 mmol) dropwise under vigorous stirring.
-
Causality: Using anhydrous HCl in dioxane prevents the formation of hydrates and minimizes the risk of hydrolytic degradation. The controlled temperature mitigates localized exothermic degradation.
-
-
Filtration: Stir the resulting suspension for 30 minutes at 0 °C. Filter the precipitated hydrochloride salt through a sintered glass funnel.
-
Washing & Drying: Wash the filter cake with cold anhydrous diethyl ether (2 × 10 mL) and dry under high vacuum for 4 hours to yield the final product.
Analytical Validation
| Parameter | Expected Result |
| Appearance | Off-white to pale yellow crystalline solid |
| Overall Yield | 60 – 65% (from starting diamine) |
| LC-MS (ESI) | [M+H]⁺ m/z 148.1 (Free base mass) |
| Reaction Monitoring | TLC (DCM:MeOH, 10:1), visualization by UV (254 nm) |
Process Optimization & Troubleshooting
-
Foaming During Neutralization: The evaporation of acetic anhydride (Phase 1, Step 4) must be thorough. Residual acetic acid will react violently with NaHCO3 during the neutralization step, causing excessive CO2 evolution and product loss through foaming.
-
Incomplete Cyclization: If LC-MS analysis of the crude mixture shows a mass corresponding to the di-acetylated intermediate ([M+H]⁺ m/z 208), the reflux time must be extended. The dehydrative ring closure is the rate-limiting step and requires sustained high temperatures.
-
Hygroscopicity of the Salt: Hydrochloride salts of imidazopyridines can be hygroscopic. It is highly recommended to perform the final filtration under a blanket of dry nitrogen and store the final product in a desiccator over Drierite.
References
-
Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation of 3,4-Diaminopyridine ACS Organic Process Research & Development URL:[Link]
- Dihydropyridophthalazinone inhibitors of poly(ADP-ribose)polymerase (PARP)
-
Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications MDPI Molecules URL:[Link]
Sources
Thin-layer chromatography (TLC) systems for polar heterocycles
Introduction: Taming the "Sticky" Spot
Polar heterocycles—pyridines, imidazoles, pyrimidines, and tetrazoles—are the backbone of modern medicinal chemistry. However, they present a notorious challenge in chromatography: tailing . On standard silica gel, these compounds often appear as elongated streaks rather than tight spots, or worse, remain irreversibly bound to the baseline.
This behavior is not a solubility issue; it is a surface chemistry issue. This guide provides a scientifically grounded, "field-tested" methodology for developing robust TLC systems for these difficult molecules, moving beyond trial-and-error to mechanistic control.
Mechanistic Insight: The Silanol Trap
To solve tailing, one must understand its cause.[1] Silica gel (
-
Acidity: Silanols have a pKa of roughly 4.5–5.0.
-
Interaction: Nitrogenous heterocycles act as Lewis bases.
-
The Result: An acid-base reaction occurs between the analyte and the stationary phase, forming a hydrogen-bonded complex or a salt. This secondary interaction competes with the mobile phase partitioning, causing the analyte to "drag" behind the solvent front.
The Solution: We must disrupt this interaction using Mobile Phase Modifiers . By introducing a volatile base (e.g., Triethylamine or Ammonia) into the eluent, we effectively "cap" the active silanol sites, allowing the heterocyclic analyte to partition purely based on polarity.
The "Toolbox": Solvent Systems & Modifiers
Do not rely on Hexane/Ethyl Acetate for polar heterocycles. It rarely possesses the eluotropic strength or the proton-scavenging ability required.
Table 1: The Golden Solvent Systems for Heterocycles
| System Class | Composition | Target Analytes | Scientist's Note |
| Standard Polar | DCM / MeOH (95:5 to 80:20) | Pyridines, Indoles, weak bases. | Limit MeOH to <20% to avoid dissolving silica binding agents. |
| Basified Organic | DCM / MeOH / NH | Imidazoles, secondary amines. | Requires specific preparation (see Protocol A) to prevent phase separation. |
| The "CMA" | Chloroform / MeOH / NH | Highly polar alkaloids, quaternary salts. | The "Nuclear Option." Excellent resolution but uses toxic CHCl |
| HILIC Mode | Acetonitrile / Water / NH | Zwitterions, amino acids, highly soluble salts. | Requires heating the plate to remove water before visualization. |
Visualization Logic (Graphviz)
Selecting the right solvent system is a logical process based on pKa and polarity.
Figure 1: Decision tree for selecting mobile phases for nitrogenous heterocycles.
Detailed Protocols
Protocol A: Preparation of "Methanolic Ammonia" (The Stabilizer)
Why: Directly adding aqueous Ammonium Hydroxide (28-30%
Reagents:
-
Methanol (HPLC Grade)
-
Ammonium Hydroxide (28-30% aq.)
Procedure:
-
Create Stock Solution: In a dedicated bottle, mix 90 mL Methanol and 10 mL Ammonium Hydroxide . Label this "10% NH3 in MeOH".
-
Usage: When a method calls for "10% MeOH in DCM with Ammonia," use this stock solution as the methanol source.
-
Example: To make 100 mL of 9:1 DCM/MeOH(NH3), mix 90 mL DCM + 10 mL of the Stock Solution .
-
-
Result: A perfectly clear, single-phase eluent saturated with ammonia gas.
Protocol B: The "Spot and Spike" Stability Test
Why: Basic heterocycles can decompose on acidic silica (e.g., N-oxide formation or hydrolysis). You must verify if the "impurity" is real or an artifact of the TLC plate.
Procedure:
-
Spot 1 (Reference): Spot the pure starting material (SM).
-
Spot 2 (Co-spot): Spot the reaction mixture (RM) directly on top of a spot of SM.
-
Spot 3 (Sample): Spot the RM alone.
-
Wait: Let the plate sit dry for 10 minutes before running it.
-
Develop: Run the plate.
-
Analysis:
-
If the SM spot in the co-spot lane degrades or shows a new band compared to a fresh plate, your compound is decomposing on the silica.
-
Action: Switch to Neutral Alumina plates or Amine-functionalized Silica .
-
Visualization Methods
Heterocycles often require specific stains beyond UV.
| Method | Target Group | Mechanism | Preparation/Notes |
| UV (254 nm) | Conjugated systems | Fluorescence quenching | Standard. |
| Iodine Chamber | Nitrogen lone pairs | Reversible complexation | Place plate in jar with solid |
| Dragendorff's | Tertiary amines, Alkaloids | Metal complex precipitation | Specific. Spots turn orange/red on yellow background. Excellent for differentiating amines from non-amines. |
| Ninhydrin | Primary/Secondary Amines | Oxidative deamination | Requires heating. Pink/Purple spots. |
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Streaking/Tailing | Silanol interaction.[3] | Add 1% Triethylamine (TEA) or use Protocol A (Ammoniated MeOH). |
| Fronting (Shark tooth) | Overloading. | Dilute the sample.[3][4] Heterocycles have high extinction coefficients; you need less than you think. |
| "Ghost" Spots | Decomposition.[2] | Perform Protocol B. If unstable, dry the plate under vacuum before running to remove trace acid/water. |
| Immiscible Eluent | Water in DCM. | You used aqueous ammonia directly in DCM. Add a few drops of MeOH to bridge the phases or use Protocol A. |
References
-
Teledyne ISCO. (2012).[5] RediSep C-18 reversed phase column Purification of primary amines. Application Note AN54. Link
-
Sorbent Technologies. (2025).[6] Flash Chromatography Basics & Solubility Guide. Link
-
Avanti Polar Lipids. (n.d.). Thin Layer Chromatography (TLC) Analysis of Phospholipids. Link
-
Reich, H. J. (n.d.). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Standard reference for heterocycle basicity). Link
Sources
Application Note: Scalable Synthesis Routes for 1,2-Disubstituted Imidazo[1,2-a]pyridines
Executive Summary & Strategic Rationale
Imidazo[1,2-a]pyridines are privileged, "drug-prejudice" scaffolds in medicinal chemistry, forming the core pharmacophore of blockbuster therapeutics such as the sedative zolpidem and the anxiolytic alpidem[1]. For drug development professionals and process chemists, accessing these heavily functionalized nitrogen-rich heterocycles requires methodologies that are not only high-yielding but also operationally scalable, atom-economical, and environmentally benign.
This technical guide critically evaluates two state-of-the-art synthetic methodologies for constructing 1,2-disubstituted imidazo[1,2-a]pyridines: the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction and the Transition-Metal-Catalyzed Oxidative Coupling . By dissecting the mechanistic causality behind each reagent choice, this guide provides self-validating protocols designed for seamless transition from discovery-scale milligrams to process-scale multigram batches.
Mechanistic Causality of Key Synthetic Routes
The Groebke-Blackburn-Bienaymé (GBB) Reaction
The GBB reaction is the premier method for assembling 3-amino-1,2-disubstituted imidazo[1,2-a]pyridines. It is a one-pot, three-component coupling utilizing a 2-aminopyridine, an aldehyde, and an isocyanide[2].
Mechanistic Causality: The reaction is driven by an initial acid-catalyzed condensation between the 2-aminopyridine and the aldehyde to form an electrophilic Schiff base (imine)[2]. The causality of the subsequent steps relies on the isocyanide acting as a nucleophile, attacking the imine to generate a highly reactive nitrilium ion intermediate. This intermediate undergoes a spontaneous intramolecular [4+1] cycloaddition, followed by a prototropic shift (aromatization) to yield the stable imidazo[1,2-a]pyridine core[2].
Solvent & Catalyst Dynamics:
Historically, methanol was used as the solvent. However, for scalable synthesis, switching to non-nucleophilic solvents like tert-butanol or aqueous ethanol is critical. This choice actively suppresses competing intermolecular side reactions (where the solvent attacks the nitrilium intermediate), thereby preventing yield degradation upon scale-up[1]. The use of green Brønsted acids, such as
Figure 1: Mechanistic pathway of the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.
Oxidative Coupling with Alkynes
An alternative scalable route involves the cross-coupling of 2-aminopyridines with terminal alkynes, typically mediated by Copper or Gold catalysts[4].
Mechanistic Causality: In this redox-neutral or oxidative synthesis, the transition metal activates the alkyne, rendering it susceptible to nucleophilic attack by the pyridine nitrogen. This forms a metal-carbenoid intermediate that undergoes cyclization and de-metalation[4]. This route is highly regioselective and entirely avoids the use of foul-smelling, toxic isocyanides, making it highly attractive for stringent GMP pharmaceutical manufacturing environments[5].
Self-Validating Experimental Protocols
To ensure reproducibility across different laboratory environments, the following protocols are designed as self-validating systems. Each critical phase includes a built-in analytical checkpoint to confirm intermediate formation before proceeding.
Figure 2: Self-validating experimental workflow for the scalable synthesis of imidazopyridines.
Protocol A: Scalable Green GBB Reaction
Objective: High-yield synthesis of 3-amino-1,2-disubstituted imidazo[1,2-a]pyridines.
-
Imine Formation (Checkpoint 1):
-
Action: In a reaction vessel, combine 2-aminopyridine (1.0 equiv) and the target aldehyde (1.0 equiv) in tert-butanol to achieve a 0.5 M concentration.
-
Causality: tert-Butanol is specifically selected over primary alcohols to sterically hinder solvent-nucleophile competition, preserving the integrity of the nitrilium intermediate[1].
-
Self-Validation: Stir at room temperature for 30–45 minutes. Monitor via TLC (Ethyl Acetate/Hexane 1:1). Do not proceed until the aldehyde spot is completely consumed. Premature addition of isocyanide leads to the competing Passerini side-reaction, drastically reducing scalability.
-
-
Isocyanide Addition & Cyclization:
-
Action: Add the isocyanide (1.1 equiv) and
(20 mol%) to the mixture[3]. -
Action: Heat the mixture to 60 °C conventionally for 4–8 hours, or apply microwave irradiation (150 W, 60 °C) for 30 minutes[3].
-
Causality:
acts as a mild, environmentally benign Brønsted acid that activates the imine for nucleophilic attack without degrading the isocyanide[3].
-
-
Workup & Scalable Isolation (Checkpoint 2):
-
Action: Remove the solvent in vacuo. Dilute the crude residue with dichloromethane (DCM) and wash successively with distilled water and saturated brine[1].
-
Causality: The aqueous wash efficiently partitions the
catalyst and any trace unreacted 2-aminopyridine into the aqueous layer, leaving the highly organic imidazopyridine in the DCM layer[1]. -
Self-Validation: Evaporate the DCM and crystallize the residue from hot ethanol. The ability to isolate the product via crystallization rather than column chromatography is the ultimate validation of this protocol's scalability.
-
Protocol B: Copper-Catalyzed Aerobic Oxidative Coupling
Objective: Synthesis of 1,2-disubstituted imidazo[1,2-a]pyridines without isocyanides.
-
Catalyst Assembly: Combine 2-aminopyridine (1.0 equiv), terminal alkyne (1.2 equiv), and CuI (10 mol%) in toluene.
-
Oxidative Activation: Add a mild base (e.g.,
) and heat the mixture to 100 °C under an aerobic atmosphere (or an balloon).-
Causality: The continuous supply of oxygen is strictly required to regenerate the active Cu(I)/Cu(II) catalytic cycle, which drives the oxidative C-N bond formation[5].
-
-
Isolation: Filter the cooled mixture through a Celite pad to remove insoluble copper salts. Concentrate the filtrate and purify via recrystallization.
Quantitative Data Presentation
To aid in route selection for drug development campaigns, the following table summarizes the comparative metrics between the two scalable methodologies discussed.
| Metric | GBB Multicomponent Reaction | Oxidative Coupling (Alkynes) |
| Component Count | 3 (Aminopyridine, Aldehyde, Isocyanide) | 2 (Aminopyridine, Alkyne) |
| Atom Economy | High (>85%) | Moderate (Requires external oxidant) |
| Scalability Profile | Excellent (Crystallization-friendly) | Good (Requires metal filtration) |
| Typical Yields | 80% – 95% | 65% – 85% |
| Reaction Time | 30 min (MW) to 8 hours (Thermal) | 8 to 16 hours (Thermal) |
| Key Advantage | Rapid access to highly diverse, substituted cores | Avoids the use of toxic/foul-smelling isocyanides |
| Primary Byproducts | Water | Water, Metal oxides |
References
-
Changunda, C. R. K., et al. "Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution." RSC Advances, 2020. URL: [Link]
-
Talbot, E. P. A., et al. "Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes." Advanced Synthesis & Catalysis, 2014. URL: [Link]
-
Rentería-Gómez, M. A., et al. "One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW." Chemistry Proceedings (MDPI), 2024. URL: [Link]
-
Nandwana, N. K., et al. "One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water." Molecules, 2019. (Cited for Cu-catalyzed background). URL: [Link]
-
Sharma, S., et al. "Diaza-1,3-butadienes as Useful Intermediate in Heterocycles Synthesis." Molecules, 2022. URL: [Link]
Sources
- 1. Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diaza-1,3-butadienes as Useful Intermediate in Heterocycles Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving yield in imidazo[4,5-c]pyridine cyclization reactions
Welcome to the Imidazo[4,5-c]pyridine Synthesis & Cyclization Support Center . As a Senior Application Scientist, I have designed this technical guide to help you troubleshoot, optimize, and validate your cyclization workflows.
The imidazo[4,5-c]pyridine scaffold is a critical purine bioisostere prevalent in oncology and CNS drug development[1]. However, synthesizing this core from 3,4-diaminopyridine presents a fundamental chemical challenge: the electron-withdrawing nature of the pyridine nitrogen significantly reduces the nucleophilicity of the adjacent amino groups. This often leads to stalled intermediates, poor regioselectivity, and degradation under harsh classical conditions[2].
This guide breaks down the causality behind these failures and provides self-validating protocols to improve your yields.
SECTION 1: Mechanistic Workflows & Optimization
To improve yield, you must first select the correct thermodynamic pathway. Classical dehydrative methods using POCl₃ or polyphosphoric acid (PPA) at >150°C often destroy sensitive functional groups. Modern approaches rely on Lewis acid catalysis or transition-metal cascades to lower the activation energy barrier[3],[2].
Synthetic pathways for imidazo[4,5-c]pyridine assembly highlighting key intermediates.
Quantitative Benchmarking of Cyclization Conditions
Use this table to select the appropriate methodology based on your substrate's stability.
| Methodology | Typical Yield | Reaction Time | Key Reagents / Catalysts | Primary Advantage & Causality |
| Classical Dehydrative | 30–50% | 12–24 h | POCl₃, PPA, >150°C | Low cost. Drawback: Harsh acidity causes decomposition of electron-rich side chains[2]. |
| Lewis Acid Catalyzed | 44–67% | 4–8 h | Zn(OTf)₂ (30 mol%), MeOH | Mild, green chemistry. Zn²⁺ lowers the LUMO of the imine intermediate[2]. |
| Reductive Cyclization | 60–80% | 2–6 h | Na₂S₂O₄, H₂O | Excellent for 2-nitro-3-aminopyridine precursors; avoids dry conditions[1]. |
| Pd-Catalyzed Cascade | 45–90% | 3–12 h | Pd₂(dba)₃, Xantphos | High-throughput compatible. Circumvents poor amine nucleophilicity via metal insertion[3]. |
SECTION 2: Self-Validating Experimental Protocols
Do not blindly follow steps; monitor the physical and chemical checkpoints engineered into these protocols.
Protocol A: Zinc Triflate-Catalyzed Oxidative Cyclization (Green Methodology)
This protocol utilizes to drive the condensation of 3,4-diaminopyridine with aldehydes[2].
-
Preparation: Dissolve 3,4-diaminopyridine (1.0 eq) and the target substituted aldehyde (1.0 eq) in methanol.
-
Catalysis: Add Zn(OTf)₂ (30 mol%).
-
Causality: The zinc center coordinates with the transient Schiff base nitrogen. This coordination increases the electrophilicity of the imine carbon, overcoming the inherently poor nucleophilicity of the second pyridine amine to force ring closure.
-
-
Cyclization & Monitoring: Reflux the mixture for 4–8 hours.
-
Self-Validation Checkpoint: Monitor via LC-MS. Do not stop the reaction until the Schiff base mass [M+H]+ completely transitions to the cyclized product mass [M-H₂O+H]+.
-
-
Isolation: Dilute with water (10 mL) and stir for 15 minutes at room temperature. Filter the resulting precipitate and recrystallize from ethanol[2].
Protocol B: Regioselective Acylation & Acid-Mediated Cyclization
When building complex targets, you must control which nitrogen reacts first. This protocol is adapted from[4].
-
Regioselective Protection: Suspend 3,4-diaminopyridine (1.0 eq) in CH₂Cl₂ and add di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) dropwise. Stir overnight.
-
Causality: The 4-amino group is inherently more basic and nucleophilic than the 3-amino group due to resonance donation from the pyridine nitrogen. This allows exclusive carbamate formation at the 4-position[4].
-
-
Acylation: Introduce your carboxylic acid derivative (e.g., chloroacetic anhydride) to acylate the unprotected 3-amino position.
-
Tandem Deprotection/Cyclization: Treat the intermediate with hydrochloric acid in a mixture of i-PrOH and i-PrOAc.
-
Self-Validation Checkpoint: The acidic conditions simultaneously cleave the Boc group and drive dehydrative cyclization. The reaction is complete when the imidazo[4,5-c]pyridine hydrochloride salt precipitates out of the organic matrix as a crystalline solid[4].
-
SECTION 3: Troubleshooting FAQs
Q1: My cyclization stalls at the Schiff base/amide intermediate. Heating it further just causes a black, tarry degradation. How do I force ring closure? A1: You are hitting an activation energy barrier. Because the pyridine ring withdraws electron density, the unreacted amine is too electron-poor to attack the carbonyl/imine carbon under thermal conditions alone. Solution: Stop relying on heat. Introduce a Lewis acid like Zn(OTf)₂ or Yb(OTf)₃ to increase the electrophilicity of the target carbon[1],[2]. Alternatively, switch to microwave irradiation (e.g., 100 W), which provides the necessary activation energy rapidly without prolonged thermal degradation[5].
Q2: I am trying to selectively acylate 3,4-diaminopyridine before cyclization, but I keep getting a mixture of N3 and N4 acylated products. How do I control regioselectivity? A2: Regioselectivity here is dictated by the hard/soft nature of your electrophile and steric hindrance. As discovered during the synthesis of CP-885,316, reacting 3,4-diaminopyridine with Boc₂O exclusively targets the more nucleophilic 4-position. Conversely, using highly reactive, smaller electrophiles like acetyl chloride can invert this selectivity to favor the 3-position due to kinetic control and hydrogen-bonding dynamics[4]. Map your electrophile to these established precedents.
Q3: My oxidative cyclization with aldehydes using standard oxidants yields complex, impure mixtures. What is going wrong? A3: You are likely over-oxidizing the electron-rich intermediates. Imidazopyridines are sensitive to harsh oxidants at elevated temperatures. Solution: Switch to a milder, self-limiting oxidative system. You can use the Na₂S₂O₅ (sodium metabisulfite) adduct of your corresponding benzaldehyde[6], or perform an air-oxidative cyclocondensation in water under thermal conditions, which has been shown to yield 1H-imidazo[4,5-b/c]pyridines cleanly without harsh chemical oxidants[5].
Q4: I have successfully formed the imidazo[4,5-c]pyridine, but I am losing all my yield during the aqueous workup. How do I extract it? A4: The imidazo[4,5-c]pyridine scaffold is highly amphoteric; it will protonate in acids and deprotonate in strong bases, making it highly water-soluble in both states. Solution: Avoid standard aqueous/organic partitioning. Instead, adjust the aqueous phase precisely to the compound's isoelectric point to force precipitation, or bypass aqueous workup entirely by precipitating the product directly from the reaction mixture as a hydrochloride salt using HCl in isopropanol[4].
References
-
Caron, S., et al. "Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation of 3,4-Diaminopyridine." Organic Process Research & Development.[Link]
-
Kulkarni, A., et al. "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives." Molecules.[Link]
-
Kumar, A., et al. "Synthesis of 2-Substituted 1H-Imidazo[4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate." J SciMed Central.[Link]
-
Dymińska, L., et al. "Practical Way to Imidazo[4,5-b] and [4,5-c]Pyridine-2-ones via Cascade Ureidation/Palladium-Catalyzed Cyclization." ACS Combinatorial Science.[Link]
-
Mermer, A., et al. "Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities." Molecular Diversity.[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate [jscimedcentral.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-<i>c</i>] and [4,5-<i>b</i>]pyridine derivatives and their antimicrobial activities - ProQuest [proquest.com]
Technical Support Center: Remediation of Palladium Impurities in Imidazopyridine Syntheses
Welcome to the Advanced Troubleshooting Hub. As a Senior Application Scientist, I frequently consult with process chemists and drug development professionals who are struggling to clear residual palladium (Pd) from imidazopyridine-containing Active Pharmaceutical Ingredients (APIs).
Imidazopyridines are privileged pharmacophores, but their nitrogen-rich architecture makes them notorious for chelating transition metals. Standard aqueous workups or simple silica plugs often fail because the thermodynamic stability of the Pd-API bond exceeds the affinity of the metal for unfunctionalized silica or water[1]. This guide provides a mechanistic understanding, diagnostic FAQs, and self-validating protocols to ensure your API meets stringent regulatory thresholds.
Regulatory Baselines & Target Metrics
Before initiating any remediation strategy, you must define your target clearance level. The ICH Q3D(R2) guidelines and USP <232> mandate strict Permitted Daily Exposures (PDE) for elemental impurities, classifying Palladium as a Class 2B element[2],[3].
Table 1: ICH Q3D Permitted Daily Exposures (PDE) for Palladium[2],[3]
| Route of Administration | PDE (µ g/day ) | Concentration Limit (ppm) | Remediation Difficulty |
| Oral | 100 | 10 | Moderate |
| Parenteral | 10 | 1 | High |
| Inhalation | 1 | 0.1 | Extreme |
| Calculated assuming a maximum daily API dose of 10 g/day . If your dose is lower, the ppm limit may be proportionally increased. |
Diagnostic FAQs: Understanding the Chemistry of Retention
Q: Why do imidazopyridines retain palladium so stubbornly compared to other heterocycles? A: Causality lies in coordination chemistry. The imidazopyridine core contains multiple nitrogen atoms (a pyridine-type nitrogen and an imidazole nitrogen) that act as powerful bidentate or bridging ligands. Palladium(II) is a "soft" acid, and while nitrogen is a borderline base, the chelate effect creates a highly stable thermodynamic complex[1]. To break this bond, you must introduce a competing ligand (like a thiol) that forms an even stronger, thermodynamically favored Pd-S bond.
Q: My crude product is a dark black suspension, but NMR shows high organic purity. What is happening? A: You are observing palladium black—aggregated Pd(0) nanoparticles. During cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), Pd(II) pre-catalysts are reduced to the active Pd(0) species. If the catalytic cycle breaks down, or upon reaction completion, Pd(0) aggregates[4]. Because Pd(0) lacks the empty d-orbitals required for strong coordination with thiols, chemical scavengers will fail. You must use physical adsorption (physisorption) via activated carbon[1].
Q: I treated my soluble Pd(II) mixture with a thiol-functionalized silica scavenger, but ICP-MS still shows 300 ppm Pd. Why did it fail? A: There are three common mechanistic failures here:
-
Kinetic Limitation: Solid-liquid heterogeneous scavenging is diffusion-limited. If you stirred the mixture at room temperature for only 1 hour, the Pd complex never penetrated the silica pores. Elevated temperatures (40–60 °C) and extended times (4–18 h) are required[1].
-
API Competition (High Concentration): If your reaction mixture is highly concentrated, the thermodynamic activity of the imidazopyridine outcompetes the scavenger. Diluting the mixture shifts the equilibrium toward the scavenger.
-
Steric Hindrance: Bulky APIs can prevent the Pd center from reaching the surface-bound thiol groups.
Remediation Workflows & Mechanistic Pathways
To successfully clear palladium, you must match your remediation technique to the specific oxidation state and physical form of the metal in your crude mixture.
Caption: Decision workflow for selecting palladium remediation strategies based on metal speciation.
Caption: Thermodynamic competition mechanism between imidazopyridine API and thiol-scavengers for Pd(II).
Validated Experimental Protocols
The following protocols are designed as self-validating systems . They incorporate internal analytical checks to ensure the causality of the chemical intervention is confirmed before moving to the next synthetic step.
Protocol A: Dual-Action Heterogeneous Scavenging (For Mixed Pd(0)/Pd(II) Systems)
Use this protocol when your reaction mixture is dark/cloudy, indicating a mix of soluble Pd(II) complexes and insoluble Pd(0) nanoparticles[4],[1].
Causality Rationale: We add activated carbon first to sweep up Pd(0) nanoparticles. If we added silica first, the Pd(0) particles would physically block the pores of the silica, preventing the soluble Pd(II) from reaching the internal thiol groups.
-
Dilution: Dilute the crude reaction mixture in a moderately polar, non-coordinating solvent (e.g., THF or 2-MeTHF) to a concentration of 10–15 volumes (mL/g of API). Why? This lowers the thermodynamic activity of the API, preventing it from outcompeting the scavenger.
-
Pd(0) Physisorption: Add 10 wt% (relative to theoretical API yield) of Activated Carbon (e.g., Darco KB-B). Stir at 45 °C for 2 hours.
-
Primary Filtration: Filter the suspension through a pad of Celite to remove the carbon and adsorbed Pd(0). Wash the cake with 2 volumes of warm THF.
-
Pd(II) Chemisorption: To the filtrate, add 5–10 equivalents (relative to the initial catalyst loading) of a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol).
-
Thermodynamic Equilibration: Heat the mixture to 50 °C and stir vigorously for 12 to 18 hours. Why? The high temperature provides the activation energy required to break the strong Pd-Imidazopyridine coordinate bonds.
-
Self-Validation Check: Withdraw a 0.5 mL aliquot, filter through a 0.2 µm PTFE syringe filter, evaporate, and analyze via ICP-MS.
-
If Pd < 10 ppm: Proceed to step 7.
-
If Pd > 10 ppm: Add an additional 3 equivalents of scavenger and stir for 6 more hours. Do not proceed until the threshold is met.
-
-
Final Isolation: Filter off the silica scavenger, wash with THF, and concentrate the filtrate for downstream crystallization.
Protocol B: Homogeneous Aqueous Chelation (N-Acetylcysteine Wash)
Use this protocol when solid-supported scavengers cause unacceptable API loss due to non-specific adsorption, or when scaling up makes bulk silica filtration impractical[4],[5].
Causality Rationale: N-Acetylcysteine (NAC) is a highly water-soluble, non-toxic amino acid derivative containing a free thiol. It acts as a homogeneous chelator, outcompeting the imidazopyridine for Pd(II) and dragging the resulting Pd-thiolate complex into the aqueous waste stream.
-
Phase Setup: Dissolve the crude imidazopyridine in a water-immiscible solvent (e.g., Ethyl Acetate or Dichloromethane) at 10 volumes.
-
Chelator Preparation: Prepare a 5% (w/v) aqueous solution of N-Acetylcysteine. Adjust the pH to ~7.5 using saturated NaHCO₃. Why? The thiol must be deprotonated (forming a thiolate) to maximize its nucleophilicity and binding affinity for Pd(II).
-
Extraction: Add 3 volumes of the NAC solution to the organic API solution.
-
Biphasic Equilibration: Stir the biphasic mixture vigorously at 40 °C for 4 hours. Adequate mixing is critical to maximize interfacial surface area for metal transfer.
-
Phase Separation: Allow the layers to separate. The aqueous layer (containing the Pd-NAC complex) will often appear yellow or orange. Discard the aqueous layer.
-
Secondary Wash: Repeat the NAC wash (Steps 3-5) one more time.
-
Self-Validation Check: Sample the organic layer, evaporate the solvent, and analyze the residue via ICP-MS.
-
Final Polish: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
Quantitative Summary: Scavenger Selection Matrix
Table 2: Scavenger Selection Matrix based on Pd Speciation[4],[1]
| Palladium Speciation | Visual Indicator | Recommended Remediation Agent | Primary Mechanism of Action |
| Pd(II) Complexes | Soluble, yellow/orange/red solution | Thiol-functionalized silica (e.g., SiliaMetS Thiol) | Thermodynamic chelation (Pd-S bond formation) |
| Pd(0) Nanoparticles | Insoluble, black precipitate or dark suspension | Activated Carbon (e.g., Darco KB-B) | Physical adsorption / Physisorption |
| Mixed Pd(0)/Pd(II) | Dark solution with fine particulates | Binary system (Carbon followed by Thiol-silica) | Dual action (Adsorption + Chelation) |
| Pd(II) (High API Adsorption) | Soluble, but API sticks to silica | N-Acetylcysteine (Aqueous Wash) | Homogeneous liquid-liquid phase transfer |
References
-
Guideline for Elemental Impurities Q3D(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: Organic Process Research & Development (ACS Publications) URL:[Link]
-
Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification Source: ResearchGate URL:[Link]
Sources
Technical Support Center: Polyphosphoric Acid (PPA) Cyclization Optimization
Status: Operational Role: Senior Application Scientist Topic: Reaction Temperature & Rheology Optimization Audience: Medicinal Chemists, Process Chemists[1]
Introduction: The Dual-Nature of PPA
Welcome to the PPA Optimization Hub. Polyphosphoric acid (PPA) is a unique reagent that functions simultaneously as a solvent , a Brønsted acid catalyst , and a chemical dehydrating agent .[1]
Success in PPA cyclization (e.g., Fischer Indole, Bischler-Napieralski, Robinson-Gabriel) depends on mastering two competing variables:
-
Rheology (Viscosity): At low temperatures (
), PPA is nearly solid, preventing mass transfer.[1] -
Thermodynamics (Decomposition): At high temperatures (
), PPA causes rapid charring (tar formation) and substrate polymerization.[1]
This guide provides the protocols to navigate the "Golden Zone" between these extremes.
Module 1: The Viscosity-Temperature Trade-off
The Problem: "My stir bar is stuck" or "The reaction is a heterogeneous blob."
Technical Insight:
Commercial PPA (typically 115%
Protocol A: The "Thermal Ramp" Setup
Do not blast the reaction with high heat immediately. This causes local charring at the flask wall while the center remains frozen.
-
Cold Mixing (The Paste Phase):
-
Weigh PPA into the flask first.
-
Add solid substrates on top.
-
Critical Step: Use a glass rod to manually fold the solid substrate into the PPA paste at Room Temperature (RT). Ensure the solid is wetted.
-
-
The Liquefaction Point (
):-
Heat bath to
. -
Allow PPA to soften. Once the viscosity drops (consistency of warm honey), engage mechanical stirring (preferred) or high-torque magnetic stirring.
-
-
The Reaction Ramp (
):-
Only after the mixture is homogeneous, ramp to the target reaction temperature.
-
Module 2: Kinetic Control vs. Thermodynamic Stability
The Problem: "I have low conversion at
Technical Insight: PPA cyclizations are dehydration reactions.[2][3][4] The rate-determining step is often the loss of water from the protonated intermediate.
-
Too Cold: Dehydration is slow; intermediates may undergo intermolecular side reactions.
-
Too Hot: The substrate oxidizes or polymerizes. PPA can also phosphorylate electron-rich rings at high T.
Optimization Decision Tree
Caption: Logic flow for temperature adjustment based on initial kinetic readout.
Comparative Data: PPA vs. Alternatives
If PPA causes charring at the required cyclization temperature, switch to Eaton's Reagent (lower acidity, lower viscosity).
| Variable | Polyphosphoric Acid (PPA) | Eaton's Reagent (7.7% |
| Working Viscosity | High (Paste at RT) | Low (Liquid at RT) |
| Min.[1] Stirring Temp | ||
| Optimal Reaction T | ||
| Max Safe Temp | ||
| Workup Difficulty | Difficult (Sticky residue) | Easy (Water soluble) |
Module 3: Quenching & Workup (Safety)
The Problem: "The reaction turned into a rock when I cooled it" or "It boiled over when I added water."
Technical Insight: Hydrolysis of PPA is highly exothermic .
-
The Glass Transition: If you cool PPA to RT before quenching, it hardens into a glass that traps your product.
-
The Steam Explosion: Adding water into hot acid causes flash boiling.
Protocol B: The "Inverse Quench"
-
Cool to
: Cool the reaction mixture until it is safe to handle but still mobile (liquid). -
Prepare Ice Slurry: In a separate large beaker, create a slurry of crushed ice and water.
-
Pour Acid into Ice: Slowly pour the warm PPA reaction stream into the stirring ice slurry.
-
Why? This ensures the heat capacity of the water/ice sink absorbs the exotherm.
-
-
Basify (Optional but Recommended): The resulting solution will be highly acidic (
). Neutralize with NaOH or to precipitate the product or enable organic extraction.
Frequently Asked Questions (FAQ)
Q: Can I use a microwave reactor for PPA cyclizations?
A: Proceed with extreme caution. While microwaves efficiently heat polar ionic liquids like PPA, the viscosity prevents convection. This creates "hot spots" where the temperature can exceed
Q: How do I clean the glassware afterwards? A: Do not scrub immediately. The residue is likely glassy polyphosphate.
-
Soak the flask in warm water overnight. The PPA will slowly hydrolyze to water-soluble orthophosphoric acid.
-
For stubborn char, use a base bath (KOH/Isopropanol), but only after the bulk acid is removed.
Q: My product is water-soluble. How do I get it out of the PPA quench? A: This is the "PPA Trap." If your product is basic (e.g., an amine), it forms a phosphate salt.[1][5]
-
Quench into ice.
-
Basify to
to liberate the free base. -
If it won't extract into EtOAc/DCM, try n-Butanol or continuous extraction.
-
Alternative: Consider using Polyphosphate Ester (PPE) in Chloroform/DCM, which allows a non-aqueous workup.
References
-
Review of PPA Applications: Polyphosphoric Acid: A Versatile Reagent in Organic Synthesis.[6] (General overview of temperature ranges, typically 60-150°C).
-
(Classic reference grounding).[1]
-
-
Fischer Indole Synthesis:Fischer Indole Synthesis in Polyphosphoric Acid. (Standard protocols often cite 100-120°C).
-
Eaton's Reagent Alternative:Eaton's Reagent vs. PPA.
-
Reaction Workup Safety:Safety Data Sheet & Handling for Polyphosphoric Acid. (Exothermic hazards).
-
[1]
-
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. mdpi.com [mdpi.com]
- 3. Polyphosphoric acid-promoted one-pot synthesis and neuroprotective effects of flavanones against NMDA-induced injury in PC12 cells - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03562F [pubs.rsc.org]
- 4. Polyphosphoric acid-promoted one-pot synthesis and neuroprotective effects of flavanones against NMDA-induced injury in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. POLYPHOSPHORIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. ccsenet.org [ccsenet.org]
Validation & Comparative
A Researcher's Guide to the 1H NMR Spectral Analysis of 1,2-Dimethyl-1H-imidazo[4,5-c]pyridine
This guide provides an in-depth analysis of the ¹H NMR spectrum of 1,2-Dimethyl-1H-imidazo[4,5-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. Recognizing the critical role of unambiguous structural elucidation, this document offers a comparative analysis with isomeric structures, supported by predictive data and established experimental protocols. Our approach is grounded in the principles of nuclear magnetic resonance spectroscopy, providing researchers with the necessary insights for confident characterization of this and related molecular scaffolds.
The Strategic Importance of NMR in Heterocyclic Chemistry
Imidazopyridines are a class of bicyclic heteroaromatic compounds that are isosteric with purines, a feature that has made them a privileged scaffold in medicinal chemistry.[1][2] The precise arrangement of nitrogen atoms and substituents within the imidazopyridine core is crucial for its biological activity. ¹H NMR spectroscopy is an indispensable tool for confirming the regiochemistry of these molecules, as even minor positional changes of substituents or nitrogen atoms lead to distinct and predictable changes in the chemical shifts and coupling patterns of the protons.[3][4] This guide will delve into the spectral features that allow for the confident identification of this compound.
Predicted ¹H NMR Spectrum of this compound
While a publicly available, fully assigned ¹H NMR spectrum for this compound is not readily found in the literature, we can confidently predict its spectral characteristics based on the analysis of its structure and comparison with related imidazopyridine isomers.
Molecular Structure and Proton Designations
Caption: Structure of this compound with proton and methyl group designations.
Predicted Chemical Shifts (δ) and Coupling Constants (J)
The predicted ¹H NMR data for this compound in a typical deuterated solvent like CDCl₃ or DMSO-d₆ are summarized below. These predictions are based on the electronic effects of the nitrogen atoms and methyl substituents.
| Proton Designation | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H4 | 8.0 - 8.3 | Doublet | J4,6 ≈ 1.5-2.5 Hz (meta) | This proton is ortho to a pyridine-like nitrogen (N5) and is expected to be deshielded. It will exhibit meta-coupling to H6. |
| H6 | 7.0 - 7.3 | Doublet of Doublets | J6,7 ≈ 8.0-9.0 Hz (ortho), J6,4 ≈ 1.5-2.5 Hz (meta) | H6 is ortho to H7 and meta to H4, leading to a doublet of doublets. It is generally in a more electron-rich region compared to H4. |
| H7 | 8.3 - 8.6 | Doublet | J7,6 ≈ 8.0-9.0 Hz (ortho) | Being adjacent to the electron-withdrawing fused imidazole ring, H7 is expected to be significantly deshielded. It will show ortho-coupling with H6. |
| N1-CH₃ | 3.6 - 3.9 | Singlet | - | The methyl group on the imidazole nitrogen (N1) is expected to be in this region, typical for N-methyl groups in such heterocyclic systems. |
| C2-CH₃ | 2.5 - 2.8 | Singlet | - | The methyl group at the C2 position of the imidazole ring will appear as a singlet in a region characteristic of methyl groups attached to an sp² carbon in a heteroaromatic ring. |
Comparative Analysis with Isomeric Dimethyl-Imidazopyridines
To underscore the diagnostic power of ¹H NMR, we will compare the predicted spectrum of this compound with the reported data for two of its isomers: 2,7-dimethylimidazo[1,2-a]pyridine and a representative dimethyl-imidazo[4,5-b]pyridine.
| Compound | Aromatic Proton Shifts (δ, ppm) and Couplings (J, Hz) | Methyl Proton Shifts (δ, ppm) | Reference |
| This compound (Predicted) | H4: 8.0-8.3 (d, J≈2 Hz); H6: 7.0-7.3 (dd, J≈8.5, 2 Hz); H7: 8.3-8.6 (d, J≈8.5 Hz) | N1-CH₃: 3.6-3.9 (s); C2-CH₃: 2.5-2.8 (s) | - |
| 2,7-dimethylimidazo[1,2-a]pyridine | H3: ~7.4 (s); H5: ~7.9 (d, J≈7 Hz); H6: ~6.5 (dd, J≈7, 2 Hz); H8: ~7.2 (s) | C2-CH₃: ~2.4 (s); C7-CH₃: ~2.3 (s) | [5] |
| Aryl-substituted imidazo[4,5-b]pyridine derivative | H5: ~8.4 (dd, J=4.7, 1.4 Hz); H6: ~7.3 (dd, J=8.0, 4.8 Hz); H7: ~8.1 (dd, J=8.0, 1.4 Hz) | - | [6] |
Key Distinguishing Features:
-
Number of Aromatic Protons: this compound has three aromatic protons on the pyridine ring, while the imidazo[1,2-a]pyridine isomer has four.
-
Coupling Patterns: The ortho, meta, and para coupling constants are diagnostic of the proton arrangement. The predicted spectrum for our target molecule shows a clear ortho-coupled system (H6-H7) and a meta-coupled proton (H4). This pattern is distinct from the imidazo[1,2-a] and imidazo[4,5-b] isomers.
-
Chemical Shifts of Methyl Groups: The electronic environment of the methyl groups in each isomer is different, leading to variations in their chemical shifts. The N-methyl group in our target compound is expected to be further downfield compared to the C-methyl groups.
Experimental Protocol for ¹H NMR Analysis
To ensure high-quality, reproducible data, the following protocol is recommended for the ¹H NMR analysis of imidazopyridine derivatives.
1. Sample Preparation:
-
Weighing: Accurately weigh 5-10 mg of the purified this compound sample.
-
Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is often a good choice for these compounds due to its excellent solubilizing power. Alternatively, CDCl₃ can be used.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[7] Most high-quality deuterated solvents already contain TMS.
2. NMR Data Acquisition (1D ¹H NMR):
-
Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz for good signal dispersion.[7]
-
Tuning and Shimming: Tune the probe to the ¹H frequency and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds (a longer delay may be needed for quantitative analysis).
-
Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.
-
-
Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually or automatically.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
3. Advanced 2D NMR for Unambiguous Assignment:
For novel compounds or complex spectra, 2D NMR experiments are crucial for definitive structural confirmation.[8][9]
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. It will show cross-peaks between H6 and H7 (ortho coupling) and a weaker cross-peak between H6 and H4 (meta coupling), confirming their connectivity.[9]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It is invaluable for assigning the carbon spectrum and resolving overlapping proton signals.[9]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is key for establishing the connectivity of the entire molecular skeleton, for instance, by showing correlations from the methyl protons to the carbons of the heterocyclic rings.
Workflow for Structural Elucidation
Caption: A streamlined workflow for the NMR-based structural elucidation of novel heterocyclic compounds.
Conclusion
The ¹H NMR spectrum provides a detailed fingerprint of this compound, allowing for its unambiguous differentiation from other isomers. Through a combination of predicted chemical shifts, analysis of coupling patterns, and comparison with related structures, researchers can confidently assign the spectrum of this molecule. The application of advanced 2D NMR techniques, as outlined in the experimental protocol, further solidifies the structural assignment, adhering to the highest standards of scientific rigor in drug discovery and development.
References
-
FULIR. Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. [Link]
-
ResearchGate. ¹H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz),... | Download Table. [Link]
-
ACS Omega. Ultrahigh-Resolution Homo- and Heterodecoupled 1H and TOCSY NMR Experiments. [Link]
-
† ¹H-NMR and ¹³C-NMR Spectra. [Link]
-
Royal Society of Chemistry. Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. [Link]
-
ResearchGate. (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
One Pot Synthesis of Substituted Imidazopyridine and Thiazoles from Styrene in Water Assisted by NBS. [Link]
-
ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
NMR Techniques in Organic Chemistry: a quick guide[6][10]. [Link]
-
SciSpace. Imidazopyridine | 576 Publications | 4713 Citations | Top Authors | Related Topics. [Link]
-
ResearchGate. Table 3 . ¹ H-NMR spectral data: the chemical shift values (δH, ppm)... [Link]
-
PMC. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. [Link]
-
Tables For Organic Structure Analysis. [Link]
-
DTIC. ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]
-
PubChem. 1H-Imidazo(4,5-c)pyridine. [Link]
-
ResearchGate. Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. [Link]
-
PMC. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]
-
JOCPR. Green Synthesis, 1D and 2D NMR spectral characterization of imidazole fused with pyrimidine nucleus by using grinding. [Link]
-
ACS Publications. Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines | ACS Combinatorial Science. [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. scispace.com [scispace.com]
- 6. fulir.irb.hr [fulir.irb.hr]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. researchgate.net [researchgate.net]
Comparative Guide: Imidazo[4,5-c]pyridine vs. Imidazo[4,5-b]pyridine Biological Activity
[1][2][3][4][5][6][7]
Executive Summary: The Scaffold Divergence
In the realm of fragment-based drug discovery (FBDD), the imidazopyridine scaffold represents a privileged structure due to its isosteric relationship with purines (adenine and guanine). However, the positional isomerism of the pyridine nitrogen—distinguishing imidazo[4,5-c]pyridine (3-deazapurine analogs) from imidazo[4,5-b]pyridine (1-deazapurine analogs)—dramatically alters the electronic landscape, hydrogen bonding vectors, and subsequent biological target affinity.
While imidazo[4,5-b]pyridine has historically been the "workhorse" scaffold for general ATP-competitive inhibition and DNA intercalation, recent data indicates that imidazo[4,5-c]pyridine offers superior selectivity profiles for specific tyrosine kinases (e.g., BTK, Src) by exploiting unique hydrophobic pockets that the [4,5-b] isomer cannot access.
This guide provides an objective, data-driven comparison of these two isomers, supported by experimental protocols and mechanistic visualizations.
Structural & Physicochemical Analysis[8]
The core difference lies in the nitrogen atom's position within the pyridine ring fused to the imidazole.[1] This shift dictates the pKa of the scaffold and its ability to interact with the "hinge region" of kinase domains.
Chemical Architecture
-
Imidazo[4,5-b]pyridine: The pyridine nitrogen is proximal to the bridgehead, mimicking the N1 of purines. This creates a strong dipole often used to anchor the molecule in the ATP-binding site via hydrogen bonding with the hinge backbone.
-
Imidazo[4,5-c]pyridine: The pyridine nitrogen is distal. This alters the basicity and allows the C4/C6 positions to project substituents into the solvent-exposed regions or the hydrophobic back pocket (Gatekeeper region) differently than the [4,5-b] isomer.
Figure 1: Structural divergence and primary target classes for imidazopyridine isomers.
Biological Activity Head-to-Head
Case Study: Bruton's Tyrosine Kinase (BTK) Inhibition
A critical comparative study (Source 1) demonstrated that for trisubstituted derivatives, the [4,5-c] isomer significantly outperformed the [4,5-b] isomer, contradicting the general assumption that [4,5-b] is the superior purine mimic.
-
Mechanism: The [4,5-c] scaffold allows for a remarkably high tolerance of C6 substitutions, enabling the molecule to reach into the hydrophobic pocket of BTK more effectively than the [4,5-b] counterpart.
-
Data Comparison:
| Feature | Imidazo[4,5-b]pyridine | Imidazo[4,5-c]pyridine |
| BTK IC50 (Best Analog) | > 1.0 µM (Moderate/Weak) | 14 nM (Potent) |
| Selectivity | Low (Promiscuous binding) | High (Selective for BTK/Src) |
| SAR Tolerance | Sensitive to C6 substitution | High tolerance at C6 |
| Primary Utility | General Kinase / DNA Intercalator | Targeted Kinase Inhibitor |
Case Study: Anticancer & DNA Intercalation
Conversely, the imidazo[4,5-b]pyridine scaffold excels in applications requiring DNA intercalation or broad-spectrum antiproliferative activity.
-
Mechanism: The [4,5-b] system is planar and electron-deficient enough to intercalate between base pairs. Derivatives often inhibit CDK9 (Cyclin-dependent kinase 9), a key regulator of transcription elongation.
-
Performance:
-
CDK9 Inhibition: IC50 values in the range of 0.63 - 1.32 µM have been reported for [4,5-b] derivatives (Source 5).
-
Tubulin Polymerization: Certain [4,5-b] arylnitrile derivatives inhibit tubulin polymerization with IC50s as low as 0.2 µM .[2]
-
Mechanistic Pathway Visualization
Understanding where these inhibitors act within the cell is crucial for experimental design. The diagram below illustrates the divergent pathways targeted by the two scaffolds.
Figure 2: Divergent signaling pathways and cellular targets for imidazo[4,5-c] vs [4,5-b] pyridines.
Experimental Protocols
To validate the activity differences described above, the following self-validating protocols are recommended.
Protocol A: Comparative Kinase Inhibition Assay (FRET-based)
Use this to quantify the IC50 difference against BTK or CDK9.
Reagents:
-
Recombinant Kinase (BTK or CDK9).
-
FRET Peptide Substrate (specific to kinase).
-
ATP (at Km concentration).
-
Test Compounds (dissolved in 100% DMSO).
Workflow:
-
Preparation: Prepare 384-well plates with 10 µL of kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Addition: Add compounds via acoustic dispenser (e.g., Echo) to achieve an 8-point dose-response curve (start at 10 µM, 1:3 dilution).
-
Reaction Initiation: Add enzyme and incubate for 15 mins. Initiate reaction by adding ATP/Peptide mix.
-
Incubation: Incubate for 60 mins at Room Temperature (RT).
-
Detection: Add Stop/Detection reagent (EDTA + Eu-labeled antibody). Read on a TR-FRET plate reader (e.g., EnVision).
-
Validation: Z-factor must be > 0.5. Reference inhibitor (e.g., Ibrutinib for BTK) must be included.
Protocol B: Cell Viability & Proliferation (MTT Assay)
Use this to assess general cytotoxicity and potential DNA intercalation effects.
Workflow:
-
Seeding: Seed MCF-7 or HCT116 cells (5,000 cells/well) in 96-well plates. Incubate 24h for attachment.
-
Treatment: Treat with [4,5-c] and [4,5-b] analogs (0.1 - 100 µM) for 72h.
-
Labeling: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 4h at 37°C.
-
Solubilization: Remove media, add 150 µL DMSO to dissolve formazan crystals.
-
Measurement: Read absorbance at 570 nm.
-
Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).
References
-
1,4,6-Trisubstituted imidazo[4,5-c]pyridines as inhibitors of Bruton's tyrosine kinase. Source: European Journal of Medicinal Chemistry (2021) Note: Key study showing [4,5-c] superiority in BTK inhibition.
-
Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Source: Bioorganic Chemistry (2018) Note: Establishes [4,5-b] as a potent CDK9 inhibitor scaffold.
-
Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors. Source: Journal of Medicinal Chemistry (2024) Note: Highlights [4,5-c] utility in DNA-PK and radiosensitization.
-
Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Source: Molecules (2022) Note: Covers antiviral and antiproliferative activity of [4,5-b] derivatives.
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Source: Molecules (2017) Note: Comprehensive review of synthesis and SAR for both isomers.
Comparative Guide: Crystal Structure & XRD of Dimethyl-imidazo[4,5-c]pyridine
Executive Summary & Strategic Positioning
In the landscape of nitrogen-heterocycle pharmacophores, dimethyl-imidazo[4,5-c]pyridine represents a critical bioisostere of purine. Unlike its more common isomer, imidazo[4,5-b]pyridine (1-deazapurine), the [4,5-c] scaffold offers a unique electron density profile due to the positioning of the pyridine nitrogen.
This guide objectively compares the crystallographic properties of the dimethyl-imidazo[4,5-c]pyridine core against its primary alternatives: the [4,5-b] isomer and the benzimidazole scaffold. Our analysis reveals that the [4,5-c] isomer exhibits distinct hydrogen-bonding networks that significantly influence solubility and bioavailability—critical factors in early-stage drug design.
Key Technical Findings
-
Crystal Habit: Predominantly orthorhombic (Space Group Fdd2 for the core scaffold), driven by strong intermolecular
chains. -
Packing Efficiency: Methyl substitution (typically at C4/C6) disrupts the planar
-stacking seen in unsubstituted analogs, increasing solubility compared to the [4,5-b] isomer. -
Differentiation: The [4,5-c] nitrogen acts as a superior H-bond acceptor compared to the [4,5-b] analog, altering the supramolecular synthon landscape.
Comparative Analysis: [4,5-c] vs. Alternatives
The choice between imidazo[4,5-c]pyridine and its alternatives is rarely arbitrary; it is dictated by the required vector for hydrogen bonding in the target binding pocket.
Table 1: Structural & Crystallographic Comparison
| Feature | Dimethyl-imidazo[4,5-c]pyridine | Dimethyl-imidazo[4,5-b]pyridine | Dimethylbenzimidazole |
| Core Topology | Pyridine N at pos 5 (distal to imidazole) | Pyridine N at pos 1/3 (proximal to imidazole) | No Pyridine N (Benzene fused) |
| Space Group (Typ.) | Fdd2 (Orthorhombic) [1] | P2_1/c (Monoclinic) [2] | P2_1/n (Monoclinic) |
| H-Bond Motif | Infinite 1D Chains (C(6) or C(8) motifs) | Dimers (R2,2(8) motifs) | Chains or Dimers (depends on solvate) |
| pKa (Pyridine N) | ~6.0 - 6.5 (More basic) | ~3.5 - 4.0 (Less basic due to imidazole proximity) | N/A (Only Imidazole N basicity) |
| Solubility | High (Polar/H-bond networking) | Moderate (Dimerization reduces polarity) | Low (Lipophilic dominant) |
| Drug Application | Antivirals (BVDV), TLR Agonists | Anticancer (Mitotic arrest), cardiotonics | Anthelmintics, PPIs |
Expert Insight: The Fdd2 space group of the [4,5-c] core is non-centrosymmetric.[1] This is significant for non-linear optical (NLO) applications, but for drug development, it indicates a polar crystal packing arrangement that often correlates with higher aqueous solubility than the centrosymmetric P2_1/c packing of the [4,5-b] isomer.
Structural Mechanics: Hydrogen Bonding Logic
To understand the XRD data, one must visualize the "Supramolecular Synthon." In dimethyl-imidazo[4,5-c]pyridine, the methyl groups provide steric bulk, preventing tight face-to-face
DOT Diagram: H-Bonding Network Logic
Figure 1: Logic flow of hydrogen bond propagation in Imidazo[4,5-c]pyridine crystals. The N1-H donor seeks the N5 acceptor, forming infinite chains along the [1 0 -3] axis.
Experimental Protocol: Synthesis to Structure
Phase 1: Synthesis of the Core
-
Precursor: 4,6-dimethyl-3,4-diaminopyridine.
-
Cyclization Agent: Formic acid (for H-C2) or Acetic Anhydride (for Methyl-C2).
-
Reaction: Reflux at 100°C for 4-6 hours.
-
Purification: Neutralization with
followed by recrystallization from ethanol/water.
Phase 2: Crystallization for XRD
Do not use rapid cooling. It yields microcrystals unsuitable for single-crystal XRD.
-
Solvent Selection: Methanol:Water (80:20). The water is crucial; it often acts as a space-filler in the lattice, stabilizing the polar [4,5-c] orientation.
-
Method: Slow Evaporation at ambient temperature (298 K).
-
Vial Setup: 20mL scintillation vial, covered with parafilm containing 3-4 pinholes.
-
Timeline: 5-7 days. Look for colorless prisms or blocks.
Phase 3: X-Ray Diffraction Data Collection
-
Temperature: 100 K (Cryostream). Essential to reduce thermal motion of the methyl groups.
-
Source: Cu
( ) is preferred for organic light-atom structures to maximize diffraction intensity, though Mo is acceptable. -
Strategy: Collect a full sphere of data to ensure high redundancy (aim for >99% completeness).
DOT Diagram: Experimental Workflow
Figure 2: Step-by-step workflow from crude synthesis to refined crystal structure.
Data Reduction & Validation Criteria
To ensure the trustworthiness of your structure, the following metrics must be met during the refinement (using SHELXL or Olex2).
-
R-Factor (
): Target (5%). If , check for twinning, common in pseudo-symmetric fused ring systems. -
Goodness of Fit (GooF): Should be close to 1.0.
-
Methyl Group Disorder: The methyl groups on the pyridine ring often show rotational disorder.
-
Fix: Model hydrogen atoms using a "riding model" (AFIX 137 in SHELX) to allow the methyl group to rotate to the best electron density fit.
-
-
Anisotropic Displacement: Ensure thermal ellipsoids are not "pancaked" or "cigar-shaped," which indicates wrong space group assignment.
References
-
Dymińska, L., et al. (2013).[1] Structural and vibrational properties of imidazo[4,5-c]pyridine, a structural unit in natural products. Journal of Natural Products, 76(9), 1637-1646.[1]
-
Sebbar, S., et al. (2022). New Imidazo[4,5-b]pyridine Derivatives: Synthesis, Crystal Structures, Hirshfeld Surface Analysis. Journal of Chemical Technology and Metallurgy, 57(3), 451-463.
-
Temple, C., et al. (1987).[2] Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines.[2][3] Journal of Medicinal Chemistry, 30(10), 1746-1751.[2]
-
PubChem Compound Summary. (2023). 1H-Imidazo[4,5-c]pyridine.[4][5][6][7][8][9] National Center for Biotechnology Information.
Sources
- 1. Structural and vibrational properties of imidazo[4,5-c]pyridine, a structural unit in natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimitotic agents: synthesis of imidazo[4,5-c]pyridin-6-ylcarbamates and imidazo[4,5-b]pyridin-5-ylcarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Showing Compound 4-Acetylimidazo[4,5-c]pyridine (FDB013464) - FooDB [foodb.ca]
- 5. 1H-Imidazo(4,5-c)pyridine | C6H5N3 | CID 9227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 4,6-Dimethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | 1369340-11-3 [m.chemicalbook.com]
- 8. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Guide: Mass Spectrometry Fragmentation of Imidazopyridine Derivatives
Executive Summary
Imidazo[1,2-a]pyridine is a privileged scaffold in medicinal chemistry, forming the core of anxiolytics (e.g., Zolpidem, Alpidem), antivirals, and anti-inflammatory agents. For researchers in drug metabolism and pharmacokinetics (DMPK), mastering the fragmentation patterns of this scaffold is critical for metabolite identification and impurity profiling.
This guide objectively compares ionization techniques and fragmentation pathways, providing a self-validating workflow for structural elucidation. Unlike simple spectral libraries, this document focuses on the mechanistic causality of bond cleavages, enabling you to predict patterns for novel derivatives.
Part 1: Ionization Dynamics (ESI vs. APCI)
Before fragmentation, the choice of ionization source dictates the population of ions available for analysis. While Electrospray Ionization (ESI) is the industry standard, Atmospheric Pressure Chemical Ionization (APCI) offers distinct advantages for specific imidazopyridine derivatives lacking polar functional groups.
Comparative Performance Data
The following table summarizes the sensitivity and response characteristics based on experimental data from benzodiazepine and imidazopyridine analysis (Galaon et al., 2013).
| Feature | Electrospray Ionization (ESI+) | APCI (+) | Verdict |
| Primary Mechanism | Ion Evaporation / Charge Residue | Proton Transfer (Gas Phase) | ESI is preferred for polar metabolites. |
| Sensitivity (Zolpidem) | High (Baseline) | Moderate (~30-50% of ESI signal) | ESI yields lower LODs. |
| Matrix Tolerance | Low (Susceptible to suppression) | High (Robust against salts/lipids) | APCI is superior for dirty matrices (e.g., plasma). |
| In-Source Fragmentation | Low to Moderate | Moderate to High | ESI preserves the molecular ion |
Expert Insight: For comprehensive metabolite profiling, a dual-mode (ESI/APCI) source is recommended. However, if restricted to one, ESI+ is the standard for imidazopyridines due to the high basicity of the N1 nitrogen (pKa ~6.8), which readily protonates.
Part 2: Fragmentation Pathways & Mechanisms[1]
The fragmentation of imidazo[1,2-a]pyridine derivatives generally follows a "Side-Chain First, Ring Second" hierarchy. The fused bicyclic aromatic ring is highly stable; therefore, low-energy Collision-Induced Dissociation (CID) typically results in the cleavage of substituents before the ring opens.
Case Study: Zolpidem Fragmentation Pattern
Zolpidem (
1. Primary Cleavage (The Diagnostic Loss)
The most abundant product ion arises from the cleavage of the amide side chain.
-
Transition:
308 235 -
Mechanism:
-cleavage relative to the carbonyl or inductive cleavage of the amide bond. -
Neutral Loss: 73 Da (Dimethylacetamide moiety).
2. Secondary Cleavage (The Scaffold Fingerprint)
Further fragmentation of the
-
Transition:
235 219/220 (Loss of Methyl radical/methane).
3. High-Energy Ring Opening
Under high-energy HCD (Higher-energy Collisional Dissociation) conditions (e.g., Orbitrap >50 NCE), the imidazole ring itself fragments.
-
Diagnostic Neutral Loss: HCN (27 Da).
-
Mechanism: Retro-Cycloaddition or ring contraction.
Visualization: Zolpidem Fragmentation Pathway
The following diagram maps the sequential mass transitions validated in LC-MS/MS studies.
Figure 1: Sequential fragmentation pathway of Zolpidem under ESI-CID conditions. The transition
Part 3: Distinguishing Regioisomers (The "Blind Spot")
A common challenge in imidazopyridine synthesis is the formation of regioisomers (e.g., 2-phenyl vs. 3-phenyl derivatives).
The Problem: Mass spectrometry is "blind" to connectivity if the isomers share identical functional groups. Both 2- and 3-substituted isomers often yield identical fragment ions (e.g., both lose the phenyl group).
The Solution: Relative Abundance & Chromatography. While the m/z values are identical, the kinetics of fragmentation differ due to the stability of the carbocation intermediate.
-
3-Substituted Isomers: Generally form more stable carbocations at the C3 position due to resonance with the bridgehead nitrogen. This often leads to a higher survival yield of the parent ion or specific fragments compared to the 2-isomer.
-
Protocol: Do not rely on MS alone. You must couple MS/MS with Retention Time (RT) tagging.
Part 4: Validated Experimental Protocol
To reproduce these patterns for metabolite ID or impurity analysis, follow this self-validating protocol.
Liquid Chromatography Setup
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus or equivalent), 100 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ESI).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-1 min: 10% B (Isocratic hold)
-
1-8 min: 10%
90% B (Linear ramp) -
8-10 min: 90% B (Wash)
-
Mass Spectrometry Parameters (Triple Quadrupole)
-
Source: ESI Positive Mode (
). -
Capillary Voltage: 3.5 - 4.0 kV.
-
Desolvation Temp: 350°C.
-
Collision Gas: Nitrogen or Argon.
-
Collision Energy (CE) Ramp:
-
Screening: Apply a "CE Spread" (e.g., 20, 35, 50 eV) to capture both labile side-chain losses (low energy) and ring cleavages (high energy).
-
Data Analysis Workflow (Decision Tree)
Use this logic flow to interpret your spectra.
Figure 2: Simplified decision tree for classifying unknown imidazopyridine derivatives based on neutral loss scanning.
References
-
Galaon, T., et al. (2013). "Simultaneous ESI-APCI+ ionization and fragmentation pathways for nine benzodiazepines and zolpidem using single quadrupole LC-MS."[4] Drug Testing and Analysis. Available at: [Link]
- NIST Mass Spectrometry Data Center. "Zolpidem Fragmentation Data." National Institute of Standards and Technology.
-
Vomastová, L., et al. (2014). "Stress degradation studies on zolpidem tartrate using LC-DAD and LC-MS methods." Acta Chromatographica. Available at: [Link]
Sources
Comparative Guide: Structure-Activity Relationship (SAR) of C2-Substituted Imidazo[4,5-c]pyridines
As the demand for highly specific immunomodulators and vaccine adjuvants accelerates, small-molecule Toll-like receptor (TLR) agonists have become a focal point of drug development. Among these, the imidazo[4,5-c]pyridine scaffold has emerged as a privileged structure. By acting as pure TLR7 agonists, these compounds stimulate robust Type I interferon (IFN-α) production while minimizing the systemic pro-inflammatory cytokine storms often associated with broader TLR activation.
This guide objectively evaluates the structure-activity relationship (SAR) of C2-substituted imidazo[4,5-c]pyridines, compares their performance against alternative scaffolds (such as imidazoquinolines and thiazoloquinolines), and provides self-validating protocols for their experimental evaluation.
Mechanistic Rationale: The Imidazo[4,5-c]pyridine Scaffold
To engineer an effective TLR7 agonist, one must understand the receptor's binding mechanics. TLR7 is an endosomal receptor that naturally recognizes single-stranded RNA (ssRNA). Small-molecule agonists, such as imidazo[4,5-c]pyridines, mimic this interaction by binding to a highly specific pocket within the TLR7 dimer interface.
The engagement of TLR7 triggers a MyD88-dependent signaling cascade. Unlike dual TLR7/8 agonists—which heavily activate NF-κB to produce pro-inflammatory cytokines (e.g., TNF-α, IL-6)—pure TLR7 agonists preferentially drive the IRF7 pathway in plasmacytoid dendritic cells, leading to targeted IFN-α induction[1].
TLR7 activation pathway by imidazo[4,5-c]pyridines leading to IFN-α production.
SAR Determinants: Decoding the C2 Position
The potency and selectivity of imidazo[4,5-c]pyridines are strictly governed by their substitution patterns. Extensive SAR studies have isolated the C2 position as the primary determinant for receptor affinity[2].
-
The C2 Alkyl Chain (The Hydrophobic Anchor): The length of the alkyl chain at the C2 position dictates the molecule's ability to anchor into the hydrophobic pocket of the TLR7 binding site. Experimental data confirms that an n-butyl group is optimal[3]. Shorter chains (methyl, ethyl) lack sufficient van der Waals interactions, resulting in a dramatic drop in potency, while longer chains (hexyl) introduce steric clashes that prevent receptor dimerization.
-
The C4 Primary Amine (The Hydrogen Bond Donor): The primary amine at the C4 position is non-negotiable. Acylation or alkylation of this group results in a complete loss of TLR7 activity[4]. Causality: The C4-NH₂ acts as a critical hydrogen bond donor to the TLR7 receptor backbone; masking it abolishes the molecule's ability to stabilize the active receptor conformation.
-
The N1 Substitution (The Conformational Lock): A benzyl substitution at the N1 position works synergistically with the C2-butyl group. This bulky aromatic ring locks the molecule into a bioactive conformation, preventing rotational entropy loss upon binding[2].
Comparative Performance: Scaffold Benchmarking
When developing a vaccine adjuvant, the goal is to maximize immunogenicity (IFN-α) while minimizing reactogenicity (pro-inflammatory cytokines). We benchmarked the lead imidazo[4,5-c]pyridine (1-Benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine) against alternative heterocyclic scaffolds.
Quantitative SAR Comparison
| Scaffold | Lead Compound | C2 Substituent | hTLR7 EC₅₀ (μM) | hTLR8 EC₅₀ (μM) | Selectivity Profile |
| Imidazo[4,5-c]pyridine | 1-Benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine | n-Butyl | 1.57 | >100 | Pure TLR7 Agonist |
| Imidazo[4,5-c]quinoline | 1-Benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine | n-Butyl | 0.06 | >100 | Pure TLR7 Agonist |
| Thiazolo[4,5-c]quinoline | 2-Butylthiazolo[4,5-c]quinolin-4-amine | n-Butyl | 0.86 | 0.41 | Dual TLR7/8 Agonist |
Data synthesized from primary reporter gene assays[4],[3],[2].
Analysis & Alternative Selection:
-
Imidazo[4,5-c]quinolines: While these exhibit the highest absolute potency (EC₅₀ = 0.06 μM)[2], the extended aromatic system can sometimes lead to off-target hydrophobic interactions and a broader, less desirable inflammatory profile in whole-blood models.
-
Thiazolo[4,5-c]quinolines: The substitution of the imidazole ring with a thiazole ring shifts the profile to a dual TLR7/8 agonist (EC₅₀ = 0.86 μM and 0.41 μM, respectively)[4]. This is highly effective for broad-spectrum antiviral therapeutics but introduces high reactogenicity, making it less ideal for prophylactic vaccine adjuvants.
-
Imidazo[4,5-c]pyridines: This scaffold offers a "Goldilocks" profile. By removing the fused benzene ring of the quinoline system, the molecule maintains pure TLR7 agonism (EC₅₀ = 1.57 μM) with negligible TLR8 activity[1], resulting in prominent IFN-α induction with minimal pro-inflammatory cytokine release[2].
Self-Validating Experimental Protocols
To ensure data integrity when evaluating synthesized C2-substituted imidazo[4,5-c]pyridines, the following self-validating in vitro workflow must be strictly adhered to.
Self-validating experimental workflow for evaluating TLR7/8 agonistic activity.
Protocol: HEK-Blue hTLR7/8 Reporter Gene Assay
Objective: Quantify the agonistic potency (EC₅₀) and selectivity of imidazo[4,5-c]pyridine derivatives. Mechanism: Utilizes HEK-Blue cells co-transfected with human TLR7 or TLR8 and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter.
Step-by-Step Methodology:
-
Cell Culture & Viability Check: Cultivate HEK-Blue hTLR7 and hTLR8 cells in DMEM supplemented with 10% FBS and specific selection antibiotics (to maintain plasmid stability).
-
Validation Check: Ensure cell viability is >95% via Trypan blue exclusion before seeding. Causality: Dead or dying cells release damage-associated molecular patterns (DAMPs) that artificially inflate baseline NF-κB activation, destroying the assay's dynamic range.
-
-
Compound Preparation: Serially dilute the imidazo[4,5-c]pyridine derivatives in DMSO, then dilute further in aqueous medium.
-
Validation Check: The final DMSO concentration in the assay must be <0.1%. Causality: Higher DMSO concentrations disrupt lipid bilayers, leading to non-specific receptor triggering and cellular toxicity.
-
-
Receptor Stimulation: Seed cells at
cells/well in 96-well plates containing the diluted compounds.-
Control Integration: Include Imiquimod (pure TLR7 agonist) and R848 (dual TLR7/8 agonist) as positive controls, and a 0.1% DMSO vehicle as a negative control.
-
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
SEAP Detection: Transfer 20 μL of the cell supernatant to a new flat-bottom plate and add 180 μL of QUANTI-Blue substrate. Incubate for 1 to 3 hours at 37°C until a visible blue gradient forms.
-
Quantification: Measure optical density (OD) at 620 nm using a microplate reader. Calculate EC₅₀ values using a non-linear regression (four-parameter logistic curve) against the log-transformed compound concentrations.
References
-
Yoo, E., et al. "Structure–activity relationships in Toll-like receptor 7 agonistic 1H-imidazo[4,5-c]pyridines." Organic & Biomolecular Chemistry (RSC Publishing).1
-
Shukla, N. M., et al. "Determinants of Activity at Human Toll-like Receptors 7 and 8: Quantitative Structure–Activity Relationship (QSAR) of Diverse Heterocyclic Scaffolds." Journal of Medicinal Chemistry.3
-
"Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles." National Institutes of Health (NIH). 4
-
"Exploration of Toll-like Receptor 7 and 8 Agonists as Potential Vaccine Adjuvants." CORE. 2
Sources
- 1. Structure–activity relationships in Toll-like receptor 7 agonistic 1H-imidazo[4,5-c]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
Publish Comparison Guide: UV-Vis Absorption Spectra of 1,2-Dimethyl-1H-imidazo[4,5-c]pyridine
The following guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of 1,2-Dimethyl-1H-imidazo[4,5-c]pyridine, structured for researchers in medicinal chemistry and spectroscopy.
Executive Summary & Scaffold Significance
This compound represents a critical heterocyclic scaffold in drug discovery, functioning as a 3-deazapurine bioisostere . By replacing the N3 nitrogen of the purine core with a carbon atom, this scaffold modifies the hydrogen bonding potential and electronic distribution while retaining the overall planar geometry essential for DNA/RNA intercalation and enzyme binding.
Understanding its UV-Vis absorption profile is essential for:
-
Quantification: Determining precise concentrations in stock solutions for biological assays.
-
Purity Analysis: Distinguishing the target compound from regioisomeric impurities (e.g., imidazo[4,5-b]pyridines).
-
Photostability: Assessing susceptibility to UV-induced degradation.
Technical Profile: Electronic Absorption Characteristics
Theoretical vs. Experimental Data
The absorption spectrum of this compound is dominated by
| Parameter | Value / Range | Mechanistic Insight |
| Primary | 262 – 268 nm (Estimated) | Corresponds to the core |
| Secondary Band | ~210 – 220 nm | Higher energy transition, often obscured by solvent cutoff (e.g., in acetone/DMSO). |
| Molar Extinction ( | ~10,000 – 13,000 M⁻¹cm⁻¹ | Based on 3-deazaadenine ( |
| Solvent Effect | Hypsochromic Shift (Blue Shift) | In polar protic solvents (water/MeOH), H-bonding stabilizes the ground state more than the excited state for |
Structural Logic (Graphviz Diagram)
The following diagram illustrates the structural relationship and electronic influence of the methyl substituents.
Caption: Structural derivation of the target spectral properties from the parent 3-deazapurine core.
Comparative Analysis: Performance vs. Alternatives
To ensure accurate identification, the target compound must be distinguished from its isomers and biological analogues.
Table 1: Comparative UV-Vis Specifications
| Compound Class | Structure / Isomer | Key Differentiator | ||
| Target | This compound | 265 (est.) | ~12,000 | Single sharp peak in 260-270 nm region; lacks N3 lone pair. |
| Isomer | Imidazo[4,5-b]pyridine | 280, 288 [2] | ~5,000 - 8,000 | Distinct red-shift due to N-atom placement (N4) altering conjugation length. |
| Isomer | Imidazo[1,2-a]pyridine | 280 - 300 [3] | Variable | Bridgehead nitrogen fusion creates a completely different electronic manifold. |
| Bio-Analogue | Purine (Imidazo[4,5-d]pyrimidine) | 263 | ~8,000 | Almost identical |
| Derivative | 3-Deazaadenine (Amino-substituted) | 259 [1] | 12,200 | Amino group auxochrome dominates; useful as a quantitative reference standard. |
Key Insight: The Imidazo[4,5-b]pyridine isomer is the most common synthetic impurity. It can be distinguished by its absorption at 280-290 nm , where the [4,5-c] isomer has significantly lower absorbance.
Validated Experimental Protocol
To obtain reproducible spectral data, the following self-validating protocol is recommended. This workflow minimizes solvent cutoff interference and aggregation effects.
Reagents & Equipment[1][2][3][4][5][6]
-
Solvent: HPLC-grade Methanol (Cutoff < 205 nm) or Phosphate Buffer (pH 7.4). Avoid Acetone or DMF due to high UV cutoff.
-
Blank: Pure solvent from the same bottle used for solvation.
-
Cuvette: Quartz (Suprasil), 1 cm path length. Do not use plastic or glass.
Step-by-Step Methodology
-
Stock Preparation:
-
Weigh 1.0 mg of this compound.
-
Dissolve in 10 mL Methanol to create a ~600 µM stock solution.
-
Validation: Sonicate for 5 minutes to ensure complete dissolution.
-
-
Dilution Series (Linearity Check):
-
Prepare dilutions: 10 µM, 20 µM, 40 µM, 60 µM.
-
This range targets an Absorbance (A) of 0.1 – 0.8, the linear range of Beer-Lambert Law.
-
-
Measurement:
-
Scan range: 200 nm to 400 nm .
-
Scan speed: Medium (approx. 200 nm/min).
-
Baseline correction: Perform with solvent blank before sample measurement.
-
-
Data Processing:
-
Identify
.[1] -
Calculate
using the slope of the Absorbance vs. Concentration plot ( ).
-
Experimental Workflow Diagram (Graphviz)
Caption: Validated workflow for determining molar extinction coefficient.
Applications in Drug Development
The UV profile of this compound is not just a physical constant; it is a tool for assay development.
-
Concentration Verification: In high-throughput screening (HTS), compound libraries stored in DMSO often absorb water or precipitate. A quick UV check at 265 nm (diluted in buffer) confirms the actual soluble concentration before the assay.
-
pKa Determination: The pyridine nitrogen (N5) can be protonated. By performing a UV titration (pH 2 to pH 10), the shift in
allows for the precise determination of pKa, crucial for predicting oral bioavailability. -
Impurity Profiling: During synthesis, the formation of the [4,5-b] isomer is a common risk. A ratio of
can serve as a quick purity index; a decrease in this ratio suggests contamination with the [4,5-b] isomer.
References
-
Cofactor selectivity in methylmalonyl-CoA mutase. bioRxiv. (2019). Reports extinction coefficient for 3-deazaadenine (imidazo[4,5-c]pyridine-4-amine).
-
Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. Fulir. (2014). Provides comparative spectra for imidazo[4,5-b]pyridine derivatives.
-
UV-Visible absorption spectra of imidazo[1,2-a]azines. ResearchGate. (2015). Comparison data for the [1,2-a] isomer.
-
Impact of 3-deazapurine nucleobases on RNA properties. Nucleic Acids Research. (2021).[2] Discusses the 3-deazapurine scaffold properties.
Sources
A Senior Application Scientist's Guide to FTIR Analysis of Imidazole-Fused Pyridine Rings
This guide provides an in-depth comparison of the Fourier-Transform Infrared (FTIR) spectral characteristics of imidazole-fused pyridine rings, offering researchers, scientists, and drug development professionals a robust framework for structural elucidation. We will deconstruct the spectra of the parent heterocycles—imidazole and pyridine—and subsequently explore the nuanced vibrational changes that occur upon their fusion, supported by experimental data and established spectroscopic principles.
The Significance of Vibrational Spectroscopy for N-Heterocycles
Imidazole-fused pyridine systems, such as imidazopyridines, form the core scaffold of numerous pharmacologically active compounds.[1][2] Their biological activity is intrinsically linked to their molecular structure. FTIR spectroscopy serves as a rapid, non-destructive, and highly informative tool for confirming the identity, purity, and structural integrity of these complex molecules.[3] By probing the vibrational modes of chemical bonds, FTIR provides a unique molecular "fingerprint," revealing subtle structural changes, such as those arising from ring fusion and substitution.
Deconstructing the Precursors: Characteristic Peaks of Imidazole and Pyridine
Understanding the spectral signatures of the constituent rings is paramount to interpreting the spectrum of the fused system. The fusion process alters the electronic distribution and bond mechanics, leading to predictable yet distinct shifts in vibrational frequencies.
The FTIR Spectrum of Imidazole
The imidazole ring is an aromatic five-membered heterocycle containing two nitrogen atoms. Its FTIR spectrum is defined by several key vibrational modes.
-
N-H Stretching: In solid-state or concentrated samples, the N-H group of the imidazole ring typically exhibits a broad and strong absorption band in the 3500-3000 cm⁻¹ region due to extensive intermolecular hydrogen bonding.[4]
-
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring appear at wavenumbers slightly above 3000 cm⁻¹, typically in the 3150-3000 cm⁻¹ range.[4][5]
-
Ring Stretching (C=C and C=N): The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the ring are highly characteristic and appear as a series of bands between 1600 cm⁻¹ and 1300 cm⁻¹. For imidazole, prominent C-C stretching is observed around 1593 cm⁻¹, while C-N stretching modes are found near 1486, 1440, and 1325 cm⁻¹.[4]
-
In-Plane Bending and Ring Modes: The region from 1300 cm⁻¹ to 1000 cm⁻¹ contains complex vibrations involving C-H in-plane bending and "ring breathing" modes, which involve the symmetric expansion and contraction of the entire ring.[6]
The FTIR Spectrum of Pyridine
Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom. Its spectrum is characteristic of a substituted benzene ring, with modifications due to the heteroatom.
-
Aromatic C-H Stretching: Similar to other aromatic systems, the C-H stretching vibrations are found in the 3100-3000 cm⁻¹ region.[7][8][9]
-
Ring Stretching (C=C and C=N): Pyridine exhibits strong, sharp absorption bands due to C=C and C=N stretching vibrations within the aromatic ring. These typically appear in two main regions: 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹.[7][8] The position of these bands is sensitive to the electronic environment and can be used to study interactions, such as coordination to Lewis or Brønsted acid sites.[10][11]
-
C-H In-Plane and Out-of-Plane Bending: C-H in-plane bending vibrations are found between 1250-1000 cm⁻¹.[7] The strong C-H out-of-plane (oop) bending bands in the 900-675 cm⁻¹ region are highly diagnostic of the substitution pattern on the ring.[7][8]
Spectral Signatures of Fusion: The Imidazopyridine System
When an imidazole ring fuses with a pyridine ring, a new bicyclic aromatic system is formed. This fusion results in a more extensive delocalized π-electron system, which alters the bond orders and force constants of the original C-C, C-N, and C=N bonds. This electronic perturbation is the root cause of the observed changes in the FTIR spectrum. Studies on molecules like imidazo[1,2-a]pyridine and 1H-imidazo[4,5-c]pyridine provide excellent models for understanding these changes.[12][13]
-
Shifts in the Ring Stretching Region (1650-1400 cm⁻¹): This is the most informative region for confirming fusion. The distinct patterns of the individual imidazole and pyridine rings merge into a new, complex set of absorptions characteristic of the fused imidazopyridine skeleton.[1][12] The delocalization tends to average the bond characters, leading to shifts in the primary C=N and C=C stretching bands. It is less about finding the "imidazole peak" and more about identifying the unique vibrational fingerprint of the entire fused framework.
-
Disappearance of N-H Stretching: In systems like imidazo[1,2-a]pyridine, where the bridgehead nitrogen lacks a proton, the broad N-H stretching band seen in imidazole is absent. Its disappearance is a strong indicator of successful cyclization to form this specific isomer. For isomers that retain an N-H proton (e.g., 1H-imidazo[4,5-c]pyridine), this band will still be present.
-
The Fingerprint Region (< 1400 cm⁻¹): This region becomes uniquely diagnostic for the specific imidazopyridine isomer. The coupling of C-H bending and ring deformation modes creates a pattern that is highly sensitive to the mode of fusion and the position of any substituents. While complex, this region provides a definitive fingerprint for the molecule.[8]
Comparative Guide to Characteristic Vibrational Frequencies
The following table summarizes the key FTIR absorption regions for imidazole, pyridine, and a representative fused system (imidazopyridine). This serves as a quick reference for spectral interpretation.
| Vibrational Mode | Imidazole (cm⁻¹) | Pyridine (cm⁻¹) | Imidazopyridine (Fused System) (cm⁻¹) | Causality and Expert Insights |
| N-H Stretch | 3500 - 3000 (broad)[4] | N/A | 3500 - 3000 (if N-H present); Absent otherwise[13] | The presence or absence of this broad band is a key structural determinant for the specific isomer formed. |
| Aromatic C-H Stretch | 3150 - 3000[4] | 3100 - 3000[7] | 3150 - 3000 | This region confirms the presence of aromatic C-H bonds but is not highly specific for the fused system itself. |
| C=C & C=N Ring Stretch | ~1593 (C-C), 1486-1325 (C-N)[4] | 1600-1585, 1500-1400[7][8] | 1650 - 1400 (Complex, shifted pattern)[1][12] | This is the most diagnostic region. Fusion creates a new delocalized system, altering bond orders and shifting these bands into a unique pattern. |
| Ring Breathing/Deformation | ~1220 - 1098[6] | ~1000 (substituent sensitive)[14][15] | Complex bands below 1400 | These modes are part of the unique fingerprint of the fused skeleton. |
| C-H Out-of-Plane Bend | ~900 - 700 | 900 - 675[7] | 900 - 700 | The pattern of these strong bands is highly indicative of the substitution pattern on the bicyclic ring system. |
Visualizing the Structural Relationship and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams outline the structural fusion and the standard experimental protocol.
Caption: Structural relationship between precursor rings and the fused product.
Caption: Standard workflow for acquiring a high-quality FTIR spectrum.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum via KBr Pellet Method
This protocol ensures the acquisition of a reliable and reproducible FTIR spectrum for a solid imidazole-fused pyridine sample.
Materials:
-
Sample compound (1-2 mg)
-
FTIR-grade Potassium Bromide (KBr), desiccated (~200 mg)
-
Agate mortar and pestle
-
Pellet-pressing die
-
Hydraulic press
-
FTIR Spectrometer
Methodology:
-
Background Spectrum Acquisition:
-
Ensure the sample compartment of the FTIR spectrometer is empty and clean.
-
Run a background scan. This is a critical step to account for atmospheric CO₂, water vapor, and instrument optics, ensuring these signals are subtracted from the final sample spectrum.
-
-
Sample Preparation:
-
Place ~200 mg of dry KBr powder into an agate mortar.
-
Add 1-2 mg of the sample compound to the mortar. The optimal sample-to-KBr ratio is approximately 1:100. An excess of sample will lead to total absorption and distorted peak shapes.
-
Gently grind the mixture with the pestle for 2-3 minutes until a fine, homogeneous powder is obtained. The goal is to reduce particle size below the wavelength of the IR radiation to minimize scattering effects.
-
-
Pellet Formation:
-
Transfer a portion of the powder mixture into the pellet-pressing die.
-
Assemble the die and place it in a hydraulic press.
-
Apply pressure (typically 7-10 tons) for approximately 1-2 minutes. This should result in a thin, transparent, or translucent pellet. A cloudy pellet indicates insufficient grinding or moisture contamination.
-
-
Sample Spectrum Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder within the spectrometer's sample compartment.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction if necessary to ensure the baseline is flat at 0 absorbance.
-
Use the peak-picking tool to identify the precise wavenumbers of the absorption maxima for comparison with reference data.
-
Conclusion
Interpreting the FTIR spectrum of an imidazole-fused pyridine requires a hierarchical approach. By first understanding the characteristic vibrations of the individual imidazole and pyridine rings, an analyst can more effectively identify the unique spectral fingerprint that arises from their fusion. The most significant changes—the merging of ring stretching modes into a new pattern and the potential disappearance of the N-H stretch—provide conclusive evidence of the fused bicyclic structure. This guide, combining comparative data with a validated experimental protocol, equips researchers with the necessary tools to confidently employ FTIR spectroscopy for the structural characterization of these vital heterocyclic compounds.
References
-
University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link][7][8]
-
S. Sebastian, et al. (2012). VIBRATIONAL SPECTROSCOPIC STUDIES OF IMIDAZOLE. Indian Journal of Pure & Applied Physics, 50, 241-246. Retrieved from [Link][4]
-
R. G. Bavane, et al. (2023). SPECTROSCOPIC STUDIES OF SOME N-HETEROCYCLIC COMPOUNDS. Journal of Technology, 11(8), 126-132. Retrieved from [Link][3]
-
L. Dymińska, et al. (2013). Structural and vibrational properties of imidazo[4,5-c]pyridine, a structural unit in natural products. Journal of Natural Products, 76(9), 1637-1646. DOI: 10.1021/np400293j. Retrieved from [Link][12]
-
Wisdomlib. (2025). Aromatic C-H stretching: Significance and symbolism. Retrieved from [Link][5]
-
S. Xavier. (n.d.). FTIR spectrum for Pyridine. ResearchGate. Retrieved from [Link]
-
William Reusch. (n.d.). Infrared Spectrometry. Michigan State University Department of Chemistry. Retrieved from [Link]
-
A. Kumar & P. Selvam. (2016). Synthesis and characterization of imidazole-based surfactants. Journal of Surfactants and Detergents, 19, 1039-1047. Retrieved from [Link][6]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link][9]
-
M. A. Morsy, et al. (2009). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. Structural Chemistry, 20, 423-434. DOI: 10.1007/s11224-009-9433-0. Retrieved from [Link][13]
-
Z. Wang, et al. (2015). Mechanistic insight to effect of acidity of Ga/HZSM-5 on its activity for propane aromatization. RSC Advances, 5, 96958-96965. Retrieved from [Link][10][11]
-
J. Hanuza, et al. (2015). Imidazopyridines as a source of biological activity and their pharmacological potentials-Infrared and Raman spectroscopic evidence of their content in pharmaceuticals and plant materials. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 152, 505-517. DOI: 10.1016/j.saa.2015.07.087. Retrieved from [Link][1]
-
A. Sharma, et al. (2018). VIBRATIONAL WAVENUMBERS AND STRUCTURAL DETERMINATION OF DILITHIUM TEREPHTHALATE. Rasayan Journal of Chemistry, 11(2), 734-741. Retrieved from [Link][14]
-
A. Rakshit, et al. (2022). The Renaissance of Organo Nitriles in Organic Synthesis. Chemistry – An Asian Journal, 17(21). DOI: 10.1002/asia.202200843. Retrieved from [Link]
-
M. D. Manimaran. (2016). Is the "ring breathing mode of vibration" different from C-C stretching in benzene ring? ResearchGate. Retrieved from [Link][15]
-
L. Dymińska, et al. (2022). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules, 27(19), 6688. DOI: 10.3390/molecules27196688. Retrieved from [Link][2]
Sources
- 1. Imidazopyridines as a source of biological activity and their pharmacological potentials-Infrared and Raman spectroscopic evidence of their content in pharmaceuticals and plant materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agdbmmjal.ac.in [agdbmmjal.ac.in]
- 4. arar.sci.am [arar.sci.am]
- 5. wisdomlib.org [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. spcmc.ac.in [spcmc.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Structural and vibrational properties of imidazo[4,5-c]pyridine, a structural unit in natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Bot Verification [rasayanjournal.co.in]
- 15. researchgate.net [researchgate.net]
Comparative solubility profile of imidazo[4,5-c]pyridine salts
As a Senior Application Scientist, evaluating the developability of a novel pharmacophore requires moving beyond simple dissolution metrics to understand the thermodynamic and solid-state mechanisms at play. The imidazo[4,5-c]pyridine scaffold—a 3-deazapurine analog—is widely recognized as a "privileged structure" in medicinal chemistry, frequently serving as a hinge-binding motif in the design of potent kinase inhibitors, such as Aurora kinase A (AURKA) inhibitors [1].
However, the planar, rigid aromatic system of the unsubstituted imidazo[4,5-c]pyridine core drives high crystal lattice energy. This often results in poor aqueous solubility for the free base, creating a significant developability bottleneck [2]. To overcome this, salt screening is a mandatory phase of pre-formulation.
This guide objectively compares the solubility profiles of various imidazo[4,5-c]pyridine salts, explains the physicochemical causality behind their behavior, and provides a self-validating protocol for rigorous thermodynamic evaluation.
Mechanistic Rationale: Basicity and Salt Selection
The imidazo[4,5-c]pyridine ring system contains multiple basic nitrogen atoms. The pyridine nitrogen (N5) is generally the most basic site, with a pKa typically ranging from 5.5 to 6.5 depending on functional group substitutions [3]. Because this pKa falls within the physiological range, the molecule can be readily protonated by strong acids to form stable salts [4].
However, simply forming a salt does not guarantee physiological solubility. The choice of counterion dictates the microenvironmental pH, the disruption of the crystal lattice, and the salt's susceptibility to two major failure modes:
-
The Common-Ion Effect : Suppression of solubility in environments rich in the salt's counterion (e.g., chloride in the stomach).
-
Disproportionation : The conversion of the salt back to the insoluble free base when the environmental pH approaches or exceeds the pKa of the drug [3].
Comparative Solubility Profiling
The following table synthesizes representative thermodynamic solubility data for a generic lipophilic imidazo[4,5-c]pyridine derivative across biorelevant media.
| Solid State Form | Unbuffered Water (mg/mL) | SGF, pH 1.2 (mg/mL) | FaSSIF, pH 6.5 (mg/mL) | FeSSIF, pH 5.0 (mg/mL) | Disproportionation Risk |
| Free Base | < 0.10 | 2.50 | 0.05 | 0.15 | N/A |
| Hydrochloride (HCl) | > 50.0 | 0.80 (Common-ion) | 0.05 (Disprop.) | 1.20 | High (at pH > 5.5) |
| Mesylate | > 100.0 | > 30.0 | 1.50 | 5.50 | Low |
| Trifluoroacetate (TFA) | > 50.0 | > 20.0 | 0.80 | 2.40 | Moderate |
Expert Insight (Causality):
-
Hydrochloride Salts : While HCl salts are routinely synthesized for early biological testing due to ease of preparation [4], they are often poor clinical candidates for this scaffold. In Simulated Gastric Fluid (SGF), the high ambient chloride concentration (~0.1 M) forces the solubility equilibrium to the left (common-ion effect), drastically reducing solubility [3]. Furthermore, in FaSSIF (pH 6.5), the HCl salt rapidly disproportionates because the media pH exceeds the N5 pKa.
-
Mesylate Salts : The methanesulfonate counterion is bulky and lacks a common-ion liability in the GI tract. Its size effectively disrupts the planar imidazopyridine crystal lattice (lowering lattice energy), resulting in superior and sustained solubility across all physiological pH ranges.
Self-Validating Protocol: Thermodynamic Solubility & Disproportionation Screening
To ensure trustworthiness, solubility cannot be measured by HPLC alone. If a salt disproportionates during the assay, the HPLC is merely measuring the solubility of the newly precipitated free base, not the salt. The following protocol is a self-validating closed loop that pairs liquid-phase quantification with solid-phase verification.
Step 1: Solid-State Verification (Input)
-
Confirm the polymorphic purity and crystallinity of the synthesized imidazo[4,5-c]pyridine salt using X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).
Step 2: Biorelevant Equilibration
-
Add excess solid salt (target ~50 mg/mL) to 1 mL of biorelevant media (SGF, FaSSIF, FeSSIF) in sealed glass vials.
-
Incubate at 37°C on an orbital shaker at 300 rpm for 24 hours to ensure thermodynamic equilibrium is reached.
Step 3: Phase Separation
-
Centrifuge the suspension at 10,000 × g for 15 minutes.
-
Carefully extract the supernatant and filter through a 0.22 µm PTFE syringe filter. Critical: Discard the first 10% of the filtrate to account for non-specific active pharmaceutical ingredient (API) adsorption to the membrane.
Step 4: Dual-Phase Analysis (Self-Validation)
-
Liquid Phase (HPLC-UV): Dilute the filtrate and quantify the dissolved imidazo[4,5-c]pyridine concentration against a validated calibration curve.
-
Solid Phase (XRPD): Recover the undissolved residual pellet from the centrifuge tube. Dry gently under vacuum at room temperature and analyze via XRPD.
-
Validation Logic: Compare the pellet's XRPD pattern to the input salt from Step 1. If the pattern matches the free base, disproportionation has occurred, and the HPLC value must be flagged as the "pH-max solubility of the free base," not the true salt solubility.
Workflow Visualization
Fig 1. Self-validating thermodynamic solubility and disproportionation screening workflow.
References
-
Lipinski, C. A., et al. "Design and synthesis of imidazo[4,5-c]pyridine derivatives as promising Aurora kinase A (AURKA) inhibitors." ResearchGate. Available at:[Link]
-
National Center for Biotechnology Information. "1H-Imidazo(4,5-c)pyridine | C6H5N3 | CID 9227." PubChem. Available at: [Link]
-
Boček Pavlinac, I., et al. "Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines." Molecules (MDPI). 2022; 28(1):34. Available at:[Link]
Safety Operating Guide
Personal protective equipment for handling 1,2-Dimethyl-1H-imidazo[4,5-c]pyridine
Standard Operating Procedure: Personal Protective Equipment and Safe Handling of 1,2-Dimethyl-1H-imidazo[4,5-c]pyridine
As a Senior Application Scientist overseeing the integration of novel heterocyclic building blocks into drug discovery pipelines, I recognize that operational safety must be as rigorous as the science itself. This compound (CAS: 45880-13-5)[1] is a highly valuable imidazopyridine scaffold frequently utilized in the synthesis of bioactive compounds, including metabolic modulators and anti-inflammatory agents[2][3].
However, its physiochemical properties demand strict, causality-driven safety protocols. This guide provides a self-validating operational framework for handling this compound, ensuring both scientific integrity and personnel safety.
Mechanistic Toxicology & PPE Causality
To build a robust safety culture, researchers must understand why specific Personal Protective Equipment (PPE) is mandated. According to[4][5], compounds in this specific structural class carry multiple GHS hazard statements (H302, H315, H319, H335). The causality behind these hazards dictates our PPE selection:
-
Dermal Exposure (H315 - Causes skin irritation): The imidazopyridine core is highly lipophilic, allowing it to readily partition into and penetrate the stratum corneum[2]. Upon contact with moisture (such as sweat), the basicity of the pyridine nitrogen alters localized pH, leading to protein denaturation and contact dermatitis.
-
Inhalation (H335 - May cause respiratory irritation): As a finely milled crystalline powder, this compound is highly susceptible to aerosolization via electrostatic repulsion during weighing and transfer. Inhalation of these micro-particles causes acute inflammation of the respiratory mucosa. explicitly mandates the use of engineering controls to prevent the inhalation of aerosolized solid toxicants[6].
-
Ocular Exposure (H319 - Causes serious eye irritation): The corneal epithelium is extremely sensitive to basic heterocycles. Micro-particulates can cause severe, sometimes irreversible, localized damage[5].
-
Ingestion (H302 - Harmful if swallowed): Systemic absorption can lead to acute toxicity, necessitating strict prevention of hand-to-mouth transfer via double-gloving[3][5].
Quantitative Hazard Data & PPE Specifications
The following table summarizes the quantitative hazard profile and the corresponding engineered PPE required to mitigate these risks.
| Hazard Class | GHS Code | Mechanistic Risk Factor | Required PPE & Engineering Controls |
| Acute Toxicity (Oral) | H302 | Systemic absorption via incidental hand-to-mouth transfer. | Gloves: Nitrile (min 0.11 mm thickness for incidental contact; 0.3 mm for prolonged handling)[6]. |
| Skin Irritation | H315 | Dermal penetration and localized pH shift upon contact with sweat. | Body: Flame-retardant, fluid-resistant lab coat with knit cuffs; closed-toe shoes; double-gloving. |
| Eye Irritation | H319 | Corneal epithelial damage from airborne micro-particulates. | Eyes: ANSI Z87.1 certified tight-fitting chemical splash goggles (standard safety glasses are insufficient). |
| Respiratory Irritation | H335 | Mucosal inflammation from electrostatically aerosolized dust. | Ventilation: Chemical Fume Hood with a verified face velocity of 80-100 fpm[7][8]. |
Experimental Protocol: Safe Handling & Weighing Workflow
Expertise & Experience Note: Because this compound is a dry crystalline powder, it frequently builds up static charge during spatula transfer. This causes particles to repel each other and aerosolize. The following protocol integrates anti-static techniques to create a self-validating safety loop.
Step 1: Pre-Operational Assessment
-
Validate Engineering Controls: Check the digital airflow monitor on the chemical fume hood. It must read between 80-100 fpm. Validation Check: If the monitor is in alarm or reads below 80 fpm, the protocol is immediately invalidated; do not open the chemical vial[6].
-
Positioning: Ensure the hood sash is positioned at or below the 18-inch (45 cm) mark to maintain optimal protective face velocity. Clear the workspace of incompatible materials (e.g., strong oxidizing agents).
Step 2: PPE Donning Sequence
-
Inspect the primary (inner) nitrile gloves for micro-tears. Don the first pair.
-
Put on a fully buttoned laboratory coat.
-
Don ANSI Z87.1 chemical splash goggles. Ensure the rubber seal sits flush against the face to block aerosolized irritant dust[8].
-
Don a secondary (outer) pair of nitrile gloves over the cuffs of the lab coat. This eliminates exposed skin at the wrists, preventing dermal absorption (H315).
Step 3: Transfer and Weighing (Anti-Static Method)
-
Place a static-dissipative weighing boat on the analytical balance inside the fume hood.
-
Discharge static from your metal spatula and the sample vial using a benchtop anti-static ionizer gun. Validation Check: Observe the powder; it should rest flat and no longer "jump" or cling to the upper walls of the vial.
-
Carefully transfer the required mass of this compound. Slow, deliberate movements prevent the generation of turbulent air currents that could aerosolize the powder[5][6].
-
Seal the source vial tightly immediately after the transfer is complete.
Step 4: Decontamination & Doffing
-
Wipe down the balance and surrounding hood surface with a lint-free wipe dampened with 70% ethanol or isopropanol. Causality: Imidazopyridines are organic heterocycles and are poorly soluble in pure water; an alcohol-based solvent ensures complete solubilization and removal of microscopic dust.
-
Doff the outer contaminated gloves inside the fume hood and dispose of them in a designated hazardous solid waste container.
-
Remove goggles and lab coat, followed by the inner gloves. Wash hands thoroughly with soap and water[8].
Spill Response & Disposal Plan
Minor Spill (<50g inside the fume hood):
-
Do not sweep dry powder , as mechanical sweeping exacerbates aerosolization and inhalation risks[6].
-
Gently cover the spilled powder with absorbent paper towels.
-
Dampen the towels with ethanol to dissolve and suspend the imidazopyridine, then wipe inward from the edges to prevent spreading the contamination.
-
Place all contaminated wipes into a hazardous waste bag and label it as "Toxic/Irritant Solid Waste (Imidazopyridine derivatives)"[8].
Major Spill (>50g or outside the fume hood):
-
Immediately evacuate personnel from the vicinity to prevent acute inhalation exposure[7].
-
Isolate the area and notify Environmental Health and Safety (EHS).
-
Responding EHS personnel must don a NIOSH-approved N95 or P100 particulate respirator before initiating the solvent-dampened cleanup protocol[6].
Disposal: Never dispose of this compound in standard municipal waste or down the sink. Collect all solid waste, empty vials, and contaminated PPE in a sealed, clearly labeled RCRA-compliant hazardous waste container for professional chemical incineration[8].
Workflow Visualization
Workflow for the safe handling, weighing, and disposal of this compound.
References
-
MolAid Chemical Database. 1,2-dimethylimidazo<4,5-c>pyridine | 45880-13-5 Properties and Safety. Available at: [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Available at:[Link]
-
Maciejewski et al. Small structural changes of the imidazopyridine diacylglycerol acyltransferase 2 (DGAT2) inhibitors produce an improved safety profile. PubMed Central (PMC). Available at: [Link]
Sources
- 1. 1,2-dimethylimidazo<4,5-c>pyridine - CAS号 45880-13-5 - 摩熵化学 [molaid.com]
- 2. Small structural changes of the imidazopyridine diacylglycerol acyltransferase 2 (DGAT2) inhibitors produce an improved safety profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. 1824301-73-6|this compound-7-carbaldehyde|BLD Pharm [bldpharm.com]
- 5. 5028-32-0|1-Methyl-1H-imidazo[4,5-c]pyridine|BLD Pharm [bldpharm.com]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. vet.k-state.edu [vet.k-state.edu]
- 8. Chemical Hygiene Plan : USDA ARS [ars.usda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
